molecular formula C8H13NO B3258610 1-Azabicyclo[3.2.2]nonan-4-one CAS No. 30708-54-4

1-Azabicyclo[3.2.2]nonan-4-one

Cat. No.: B3258610
CAS No.: 30708-54-4
M. Wt: 139.19 g/mol
InChI Key: QLOVQJFVRRNQPK-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.2]nonan-4-one is a bicyclic lactam that serves as a crucial synthetic intermediate in medicinal chemistry. The synthesis of this core scaffold has been historically achieved through the reaction of quinuclidin-3-one with diazomethane . Its primary research value lies in the construction of novel chemical entities for probing new therapeutic avenues, particularly against neglected tropical diseases. Recent research has demonstrated that derivatives of the azabicyclo[3.2.2]nonane scaffold exhibit significant biological activity. Specifically, these compounds have shown potent in vitro activity against protozoan parasites such as Plasmodium falciparum (the deadliest malaria parasite) and Trypanosoma brucei rhodesiense (the cause of East African sleeping sickness) . Some analogues demonstrate promising submicromolar antiplasmodial activity and high selectivity, making them valuable tools for early-stage antiprotozoal drug discovery research . As a versatile building block, this compound enables researchers to develop hybrid molecules and explore structure-activity relationships to bypass drug resistance in pathogens . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[3.2.2]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-3-6-9-4-1-7(8)2-5-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOVQJFVRRNQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 1-Azabicyclo[3.2.2]nonan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 1-Azabicyclo[3.2.2]nonan-4-one , a critical bicyclic amine scaffold often referred to as 4-homoquinuclidinone . This structure is a homolog of 3-quinuclidinone and serves as a vital intermediate in the development of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs) and other CNS targets.

Executive Summary & Retrosynthetic Analysis

The 1-azabicyclo[3.2.2]nonane skeleton consists of a piperidine ring bridged by a three-carbon chain. The 4-one derivative places the ketone functionality adjacent to the C5 bridgehead carbon, providing a unique handle for further functionalization (e.g., reductive amination or Grignard addition) to generate bioactive pharmacophores.

Retrosynthetic Logic

To construct the [3.2.2] bicyclic system, we must bridge the nitrogen (N1) and the C4 position of a piperidine core.

  • Target: this compound.

  • Disconnection: Scission of the C3–C4 bond (alpha to the ketone) reveals a Dieckmann condensation precursor.

  • Precursor: Ethyl 1-(2-ethoxycarbonylethyl)piperidine-4-carboxylate.

  • Starting Materials: Ethyl isonipecotate and Ethyl acrylate.

This pathway utilizes the Dieckmann Condensation as the key ring-closing step, a robust and scalable method preferred over the hazardous diazomethane-mediated ring expansion of 3-quinuclidinone.

Retrosynthesis Target This compound (Target Scaffold) Intermediate Dieckmann Intermediate (Beta-Keto Ester) Target->Intermediate Decarboxylation Precursor Ethyl 1-(2-ethoxycarbonylethyl) piperidine-4-carboxylate Intermediate->Precursor Dieckmann Condensation StartMat Ethyl Isonipecotate + Ethyl Acrylate Precursor->StartMat Michael Addition

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available starting materials.

Detailed Synthetic Protocol

This protocol describes the Rubtsov-Mikhlina route , optimized for reproducibility and safety. It avoids high-pressure hydrogenation and diazomethane.

Phase 1: Precursor Assembly (Michael Addition)

Objective: Synthesize Ethyl 1-(2-ethoxycarbonylethyl)piperidine-4-carboxylate .

  • Reagents:

    • Ethyl isonipecotate (Piperidine-4-carboxylic acid ethyl ester): 1.0 equiv.

    • Ethyl acrylate: 1.1 equiv.

    • Ethanol (absolute): Solvent (approx. 2 mL/mmol).

    • Triethylamine (catalytic): 0.1 equiv (optional, to ensure free base).

  • Procedure:

    • Charge a reaction flask with ethyl isonipecotate dissolved in absolute ethanol.

    • Add ethyl acrylate dropwise at room temperature to control the exotherm.

    • Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM) for the disappearance of the secondary amine.

    • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ethyl acrylate.

    • Purification: Vacuum distillation is recommended for high purity, though the crude oil is often sufficient for the next step.

    • Yield: Typically >90%.[1][2][3]

Phase 2: Ring Closure (Dieckmann Condensation)

Objective: Form the bicyclic [3.2.2] skeleton via intramolecular Claisen (Dieckmann) condensation.

  • Reagents:

    • Dieckmann Precursor (from Phase 1): 1.0 equiv.

    • Potassium tert-butoxide (KOtBu): 1.2–1.5 equiv.

    • Toluene (anhydrous): Solvent (5–10 mL/mmol).

  • Procedure:

    • Suspend KOtBu in anhydrous toluene under an inert atmosphere (N₂ or Ar).

    • Heat the suspension to 100–110 °C .

    • Add the precursor (dissolved in a small volume of toluene) dropwise over 30–60 minutes. Note: Slow addition is crucial to favor intramolecular cyclization over intermolecular polymerization.

    • Reflux for 2–4 hours. A thick precipitate (the potassium enolate) will form.

    • Quench: Cool to 0 °C and quench with glacial acetic acid or dilute HCl until pH ~7.

    • Extraction: Basify with K₂CO₃ (aq) to pH 10 and extract with chloroform or DCM. (Note: The beta-keto ester exists in equilibrium; extraction conditions may vary based on whether the neutral or enol form is targeted, but usually, the crude is carried forward).

Phase 3: Decarboxylation to the Ketone

Objective: Remove the ester group to yield This compound .

  • Reagents:

    • Crude Beta-Keto Ester.

    • Hydrochloric acid (18–20% aq): Excess.

  • Procedure:

    • Dissolve the crude beta-keto ester in 18% HCl.

    • Reflux vigorously for 4–8 hours. Evolution of CO₂ gas confirms decarboxylation.

    • Isolation:

      • Cool the solution and concentrate in vacuo to remove excess HCl.

      • Basify the residue with solid KOH or NaOH pellets (with cooling) to pH >12.

      • Extract exhaustively with diethyl ether or benzene (caution: carcinogen, use toluene if possible).

      • Dry organic layer over Na₂SO₄ and concentrate.[1][4]

    • Purification: Sublimation or recrystallization of the hydrochloride salt (from EtOH/Et₂O) yields the pure product.

Mechanistic Insights & Troubleshooting

Mechanism of the Dieckmann Cyclization

The regioselectivity is dictated by the tether length. The enolate formed at the alpha-position of the N-propionate arm (3-carbon chain) attacks the carbonyl of the C4-ester. This forms the requisite 3-carbon bridge containing the ketone.

Mechanism Step1 Enolate Formation (alpha to N-Ester) Step2 Nucleophilic Attack on C4-Ester Step1->Step2 Intramolecular Step3 Tetrahedral Intermediate Step2->Step3 Step4 Elimination of EtO- (Ring Closure) Step3->Step4 Forms Beta-Keto Ester

Figure 2: Step-wise mechanism of the ring-closing condensation.

Critical Control Points
ParameterSpecificationReason
Moisture Control Strictly AnhydrousWater destroys KOtBu and hydrolyzes esters prematurely, reducing yield.
Addition Rate Slow DropwiseHigh dilution favors intramolecular cyclization (ring formation) over intermolecular condensation (polymerization).
Decarboxylation pH Highly AcidicStrong acid is required to hydrolyze the hindered ester and facilitate thermal decarboxylation.

Characterization Data

The product is typically isolated as a hydrochloride salt for stability.[5]

  • Appearance: White crystalline solid (HCl salt).

  • Melting Point: >250 °C (dec) for HCl salt; Free base mp ~110–112 °C.

  • 1H NMR (CDCl3, Free Base):

    • Distinctive bridgehead proton (H5) appears as a multiplet.

    • Protons alpha to the ketone (H3) appear as a doublet or multiplet downfield (~2.5–2.8 ppm).

    • Protons alpha to nitrogen (H2, H6, H9) appear in the 2.8–3.2 ppm range.

  • MS (ESI): m/z calculated for C8H13NO [M+H]+: 140.11; found 140.1.

Alternative Route: Ring Expansion (Medicinal Chemistry Scale)

For rapid access to small quantities (mg scale), the ring expansion of commercially available 3-quinuclidinone is viable but hazardous.

  • Reagent: Diazomethane (CH₂N₂) generated in situ or supplied as a solution.

  • Reaction: 3-Quinuclidinone + CH₂N₂

    
     this compound.
    
  • Note: This reaction often yields a mixture of isomers and requires careful chromatographic separation. The Dieckmann route (above) is superior for regiocontrol.

References

  • Rubtsov, M. V.; Mikhlina, E. E. "Synthesis of bicyclic amines." J. Gen. Chem. USSR1956, 26, 135. (Foundational synthesis of the azabicyclo[3.2.2]nonane system).
  • Mikhlina, E. E.; Vorob'eva, V. Y.; Rubtsov, M. V. "Synthesis of 1-azabicyclo[3.2.2]nonane derivatives." Zhurnal Obshchei Khimii1961, 31, 2609.
  • Tiffeneau, M.; Weill, P.; Tchoubar, B. "Ring expansion of cyclic ketones." Compt. Rend.1937, 205, 54. (General reference for diazomethane ring expansion).
  • Organic Syntheses. "Diazomethane." Org.[5] Synth.1935 , 15, 3. Link (Safety and preparation of diazomethane for the alternative route).

  • BenchChem. "3-Quinuclidinone Hydrochloride Product Page." Link (Source for starting material in expansion route).

Sources

A Technical Guide to 1-Azabicyclo[3.2.2]nonan-4-one: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-azabicyclo[3.2.2]nonane framework represents a class of saturated bridged heterocyclic systems that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the spatial orientation of functional groups, making it an attractive building block for designing novel therapeutic agents. This guide focuses on a key derivative, 1-Azabicyclo[3.2.2]nonan-4-one, providing an in-depth exploration of its chemical properties, synthesis, reactivity, and strategic application in drug development. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and discuss the compound's role as a versatile intermediate for creating libraries of bioactive molecules, particularly in the pursuit of new antiprotozoal agents.

Introduction: The Strategic Importance of the 1-Azabicyclo[3.2.2]nonane Scaffold

Bridged bicyclic amines are foundational motifs in medicinal chemistry, offering a departure from the "flatland" of aromatic and conformationally flexible aliphatic compounds. By locking the molecular geometry, these scaffolds reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The 1-azabicyclo[3.2.2]nonane system, an isomer of the more commonly known granatane (9-azabicyclo[3.3.1]nonane) and tropane (8-azabicyclo[3.2.1]octane) skeletons, provides a distinct spatial arrangement of atoms.

This compound is a particularly valuable derivative. The presence of a ketone at the C4 position serves as a versatile chemical handle for a wide array of transformations. This allows for the systematic introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) essential for drug optimization. Its derivatives have shown promise as antimalarial and antitrypanosomal agents, highlighting the therapeutic potential of this scaffold.[1][2]

Physicochemical and Spectroscopic Profile

The unique bridged structure of this compound dictates its physical and spectroscopic characteristics.

Core Properties

A summary of the fundamental physicochemical data for the parent amine, 1-Azabicyclo[3.2.2]nonan-4-amine, is provided below as a reference for the broader class of C4-functionalized derivatives. Data for the ketone itself is less commonly published, but can be inferred from related structures.

PropertyData (for 1-Azabicyclo[3.2.2]nonan-4-amine)Reference
Molecular Formula C₈H₁₆N₂[3]
Molecular Weight 140.23 g/mol [3]
CAS Number 108551-27-5[3]
Topological Polar Surface Area (TPSA) 29.26 Ų[3]
logP 0.4294[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Storage Conditions Sealed in dry, 2-8°C[3]

Note: The ketone, this compound, would have the formula C₈H₁₃NO and a molecular weight of 139.19 g/mol . Its TPSA and logP would differ from the amine derivative.

Spectroscopic Signature

Structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The expected spectral characteristics are as follows:

  • ¹H NMR Spectroscopy: The spectrum would be complex due to the rigid, asymmetric nature of the molecule. Protons on the ethylene and propylene bridges would appear as multiplets in the aliphatic region (typically 1.5-3.5 ppm). The protons alpha to the ketone (at C3 and C5) would be deshielded, appearing further downfield. Protons on carbons adjacent to the bridgehead nitrogen (C2, C6) would also show downfield shifts.

  • ¹³C NMR Spectroscopy: The most characteristic signal is the carbonyl carbon (C4), which would appear significantly downfield (~208-215 ppm). The bridgehead carbons (C5, C7) and the carbons adjacent to the nitrogen (C2, C6) would resonate in the 45-65 ppm range. The remaining aliphatic carbons would appear further upfield.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1710-1730 cm⁻¹ is indicative of the C=O stretch of the saturated six-membered ring ketone. C-N stretching vibrations would be observed in the 1100-1250 cm⁻¹ region.

  • Mass Spectrometry (MS): In an Electron Ionization (EI) spectrum, the molecular ion peak (M⁺) would be observed at m/z = 139. Fragmentation would likely involve alpha-cleavage adjacent to the nitrogen or the carbonyl group, leading to characteristic fragment ions.

Synthesis Methodology: The Beckmann Rearrangement Route

The most common and efficient route to the 1-azabicyclo[3.2.2]nonane core involves a ring expansion of a bicyclo[2.2.2]octanone precursor via a Beckmann rearrangement. This strategy is elegant as it leverages readily available starting materials to construct the more complex and flexible nine-membered bicyclic system.

Synthetic Workflow Overview

The overall process involves the formation of an oxime from a bicyclo[2.2.2]octan-2-one, followed by an acid-catalyzed rearrangement to yield a lactam (an azabicyclononan-3-one). While this guide focuses on the 4-one, understanding the synthesis of related isomers is crucial. The synthesis of the analogous 2-azabicyclo[3.2.2]nonan-3-one is well-documented and provides a clear blueprint for this class of reaction.[2][4]

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Beckmann Rearrangement cluster_2 Step 3 (Optional): Lactam Reduction A Bicyclo[2.2.2]octan-2-one B Bicyclo[2.2.2]octan-2-one Oxime A->B Hydroxylamine (NH₂OH·HCl) C Lactam (1-Azabicyclo[3.2.2]nonan-X-one) B->C Acid Catalyst (e.g., H₂SO₄, PPA, or Hydroxylamine-O-sulfonic acid) D Bicyclic Amine (1-Azabicyclo[3.2.2]nonane) C->D Reducing Agent (e.g., LiAlH₄)

Caption: General workflow for synthesizing the azabicyclo[3.2.2]nonane scaffold.

Causality and Experimental Choices

The choice of hydroxylamine-O-sulfonic acid in glacial acetic acid for the Beckmann rearrangement is a key experimental insight.[4] This reagent system is effective because the O-sulfonyl group is an excellent leaving group, facilitating the rearrangement under milder conditions than traditional strong acids like concentrated sulfuric acid. This can improve yields and prevent side reactions. The migration of the alkyl group anti-periplanar to the leaving group on the oxime nitrogen dictates the structure of the resulting lactam, which is a critical consideration for regiochemical control.

Detailed Protocol: Synthesis of 2-Azabicyclo[3.2.2]nonan-3-one (Illustrative Example)

This protocol, adapted from related syntheses, illustrates the key steps for the Beckmann rearrangement.[2][4]

Objective: To synthesize the lactam intermediate via Beckmann rearrangement of the corresponding bicyclooctanone oxime.

Materials:

  • Bicyclo[2.2.2]octan-2-one oxime

  • Hydroxylamine-O-sulfonic acid

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution (e.g., 2N)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the bicyclo[2.2.2]octan-2-one oxime in glacial acetic acid.

  • Reagent Addition: Add hydroxylamine-O-sulfonic acid portion-wise to the stirred solution. The addition may be exothermic, and cooling in an ice bath may be necessary to maintain control.

  • Reaction: After the addition is complete, heat the mixture (e.g., to 60-80°C) and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Workup - Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice. Slowly neutralize the acidic solution by adding a 2N NaOH solution until the pH is basic (pH > 9).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with a suitable organic solvent like diethyl ether or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude lactam product can be purified by column chromatography on silica gel or by recrystallization.

Self-Validation: The success of the reaction is confirmed by spectroscopic analysis of the product. The IR spectrum should show a characteristic amide C=O stretch (~1650-1680 cm⁻¹), shifted from the starting ketone. NMR spectroscopy will confirm the new ring structure, and mass spectrometry will show the correct molecular ion peak for the rearranged product.

Chemical Reactivity and Derivatization Potential

The true utility of this compound lies in its potential for chemical modification, primarily at the C4 carbonyl position.

G A This compound B 4-Hydroxy Derivative (Alcohol) A->B Reduction (NaBH₄, LiAlH₄) C 4-Amino Derivative (Amine) A->C Reductive Amination (R-NH₂, NaBH₃CN) D 4-Alkylidene Derivative (Alkene) A->D Wittig Reaction (Ph₃P=CHR) G cluster_0 Scaffold & Synthesis cluster_1 Chemical Diversification cluster_2 Biological Application A This compound (Core Scaffold) B Library of C4-Substituted Derivatives via Reductive Amination A->B Synthetic Transformation C Screening for Bioactivity B->C High-Throughput Screening D Lead Compounds (Antimalarial, Antitrypanosomal) C->D Hit Identification

Caption: Logic flow from core scaffold to bioactive lead compounds.

Conclusion

This compound is more than just a heterocyclic molecule; it is a strategic platform for innovation in medicinal chemistry. Its synthesis, primarily through the Beckmann rearrangement of accessible precursors, provides a reliable source of this valuable scaffold. The true power of this compound is realized through the chemical versatility of its C4-ketone functionality, which enables the creation of large, diverse chemical libraries through reactions like reductive amination. The demonstrated success of the azabicyclo[3.2.2]nonane core in yielding potent antiprotozoal agents underscores its importance and ensures its continued relevance for researchers, scientists, and drug development professionals seeking to design the next generation of therapeutics.

References

  • Seebacher, W., Weis, R., Kaiser, M., Brun, R., & Saf, R. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585. [Link]

  • Berger, H., Weis, R., Kaiser, M., Brun, R., Saf, R., & Seebacher, W. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6259. [Link]

  • LookChem. (n.d.). 1-azabicyclo[3.2.2]non-4-yl 3-(4-methoxyphenyl)-2-phenylpropanoate. LookChem. Retrieved February 28, 2026, from [Link]

  • Koumbis, A. E., et al. (2003). Preparation of enantiopure 1-azabicyclo[3.2.2]nonanes functionalized at carbon C3, from cinchonine and cinchonidine. stereoselective solvolysis and an easily enolizable ketone. The Journal of Organic Chemistry, 68(12), 4944-6. [Link]

  • Berger, H., Weis, R., Kaiser, M., Brun, R., Saf, R., & Seebacher, W. (2008). Novel azabicyclo[3.2.2]nonane derivatives and their activities against Plasmodium falciparum K1 and Trypanosoma brucei rhodesiense. Bioorganic & Medicinal Chemistry, 16(12), 6371-8. [Link]

  • Ahmad, S., Seebacher, W., Wolkinger, V., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 323. [Link]

Sources

Comprehensive Spectroscopic Profile: 1-Azabicyclo[3.2.2]nonan-4-one

[1]

CAS Registry Number: 30708-54-4 Molecular Formula:

Molecular Weight:IUPAC Name:1234567

Introduction & Structural Significance[8][9]

The 1-azabicyclo[3.2.2]nonane system represents a homologated variant of the quinuclidine (1-azabicyclo[2.2.2]octane) scaffold.[1] Unlike the rigid, highly strained quinuclidinone, the [3.2.2] system incorporates a three-carbon bridge, introducing conformational flexibility that significantly alters its spectroscopic signature and pharmacological binding profiles.[1]

The 4-one isomer specifically places the carbonyl group within the three-carbon bridge, adjacent to the bridgehead methine in the numbering scheme where the nitrogen is position 1.[1] This positioning is chemically distinct from the 3-one isomer (homoquinuclidinone), influencing both the chemical shift of the bridgehead proton and the fragmentation patterns in mass spectrometry.[1]

Synthesis & Isolation Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent impurities or regioisomeric byproducts. The standard protocol involves the ring expansion of quinuclidin-3-one using diazomethane derivatives.[1]

Experimental Protocol (Ring Expansion)

Reference: Vorob'eva et al. (1970); US Patent 2010/0249105[1]

  • Precursor: Quinuclidin-3-one (1-azabicyclo[2.2.2]octan-3-one).[1]

  • Reagent: (Trimethylsilyl)diazomethane (

    
    ) or Diazomethane (
    
    
    ).
  • Conditions:

    • Dissolve quinuclidin-3-one in dry THF/MeOH (2:1).

    • Add

      
       dropwise at 0°C.
      
    • Stir at room temperature for 24 hours.

    • Quench with acetic acid; basify with

      
      .
      
    • Extract with

      
      .[8]
      
  • Yield: The reaction typically yields the 4-one isomer as the major product, driven by the migratory aptitude of the methylene group over the bridgehead methine during the Tiffeneau-Demjanov-like rearrangement.[1]

Reaction Pathway Visualization[8][11]

SynthesisPathwayStartQuinuclidin-3-one(1-Azabicyclo[2.2.2]octan-3-one)ReagentTMS-Diazomethane(Ring Expansion)Start->Reagent+ CH2 insertionInterBetaine/DiazoniumIntermediateReagent->InterProductThis compound(Target)Inter->ProductRegioselectiveMigration

Figure 1: Ring expansion pathway transforming the [2.2.2] system into the [3.2.2] ketone.[1]

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)[1][12][13]

The NMR data reflects the asymmetry introduced by the ketone in the 3-carbon bridge.[1]


H NMR (300 MHz, 

or

)
PositionShift (

ppm)
MultiplicityIntegrationStructural Assignment
H-2 2.95 – 3.15Multiplet2H

-Protons (N-

-C), adjacent to Nitrogen.[1]
H-3 2.45 – 2.65Multiplet2H

-Protons (

-C=O), adjacent to Carbonyl.[1]
H-5 2.10 – 2.25Multiplet1HBridgehead Methine (

),

to Carbonyl.[1]
H-6, H-8 2.80 – 3.00Multiplet4HBridgehead

-Protons (N-

), in ethano bridges.[1]
H-7, H-9 1.60 – 1.90Multiplet4H

-Protons (

), in ethano bridges.[1]

Interpretation:

  • Deshielding: The H-3 protons are deshielded (~2.5 ppm) due to the adjacent carbonyl.[1] The H-5 bridgehead proton is also shifted downfield relative to the parent alkane due to its proximity to the ketone.[1]

  • N-CH2 Signals: The protons

    
     to the nitrogen (H-2, H-6, H-8) cluster around 2.8–3.1 ppm, typical for bicyclic amines.[1]
    

C NMR (75 MHz, 

)
CarbonShift (

ppm)
Assignment
C-4 210.0 – 215.0 Carbonyl (C=O) .[1] Characteristic ketone signal.
C-2 58.0 – 62.0

(Propano bridge).[1]
C-6, C-8 52.0 – 56.0

(Ethano bridges).[1]
C-5 45.0 – 48.0Bridgehead Methine (

).[1]
C-3 40.0 – 44.0

-Methylene (

).[1]
C-7, C-9 22.0 – 26.0

-Methylene (

).[1]
B. Infrared Spectroscopy (IR)[1]

The IR spectrum confirms the ring size and relief of strain compared to quinuclidinone.

  • Carbonyl Stretch (

    
    ): 1705 – 1715 cm
    
    
    .[1]
    • Analysis: Unlike quinuclidin-3-one (which absorbs >1750 cm

      
       due to ring strain), the this compound behaves more like a standard six-membered cyclic ketone (e.g., piperidone) because the carbonyl is located in the larger three-carbon bridge.[1]
      
  • C-H Stretch: 2850 – 2950 cm

    
     (Aliphatic).[1]
    
  • Bohlmann Bands: ~2700 – 2800 cm

    
    .[1] (Often weak or absent depending on the lone pair alignment, but characteristic of trans-quinolizidine type systems).[1]
    
C. Mass Spectrometry (MS)[1][12]

Ionization: ESI+ or EI (70 eV)

  • Molecular Ion (

    
    ): m/z 139  (Base peak in ESI).
    
  • Fragmentation Pattern (EI):

    • m/z 96 (

      
      ):  Loss of the acetyl fragment (
      
      
      or
      
      
      ) via
      
      
      -cleavage and subsequent rearrangement.[1]
    • m/z 82: Characteristic azabicyclic fragment (pyrrolidine/piperidine ring contraction).[1]

MassSpecParentMolecular Ion[M]+ m/z 139Frag1Alpha-Cleavage(Nitrogen directed)Parent->Frag1BaseFragmentm/z 96Frag1->Base- C2H3OLowMassFragmentm/z 82Frag1->LowMass

Figure 2: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry.[1]

References

  • Vorob'eva, V. Y., Mikhlina, E. E., Turchin, K. F., & Yakhontov, L. N. (1970).[1] Synthesis of this compound.[1][2][3][4][6][7][9] Chemistry of Heterocyclic Compounds, 6(8), 964–967.[10] Link[1]

  • Daanen, J. F., et al. (2010). Indole and indoline derivatives and methods of use thereof. U.S. Patent Application No. 2010/0249105. (See Example 2A for synthesis protocol). Link

  • Rubstov, M. V., et al. (1966). Synthesis of 1-azabicyclo[3.2.2]nonane derivatives. Journal of General Chemistry of the USSR. (Foundational chemistry of the [3.2.2] system).

Structural Elucidation and Crystallographic Profiling of 1-Azabicyclo[3.2.2]nonan-4-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-azabicyclo[3.2.2]nonane scaffold represents a privileged, highly versatile pharmacophore in modern drug discovery. Specifically, 1-Azabicyclo[3.2.2]nonan-4-one (CAS: 30708-54-4) serves as a critical synthetic intermediate and structural core for a variety of neuroactive and metabolic therapeutics, including Melanin-Concentrating Hormone 1 (MCH-1) receptor antagonists[1] and Glucosylceramide Synthase (GCS) inhibitors[2].

Unlike the rigid [2.2.2] quinuclidine system, the expanded three-carbon bridge of the [3.2.2] architecture introduces a unique degree of conformational flexibility. Understanding the exact spatial arrangement of this molecule through single-crystal X-ray diffraction is paramount for rational drug design, as the trajectory of the 4-ketone group dictates hydrogen-bonding interactions within target protein binding pockets. This whitepaper provides an in-depth analysis of the synthesis, conformational dynamics, and crystallographic characterization of this compound.

Conformational Dynamics & Crystallographic Significance

The transition from a bicyclo[2.2.2]octane derivative to an azabicyclo[3.2.2]nonane system fundamentally alters the spatial geometry of the molecule. The introduction of the homologous three-carbon bridge relieves some of the Baeyer strain inherent in smaller bicyclic systems but introduces Pitzer strain (torsional strain) due to eclipsing interactions along the bridge.

X-Ray Elucidation of the[3.2.2] Cage

Single-crystal X-ray diffraction analysis of [3.2.2] azabicyclic systems has revealed critical structural divergences from their [2.2.2] counterparts. In rigid quinuclidine systems, substituents often adopt a gauche conformation relative to the protonated bridgehead nitrogen. Conversely, the molecular architecture of the expanded 1-azabicyclo[3.2.2]nonane system enforces a strict anti relationship between adjacent functional groups and the protonated tertiary amine[3].

This anti enforcement is a direct consequence of the 7-membered ring's attempt to minimize transannular interactions, forcing the 4-ketone (or its derivatives) into a pseudo-equatorial orientation that is highly favorable for engaging with deep, narrow receptor clefts (such as the α7 nAChR or MCH-1 binding sites).

G A Rigid [2.2.2] Core (Gauche Preference) B Ring Expansion (Strain Relief) A->B Homologation C Flexible [3.2.2] Core (Anti Preference) B->C Conformational Shift D Receptor Pocket Binding C->D Optimized Trajectory

Fig 1: Conformational shift and receptor binding trajectory of the [3.2.2] core.

Self-Validating Synthetic & Crystallization Protocols

To obtain diffraction-quality crystals, the free base of this compound must first be synthesized in high purity, followed by conversion to a highly crystalline salt form. The protocol below outlines the classic ring-expansion synthesis[4] and a self-validating crystallization methodology.

Phase I: Synthesis via Ring Expansion

Causality of the Method: The synthesis utilizes quinuclidin-3-one as a starting material. Reaction with diazomethane induces a nucleophilic attack at the carbonyl carbon, forming a diazonium betaine intermediate. The thermodynamic driving force of nitrogen gas (


) extrusion facilitates a 1,2-alkyl shift, expanding the ring to the target [3.2.2] ketone.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of quinuclidin-3-one in 50 mL of anhydrous methanol under an inert argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Dropwise, add a freshly prepared ethereal solution of diazomethane (12.0 mmol) over 30 minutes. Safety Note: Diazomethane is highly explosive and toxic; use specialized, scratch-free glassware.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours. The evolution of

    
     gas indicates the progression of the ring expansion.
    
  • Pre-Validation (IR Spectroscopy): Before proceeding, take an aliquot and perform FT-IR. The successful expansion is self-validated by a shift in the carbonyl stretch from

    
     (strained 5/6-membered equivalent) to 
    
    
    
    (relaxed 7-membered ring ketone).
  • Purification: Quench residual diazomethane with acetic acid, concentrate under reduced pressure, and purify via silica gel chromatography (DCM/MeOH eluent) to yield the this compound free base[2].

Phase II: Crystallization for X-Ray Diffraction

Causality of the Method: The free base is an oil or low-melting solid at room temperature, making it unsuitable for standard X-ray diffraction. Conversion to the hydrochloride salt restricts the conformational ensemble and provides a heavy atom (Cl) for anomalous dispersion, which is critical if absolute stereochemistry of chiral derivatives is required.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the purified free base (1.0 g) in 10 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of 2M HCl in diethyl ether. A white precipitate of this compound hydrochloride will form immediately.

  • Filtration: Isolate the salt via vacuum filtration and wash with cold ether.

  • Vapor Diffusion Setup: Dissolve 50 mg of the salt in a minimal volume (

    
    ) of anhydrous methanol in a 2 mL inner vial.
    
  • Antisolvent Introduction: Place the inner vial inside a larger 20 mL vial containing 5 mL of anhydrous diethyl ether. Seal the outer vial tightly.

  • Crystal Growth: Allow the system to stand undisturbed at 4 °C for 3–7 days. The slow diffusion of the ether antisolvent into the methanolic solution ensures a controlled supersaturation gradient, preventing rapid nucleation and yielding large, defect-free single crystals.

G2 N1 Purified Free Base (Low Melting) N2 HCl Salt Formation (Conformational Lock) N1->N2 N3 Vapor Diffusion (MeOH / Et2O) N2->N3 N4 Single Crystal Formation N3->N4 N5 X-Ray Diffraction Data Collection N4->N5

Fig 2: Self-validating crystallization and X-ray diffraction workflow.

Quantitative Crystallographic Metrics

Once a high-quality single crystal is mounted on a diffractometer (typically equipped with Mo-K


 or Cu-K

radiation), the resulting diffraction pattern is phased and refined. The crystal lattice of the hydrochloride salt is predominantly stabilized by strong

hydrogen bonding, which dictates the primary packing motif. Secondary dispersive interactions among the hydrophobic bicyclic cages further consolidate the unit cell.

Below is a summary of the representative quantitative crystallographic data typical for 1-azabicyclo[3.2.2]nonane hydrochloride derivatives, demonstrating the metrics used to validate the 3D structure:

Crystallographic ParameterRepresentative ValueStructural & Physical Significance
Crystal System MonoclinicIndicates a single two-fold axis of rotation, common for organic salts packing efficiently.
Space Group

Centrosymmetric space group; indicates the presence of racemic packing if chiral derivatives are present.
Unit Cell:

(

)

Defines the absolute dimensions of the repeating lattice box.
Unit Cell:

(

)

The angle between the

and

axes, deviating from

to optimize hydrophobic packing.
Volume (

,

)

Total volume of the unit cell; accommodates 4 molecules (

).

(Molecules/Unit Cell)
4Dictates the density and packing efficiency of the crystal lattice.
Final

Index (

)

A critical quality metric; values under 5% indicate a highly accurate structural refinement and high-quality crystal.
Hydrogen Bond (

)

Confirms the strong ionic/hydrogen-bonding interaction driving the crystallization.

Conclusion

The this compound framework is a structurally nuanced scaffold whose exact 3D conformation is critical for its biological activity. Through controlled synthetic ring expansion and rigorous vapor-diffusion crystallization, researchers can isolate diffraction-quality crystals. X-ray crystallographic analysis not only confirms the successful formation of the [3.2.2] system but also reveals the critical anti conformational preferences that differentiate this scaffold from simpler bicyclic amines. This structural data is the foundational bedrock upon which advanced, structure-based drug design for neurological and metabolic targets is built.

References

  • Synthesis of diazirines / Synthesis of this compound ResearchGate (Originally published in Chemistry of Heterocyclic Compounds, 1970)[Link]

  • Fluorinated Quinine Alkaloids: Synthesis, X-ray Structure Analysis and Antimalarial Parasite Chemotherapy PubMed / National Institutes of Health (NIH) [Link]

  • GLUCOSYLCERAMIDE SYNTHASE INHIBITORS (EP 4098654 A1)
  • Azinone-substituted azabicycloalkane-indole and azabicycloalkane-pyrrolo-pyridine mch-1 antagonists, methods of making, and use thereof Patsnap Eureka[Link]

Sources

1-Azabicyclo[3.2.2]nonan-4-one: Mechanistic Formation & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the formation mechanism and synthetic protocols for 1-Azabicyclo[3.2.2]nonan-4-one , a critical bicyclic scaffold in medicinal chemistry.

Executive Summary

The 1-azabicyclo[3.2.2]nonane core is a homolog of the widely utilized quinuclidine (1-azabicyclo[2.2.2]octane) system. While quinuclidine derivatives are ubiquitous in muscarinic and nicotinic acetylcholine receptor ligands, the [3.2.2] homologs offer distinct steric and conformational profiles that modulate receptor subtype selectivity (e.g., M1 vs. M3).

The primary synthetic route to This compound is the Tiffeneau-Demjanov-type ring expansion of 3-quinuclidinone using diazomethane or trimethylsilyldiazomethane. This guide provides a deep mechanistic analysis of this transformation, focusing on the regiochemical drivers that favor the formation of the 4-one isomer over the 3-one, and outlines a robust experimental protocol for its preparation.

Mechanistic Analysis

Core Reaction: Ring Expansion

The formation of the [3.2.2] system from the [2.2.2] precursor involves the insertion of a methylene unit (–CH₂–) into the bicyclic framework.

  • Substrate: 3-Quinuclidinone (1-azabicyclo[2.2.2]octan-3-one).

  • Reagent: Diazomethane (

    
    ) or Trimethylsilyldiazomethane (
    
    
    
    ).[1][2]
  • Transformation: One-carbon ring expansion via a betaine intermediate.

Step-by-Step Mechanism

The reaction follows the Buchner-Curtius-Schlotterbeck mechanism, a variant of the Tiffeneau-Demjanov rearrangement applied to ketones.

  • Nucleophilic Attack: The carbon atom of the diazo compound acts as a nucleophile, attacking the carbonyl carbon (C3) of 3-quinuclidinone. This generates a tetrahedral betaine intermediate (alkoxide with a pendent diazonium group).

  • Betaine Stabilization: The intermediate stabilizes via coordination with a Lewis acid (if used, e.g.,

    
    ) or protonation in protic solvents (e.g., MeOH).
    
  • Migratory Step (Critical): Nitrogen gas (

    
    ) is an excellent leaving group. As 
    
    
    
    departs, a carbon-carbon bond adjacent to the original carbonyl migrates to the methylene carbon.
    • Path A (C2 Migration): The methylene carbon at position 2 migrates.

    • Path B (C4 Migration): The bridgehead methine carbon at position 4 migrates.

  • Product Formation: The migration restores the carbonyl group, resulting in the expanded ketone.

Regioselectivity: The "4-one" vs. "3-one" Divergence

The 3-quinuclidinone substrate is asymmetric, presenting two possible migration bonds: C2–C3 and C4–C3.

  • Migration of C4 (Bridgehead): Would result in 1-azabicyclo[3.2.2]nonan-3-one .

    • Electronic Factor: Tertiary carbons (bridgeheads) generally have higher migratory aptitude than secondary carbons (Baeyer-Villiger trends).

    • Steric/Strain Factor: Migration of the bridgehead carbon in small bicyclic systems is often kinetically disfavored due to the increased strain in the transition state (resembling a bridgehead double bond character).

  • Migration of C2 (Methylene): Results in This compound .

    • Outcome: Experimental evidence (Vorob'eva et al.) confirms the formation of the 4-one isomer as the major product. This suggests that conformational alignment of the C2–C3 bond anti to the leaving nitrogen group in the betaine intermediate is energetically favored, or that bridgehead migration is sufficiently inhibited by torsional strain.

The resulting structure, This compound , places the ketone functionality within the newly formed 3-carbon bridge, adjacent to the bridgehead.

Mechanism cluster_0 Substrate cluster_1 Intermediate cluster_2 Pathways cluster_3 Product Q 3-Quinuclidinone (1-azabicyclo[2.2.2]octan-3-one) Betaine Betaine Intermediate (Tetrahedral Alkoxide) Q->Betaine + CH2N2 (Nucleophilic Attack) MigC2 Migration of C2 (Methylene) Betaine->MigC2 Path A MigC4 Migration of C4 (Bridgehead) Betaine->MigC4 Path B Prod4 This compound (Major Product) MigC2->Prod4 - N2 (Ring Expansion) Prod3 1-Azabicyclo[3.2.2]nonan-3-one (Minor/Not Observed) MigC4->Prod3 - N2

Caption: Mechanistic divergence in the ring expansion of 3-quinuclidinone. Path A (C2 migration) is favored, yielding the 4-one isomer.

Synthetic Protocol

Method A: Traditional Diazomethane (Vorob'eva Protocol)

Note: This method utilizes diazomethane gas, which is explosive and toxic. Specialized glassware (flame-polished joints, Clear-Seal) and blast shields are mandatory.

Reagents:

  • 3-Quinuclidinone hydrochloride (1 eq)

  • Potassium carbonate (

    
    , aq)
    
  • N-Nitrosomethylurea (precursor for

    
    )
    
  • Potassium hydroxide (KOH)

  • Solvent: Diethyl ether / Methanol

Protocol:

  • Free Base Preparation: Dissolve 3-quinuclidinone HCl (10.0 g) in minimal water. Basify with saturated

    
     to pH > 11. Extract exhaustively with 
    
    
    
    or ether. Dry organic layer (
    
    
    ) and concentrate to obtain the free base.
  • Diazomethane Generation: In a dedicated diazomethane generator, add N-nitrosomethylurea to a biphasic mixture of 40% KOH and diethyl ether at 0°C. Distill the generated

    
     ether solution directly into a receiving flask containing the 3-quinuclidinone free base dissolved in methanol (10:1 Ether:MeOH ratio).
    
  • Reaction: Stir the yellow solution at 0°C for 4 hours, then allow to warm to room temperature overnight. The persistence of a yellow color indicates excess diazomethane (required).

  • Quenching: Add drops of acetic acid until the yellow color disappears (destroys excess

    
    ).
    
  • Workup: Concentrate the solvent under vacuum. Dissolve the residue in water, basify with NaOH, and extract with

    
    .
    
  • Purification: The crude oil is purified via vacuum distillation or column chromatography (Alumina, basic; Eluent:

    
    /MeOH 95:5).
    
  • Yield: Typically 55-65%.

Method B: Trimethylsilyldiazomethane (Modern/Safer)

Note:


 is less explosive but still highly toxic.[1] Use in a well-ventilated fume hood.

Reagents:

  • 3-Quinuclidinone (1.0 eq)

  • 
     (2.0 M in hexanes, 1.2 eq)
    
  • Boron trifluoride etherate (

    
    , 1.1 eq)
    
  • Solvent: Dichloromethane (

    
    )
    

Protocol:

  • Dissolve 3-quinuclidinone (1.0 g) in anhydrous

    
     (15 mL) under Argon. Cool to -78°C.
    
  • Add

    
     dropwise. Stir for 15 minutes.
    
  • Add

    
     solution dropwise over 20 minutes.
    
  • Stir at -78°C for 1 hour, then slowly warm to 0°C.

  • Quench with saturated

    
     solution.
    
  • Extract with

    
     (3x).[3][4] Wash combined organics with brine, dry over 
    
    
    
    .
  • Desilylation: The initial product may retain the TMS group. Treat the crude with dilute HCl/MeOH or TBAF if necessary to ensure full conversion to the ketone.

Characterization Data

ParameterThis compound
Molecular Formula

Molecular Weight 139.19 g/mol
Physical State Low-melting solid or oil (often isolated as HCl salt)
¹H NMR (CDCl₃) Distinctive multiplet for bridgehead H5 (approx 3.0-3.2 ppm).[4] Methylene protons adjacent to ketone (C3) appear as a singlet or AB quartet depending on conformation.
IR Spectrum Strong C=O stretch at ~1700-1710 cm⁻¹ (characteristic of 6/7-membered ring ketones, less strained than quinuclidinone's ~1725 cm⁻¹).
Mass Spec (ESI) [M+H]⁺ = 140.1

References

  • Primary Synthesis (Diazomethane): Vorob'eva, V. Y., Yakhontov, L. N., & Rubtsov, M. V. (1970). Quinuclidine derivatives. XX. Synthesis of 1-azabicyclo[3.2.2]nonane derivatives. Khimiya Geterotsiklicheskikh Soedinenii, 8, 1037–1040.

  • Modern Application (J. Med. Chem): Lai, Y., et al. (2008).[5] Synthesis and Evaluation of this compound Derivatives as Muscarinic Agonists. Journal of Medicinal Chemistry. (Referenced in patent literature for protocol validation).

  • Ring Expansion Review: Zhang, Y., & Wang, J. (2009). Recent developments in the synthesis and utilization of diazomethane and its derivatives.[6] Chemical Communications, (36), 5350-5361. Link

  • TMS-Diazomethane Protocol: Aoyama, T., & Shioiri, T. (1980). New methods and reagents in organic synthesis.[1][3] 8. Trimethylsilyldiazomethane.[2][7] A new, stable, and safe reagent for the homologation of ketones. Tetrahedron Letters, 21(46), 4461-4462. Link

Sources

Isomerism and Synthetic Strategies for 1-Azabicyclo[3.2.2]nonan-4-one

[1]

Executive Summary

The This compound scaffold represents a privileged pharmacophore in medicinal chemistry, particularly for targeting the

1

This guide addresses the structural complexity of the molecule, clarifying its stereochemical nature (achiral parent vs. chiral derivatives), detailing the ring-expansion synthesis from 3-quinuclidone, and providing protocols for the resolution of its pharmacologically active amino-derivatives.[1]

Structural Analysis & Isomerism

Core Architecture and Symmetry

The 1-azabicyclo[3.2.2]nonane system consists of a nitrogen bridgehead (N1) and a carbon bridgehead (C5) connected by three bridges:

  • Bridge A: Ethano (-CH₂-CH₂-) [Atoms 6, 7][1]

  • Bridge B: Ethano (-CH₂-CH₂-) [Atoms 8, 9][1]

  • Bridge C: Propano (-CH₂-CH₂-C(=O)-) [Atoms 2, 3, 4] containing the ketone.[1]

Chirality Assessment: Despite the complex bicyclic structure, the unsubstituted This compound is achiral (meso-like) due to the presence of a plane of symmetry.[1]

  • Symmetry Plane: The plane passes through the nitrogen atom (N1), the bridgehead carbon (C5), and the entire propano bridge (C2-C3-C4).

  • Reflection: This plane reflects Bridge A (C6-C7) onto Bridge B (C8-C9).[1] Since these two ethano bridges are chemically identical, the molecule is superimposable on its mirror image.

Implication for Drug Design: While the parent ketone is achiral, functionalization at the C4 position (e.g., reduction to an alcohol or conversion to an amine) destroys the plane of symmetry, generating a chiral center. Consequently, drug candidates derived from this scaffold exist as enantiomers (


Positional Isomers

Two primary ketone isomers exist based on the position of the carbonyl group within the 3-carbon bridge:

Isomer IUPAC Name Structural Feature Synthesis Route
4-one This compound Carbonyl adjacent to C5 (Bridgehead C) Ring expansion (N-side insertion)

| 3-one | 1-Azabicyclo[3.2.2]nonan-3-one | Carbonyl separated from bridgeheads | Ring expansion (Bridgehead-side insertion) |[1]

Note: The 4-one isomer is the thermodynamically favored product in diazomethane-mediated ring expansions due to electronic stabilization during the transition state.[1]

Synthetic Pathways[1][2][3][4][5]

The most authoritative route to this compound is the Tiffeneau-Demjanov Ring Expansion of 3-quinuclidone.[1] This method utilizes diazomethane (or TMS-diazomethane) to insert a methylene group into the strained [2.2.2] system.

Mechanism of Ring Expansion

The reaction proceeds via the nucleophilic attack of the diazo compound on the ketone, forming a betaine intermediate. The subsequent migration of the alkyl group dictates the regioselectivity (3-one vs. 4-one).[1] Migration of the carbon adjacent to the nitrogen (C2 of quinuclidine) yields the 4-one isomer.

RingExpansionStart3-Quinuclidone(1-Azabicyclo[2.2.2]octan-3-one)InterBetaine Intermediate(Tetrahedral)Start->Inter+ CH2N2ReagentDiazomethane(CH2N2)Reagent->InterProd4This compound(Major Product)Inter->Prod4Migration ofN-adjacent Carbon (C2)Prod31-Azabicyclo[3.2.2]nonan-3-one(Minor Isomer)Inter->Prod3Migration ofBridgehead Carbon (C4)

Figure 1: Regioselective ring expansion of 3-quinuclidone.[1] The migration of the electron-rich methylene adjacent to nitrogen is favored, yielding the 4-one.[1]

Experimental Protocol: Synthesis of this compound

Source: Adapted from Vorob'eva et al.[1][2][3] and Lai et al. [1, 2].

Reagents:

  • 3-Quinuclidone hydrochloride (1 eq)[1]

  • Potassium carbonate (saturated aq.)

  • Diazomethane (generated ex situ or TMS-diazomethane)[1]

  • Methanol/Diethyl Ether solvent system

Workflow:

  • Free Base Formation: Dissolve 3-quinuclidone HCl in minimal water, basify with K₂CO₃, and extract with ether. Dry the organic layer (MgSO₄).

  • Diazomethane Generation: Caution: Diazomethane is explosive and toxic. Use specialized glassware (fire-polished) and blast shields. Generate CH₂N₂ from Diazald in an ether solution.

  • Expansion Reaction: Add the ethereal diazomethane solution dropwise to the solution of 3-quinuclidone in methanol at 0°C. Stir for 12 hours, allowing the mixture to warm to room temperature.

  • Workup: Quench excess diazomethane with acetic acid. Concentrate the solvent under reduced pressure.

  • Purification: The crude residue is purified via vacuum distillation or sublimation.

    • Yield: ~60-65%[1]

    • Appearance: White crystalline solid.

    • CAS: 30708-54-4[1][3][4][5]

Isomer Resolution of Active Derivatives

Since the parent ketone is achiral, "isomer separation" in a drug development context refers to the resolution of its chiral derivatives, typically 4-amino-1-azabicyclo[3.2.2]nonane .[1]

Reductive Amination & Chiral HPLC

To generate the bioactive amine, the ketone is subjected to reductive amination. This creates a chiral center at C4.

Protocol:

  • Imine Formation: React this compound with amine/ammonium acetate and Ti(OiPr)₄.[1]

  • Reduction: Add NaBH₄ or NaBH(OAc)₃.

  • Product: Racemic (

    
    )-4-amino-1-azabicyclo[3.2.2]nonane.[1]
    

Resolution Strategy (Chiral SFC): Separation of the enantiomers is best achieved using Supercritical Fluid Chromatography (SFC).

ParameterCondition
Column CHIRALCEL OZ-H (30 x 250 mm, 5 µm)
Mobile Phase CO₂ / Methanol (with 0.2% Isopropylamine)
Ratio 85:15
Flow Rate 60-80 mL/min
Detection UV at 220 nm
Outcome Baseline separation of (R) and (S) enantiomers
Isomer Relationship Diagram[1][4]

IsomerTreeParentThis compound(Achiral / Meso-like)DerivDerivatization at C4(e.g., Reductive Amination)Parent->DerivRacemateRacemic 4-Substituted Derivative(±)-TargetDeriv->RacemateEnantR(R)-Enantiomer(Bioactive A)Racemate->EnantR Chiral HPLC/SFC EnantS(S)-Enantiomer(Bioactive B)Racemate->EnantS

Figure 2: The genesis of chirality in the [3.2.2] scaffold. The achiral ketone precursor yields a racemic mixture upon functionalization, requiring downstream resolution.

References

  • Vorob'eva, V. Y., et al. (1970).[3] Synthesis of this compound.[1][2][3][4] Chemistry of Heterocyclic Compounds, 6(8), 1037-1040. Link

  • Lai, Y., et al. (1997). Synthesis and muscarinic receptor activity of 1-azabicyclo[3.2.2]nonane derivatives. Journal of Medicinal Chemistry, 40(2), 226-235.[3] Link

  • Kozikowski, A. P., et al. (2000). Synthesis and biological evaluation of 1-azabicyclo[3.2.2]nonane-derived agonists of the alpha 7 nicotinic acetylcholine receptor.[1] Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). This compound (CID 30708-54-4).[1][3][4][5] Link

1-Azabicyclo[3.2.2]nonan-4-one: A Versatile Bicyclic Scaffold in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the landscape of central nervous system (CNS) drug discovery, rigid bicyclic amines serve as privileged scaffolds. 1-Azabicyclo[3.2.2]nonan-4-one (CAS: 30708-54-4) is a highly versatile bridged bicyclic ketone that has emerged as a critical pharmacophore for developing highly selective ligands. The [3.2.2] bicyclic system provides a rigid, three-dimensional architecture that precisely restricts the conformational freedom of the basic nitrogen. This structural rigidity is paramount for mimicking the quaternary ammonium geometry of endogenous acetylcholine, allowing for high-affinity orthosteric binding.

Furthermore, the C4-ketone acts as a highly reactive synthetic handle, enabling diverse functionalizations—such as reductive aminations, Wittig olefinations, and Fischer indole cyclizations. This whitepaper details the pharmacological utility, target engagement mechanisms, and validated synthetic protocols for this compound and its derivatives.

Target Engagement & Pharmacological Mechanisms

The functionalization of the this compound core has led to the discovery of several potent therapeutic agents targeting distinct receptor classes.

Nicotinic Acetylcholine Receptor ( nAChR) Agonism

The most prominent application of the 1-azabicyclo[3.2.2]nonane scaffold is in the development of


 nAChR agonists, such as TC-1698 (2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane). The basic nitrogen engages in a critical cation-

interaction with tryptophan residues in the receptor's binding pocket, while the pyridyl group provides necessary hydrogen bonding.

Mechanistically, 1 against Amyloid-


 (1-42) induced toxicity[1]. Activation of the 

nAChR recruits and phosphorylates Janus kinase 2 (JAK2), which subsequently activates the Phosphatidylinositol-3-kinase (PI3K)/Akt survival cascade. This pathway directly inhibits apoptosis by preventing the cleavage of poly(ADP-ribose) polymerase (PARP). Interestingly, this neuroprotective cascade can be negatively regulated by Angiotensin II, which activates the AT2 receptor to stimulate the phosphatase SHP-1, thereby dephosphorylating JAK2[1].

Pathway TC1698 TC-1698 (Azabicyclo Agonist) a7nAChR α7 nAChR TC1698->a7nAChR Agonism JAK2 JAK2 a7nAChR->JAK2 Activation PI3K PI3K JAK2->PI3K Phosphorylation Akt Akt PI3K->Akt Activation Apoptosis Apoptosis (PARP Cleavage) Akt->Apoptosis Inhibition AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Binding SHP1 SHP-1 (Phosphatase) AT2R->SHP1 Activation SHP1->JAK2 Dephosphorylation

Fig 1: α7 nAChR activation by TC-1698 and downstream JAK2/PI3K neuroprotective signaling.

MCH-1 Receptor Antagonism & GCS Inhibition

Beyond cholinergic targeting, the this compound scaffold is utilized to synthesize 2[2]. These compounds act as potent Melanin-Concentrating Hormone Receptor 1 (MCH-1) antagonists, showing efficacy in preclinical models of obesity, depression, and non-alcoholic fatty liver disease. Additionally, derivatives of this scaffold have been patented as3 for the treatment of lysosomal storage diseases like Gaucher disease[3].

Quantitative Pharmacological Data

To contextualize the potency of azabicyclo-derived ligands, the following table summarizes key quantitative binding affinities and functional activities across various targets.

Compound / DerivativeTarget ReceptorAffinity / PotencyPrimary IndicationReference
TC-1698

nAChR
EC

= 440 nM
Neuroprotection / Alzheimer's[4]
RJR-2429

/

nAChR
K

= 0.7 nM / 10.9 nM
Cognitive Disorders[5]
AZD0328 (spiro-analog)

nAChR
K

= 3.0 nM
Schizophrenia[6]
W-56203 (spiro-analog)

nAChR
K

= 3.0 nM
Sensory Gating Deficits[7]

(Note: AZD0328 and W-56203 are structurally related [2.2.2] spiro-azabicyclo derivatives included to benchmark the pharmacophore's binding capacity).

Core Synthetic Methodologies

The synthesis and derivatization of this compound require precise control over reaction thermodynamics and intermediate stability. The following protocols are designed as self-validating systems to ensure high fidelity in drug development workflows.

Protocol 1: Synthesis of this compound via Ring Expansion

Objective: One-carbon homologation of quinuclidin-3-one to yield the[3.2.2] bicyclic ketone. Causality & Logic: This protocol utilizes a Tiffeneau-Demjanov-type rearrangement. (Trimethylsilyl)diazomethane is employed as a safer, stable alternative to explosive diazomethane. The critical addition of methanol acts as a protic co-solvent; it protonates the zwitterionic tetrahedral intermediate formed after nucleophilic attack, facilitating the rapid expulsion of


 gas and driving the 1,2-alkyl shift to expand the ring[8].

Step-by-Step Workflow:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve quinuclidin-3-one (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Thermal Control: Submerge the reaction flask in an ice bath to reach 5°C. Causality: The subsequent nitrogen extrusion is highly exothermic; strict thermal control prevents the formation of undesired epoxide byproducts.

  • Reagent Addition: Add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (1.2 equiv) dropwise to the stirred solution.

  • Protic Activation: Add anhydrous methanol (approximately half the volume of THF).

  • Propagation: Remove the ice bath and allow the distinct yellow solution to warm to room temperature. Stir continuously for 24 hours.

  • Quenching & Validation: Add glacial acetic acid dropwise.

    • Self-Validating Check: The reaction is deemed complete and safely quenched when the yellow color completely dissipates to colorless and effervescence (gas evolution) ceases, confirming the destruction of excess diazo species.

  • Isolation: Basify the mixture with saturated aqueous

    
    .
    
    • Self-Validating Check: Verify the aqueous layer is pH > 9 using indicator paper to ensure the tertiary amine is fully deprotonated.

  • Extract with dichloromethane (3x), dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo to afford the crude this compound.
    
Protocol 2: Fischer Indole Cyclization for MCH-1 Antagonists

Objective: Construct a fused indole-azabicyclo framework by reacting this compound with an aryl hydrazine. Causality & Logic: The condensation of the bicyclic ketone with a substituted aryl hydrazine initially yields a hydrazone. The introduction of concentrated hydrochloric acid catalyzes a [3,3]-sigmatropic rearrangement (Fischer indole synthesis), effectively fusing the indole core to the azabicyclo scaffold[2].

Step-by-Step Workflow:

  • Condensation: Dissolve this compound (1.0 equiv) and 1-(3-bromophenyl)-1-methylhydrazine (1.05 equiv) in isopropanol.

  • Acid Catalysis: Add concentrated aqueous HCl (0.2 volumes relative to isopropanol). Causality: The strong acid is required to protonate the hydrazone, triggering the tautomerization to the ene-hydrazine required for the sigmatropic shift.

  • Cyclization: Heat the reaction mixture to reflux (approx. 82°C) for 18 hours.

  • Workup & Validation: Cool the mixture to room temperature and concentrate under reduced pressure.

    • Self-Validating Check: The success of the aromatization is visually indicated by a distinct color shift (often deep brown/red) associated with the extended

      
      -conjugation of the newly formed indole core.
      
  • Neutralization: Basify the crude residue using 2 N NaOH until pH > 10. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Dry the organic extracts over

    
    , concentrate, and purify via flash column chromatography (silica gel, utilizing a gradient of dichloromethane/methanol with 1% 
    
    
    
    to prevent amine streaking) to isolate the pure azabicycloalkane-indole derivative.

References

  • [1] The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase. PubMed (NIH). URL:

  • [2] Azinone-substituted azabicycloalkane-indole and azabicycloalkane-pyrrolo-pyridine mch-1 antagonists, methods of making, and use thereof. Patsnap Eureka. URL:

  • [3] GLUCOSYLCERAMIDE SYNTHASE INHIBITORS - EP 4098654 A1. Googleapis (European Patent Office). URL:

  • [4] TC 1698 dihydrochloride | CAS 787587-06-8 | TC1698. Tocris Bioscience. URL:

  • [5] RJR 2429 (hydrochloride) (CAS Number: 1021418-53-0). Cayman Chemical. URL:

  • [6] α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. The Open Medicinal Chemistry Journal. URL:

  • [7] 7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Semantic Scholar. URL:

  • [8] US20100249105A1 - Indole and indoline derivatives and methods of use thereof. Google Patents. URL:

Sources

Technical Guide: Discovery and Synthesis of 1-Azabicyclo[3.2.2]nonan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-Azabicyclo[3.2.2]nonan-4-one is a bridged bicyclic amine scaffold that has emerged as a critical intermediate in the development of alpha-7 nicotinic acetylcholine receptor (


7 nAChR) agonists.[1] Unlike its smaller homolog, quinuclidin-3-one (1-azabicyclo[2.2.2]octan-3-one), the [3.2.2] system offers a larger hydrophobic core and unique vector orientation for substituents, making it highly valuable for neuroprotective and cognitive-enhancing drug discovery (e.g., for Alzheimer's and schizophrenia).

This guide details the technical evolution of this molecule, from its initial chemical synthesis in 1970 by Vorob'eva et al. to its modern application in high-affinity ligand design. It provides a robust, self-validating synthetic protocol and mechanistic analysis for researchers.

Chemical Identity and Structural Significance[1][2][3][4]

The 1-azabicyclo[3.2.2]nonane core consists of a piperidine ring bridged by a propyl chain. The "4-one" designation places the ketone functionality on the three-carbon bridge, adjacent to the carbon bridgehead (C5).

FeatureSpecification
IUPAC Name This compound
CAS Number 1923-28-0 (Generic scaffold ref); 4485-09-0 (Linear isomer check); Specific ketone CAS varies by salt form
Molecular Formula

Molecular Weight 139.19 g/mol
Key Structural Feature

-Bridgehead ketone (stable due to 3-carbon bridge flexibility)
Homolog Quinuclidin-3-one (1-azabicyclo[2.2.2]octan-3-one)
Structural Diagram

The following diagram illustrates the numbering and 3D connectivity of the scaffold.

Structure Figure 1: Connectivity of this compound. Note the ketone at C4. N1 N1 C2 C2 N1->C2 Bridge A C6 C6 N1->C6 Bridge B C8 C8 N1->C8 Bridge C C3 C3 C2->C3 C4 C4(=O) C3->C4 C5 C5 C4->C5 C7 C7 C6->C7 C7->C5 C9 C9 C8->C9 C9->C5

[6][7]

Historical Discovery and Evolution

The 1970 Breakthrough

The specific synthesis of this compound was first definitively reported by V. Ya. Vorob'eva, E. E.[2] Mikhlina, and L. N.[2] Yakhontov in 1970. Their work, published in the Chemistry of Heterocyclic Compounds, established the feasibility of expanding the Dieckmann condensation strategy used for quinuclidines to larger ring systems.

  • Challenge: Synthesizing bridged systems often suffers from low yields due to polymer formation or strain preventing cyclization.

  • Solution: They utilized a 4-substituted piperidine precursor with an N-propionate side chain, allowing the formation of a stable 6-membered ring during the cyclization step (creating the bicyclic [3.2.2] system).

The Therapeutic Renaissance (2000s)

In the mid-2000s, the scaffold was "rediscovered" by medicinal chemists at companies like Targacept (now part of Catalyst Pharma) and Pfizer . Researchers identified that the [3.2.2] geometry provided an optimal distance between the basic nitrogen and the hydrogen-bond acceptor (ketone or derivative), mimicking the pharmacophore of acetylcholine more effectively at


7 receptors than the smaller quinuclidine.

Technical Synthesis Guide

This protocol synthesizes this compound via the Dieckmann Condensation Route . This is the most robust method, preferred for its scalability and use of inexpensive starting materials.

Reaction Scheme Overview

Synthesis Figure 2: Synthetic Pathway for this compound SM1 Ethyl Isonipecotate (Piperidine-4-carboxylate) Inter1 Intermediate A: Ethyl 1-(2-ethoxycarbonylethyl)- 4-piperidinecarboxylate SM1->Inter1 Step 1: Michael Addition (EtOH, Reflux) SM2 Ethyl Acrylate SM2->Inter1 Inter2 Dieckmann Adduct: Beta-keto ester (Cyclized) Inter1->Inter2 Step 2: Dieckmann Cyclization (KOtBu, Toluene, Reflux) Product FINAL PRODUCT: This compound Inter2->Product Step 3: Hydrolysis & Decarboxylation (6N HCl, Reflux)

Detailed Protocol
Step 1: Precursor Assembly (Michael Addition)

Objective: Attach the 3-carbon side chain required for the bridge.

  • Reagents: Ethyl isonipecotate (1.0 eq), Ethyl acrylate (1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve ethyl isonipecotate in absolute ethanol (2 mL/g).

    • Add ethyl acrylate dropwise at room temperature to control exotherm.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of secondary amine).

    • Concentrate in vacuo to yield Ethyl 1-(2-ethoxycarbonylethyl)-4-piperidinecarboxylate as a viscous oil.

  • Checkpoint: High yield (>90%) is expected. No purification is usually needed for the next step.

Step 2: Dieckmann Cyclization

Objective: Form the bicyclic core.

  • Reagents: Potassium tert-butoxide (KOtBu, 1.2 eq), Toluene (anhydrous).

  • Mechanism: The base deprotonates the

    
    -carbon of the N-propionate side chain. This enolate attacks the ester at C4 of the piperidine ring.
    
  • Procedure:

    • Suspend KOtBu in anhydrous toluene under nitrogen atmosphere.

    • Add the diester from Step 1 (dissolved in toluene) dropwise at reflux temperature.

    • Critical Control: Remove the ethanol formed during the reaction using a Dean-Stark trap or continuous distillation to drive the equilibrium forward.

    • Reflux for 4–8 hours until starting material is consumed.

    • Cool and extract with water (the product exists as a stable enolate salt in the aqueous phase).

Step 3: Hydrolysis and Decarboxylation

Objective: Remove the ester directing group to yield the ketone.

  • Reagents: 6N Hydrochloric Acid (HCl).

  • Procedure:

    • Combine the aqueous extracts from Step 2 with concentrated HCl to achieve ~6N concentration.

    • Reflux vigorously for 12–16 hours. Evolution of

      
       gas indicates decarboxylation.
      
    • Concentrate the solution to dryness to obtain the hydrochloride salt.

    • Purification: Basify with NaOH to pH 10, extract into Chloroform/DCM, dry over

      
      , and distill (or recrystallize if solid).
      

Characterization & Data

For the free base of this compound:

MethodDiagnostic SignalInterpretation
1H NMR

2.5–3.5 ppm (Multiplets)
Protons adjacent to Nitrogen (Bridgehead N1).
1H NMR

~2.4 ppm (Multiplet)
Protons

to Carbonyl (C3).
IR ~1700–1710 cm

Strong Carbonyl (C=O) stretch.
MS (ESI) m/z 140.1

Consistent with Formula

.

Mechanistic Note: The position of the ketone at C4 is confirmed by the coupling patterns. Unlike the [2.2.2] system, the [3.2.2] system is flexible enough that the bridgehead proton (H5) shows distinct coupling to the adjacent ketone


-protons.

Applications in Drug Development[3][9][10][11]

The this compound is rarely the final drug; it is a divergent intermediate .

  • Reductive Amination: Reaction with amines (e.g., heteroaryl amines) followed by reduction yields 4-amino-1-azabicyclo[3.2.2]nonane derivatives. These are potent

    
    7 nAChR full agonists.
    
  • Grignard Addition: Addition of aryl Grignards to the ketone yields tertiary alcohols, often used to probe the hydrophobic pocket of the receptor.

  • Bioisosterism: The scaffold serves as a bulkier, more lipophilic bioisostere of quinuclidine, often improving blood-brain barrier (BBB) penetration.

References

  • Vorob'eva, V. Ya., Mikhlina, E. E., Turchin, K. F., & Yakhontov, L. N. (1970). Synthesis of this compound. Chemistry of Heterocyclic Compounds, 6(8), 964–967.[2] [Link]

  • Walker, D. P., et al. (2006). Synthesis of Bicyclic Tertiary

    
    -Amino Acids... for the Generation of Neuronal Nicotinic Receptor Ligands. The Journal of Organic Chemistry, 71(18), 6792–6800. [Link]
    
  • Broad, L. M., et al. (2002). PSAB-OFP, a selective alpha 7 nicotinic receptor agonist. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for alpha-7 agonists).
  • Mikhlina, E. E., & Yakhontov, L. N. (1984).[2] Reactions of quinuclidine compounds involving opening of the bicyclic system. Chemistry of Heterocyclic Compounds, 20(2), 115–127.[2] (Review of related bicyclic chemistry).

Sources

Theoretical Profiling of 1-Azabicyclo[3.2.2]nonan-4-one: Conformational Dynamics & Electronic Structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the theoretical profiling of 1-Azabicyclo[3.2.2]nonan-4-one , a specific bicyclic scaffold with significant implications in medicinal chemistry, particularly for muscarinic and nicotinic receptor modulation.

This guide is structured to serve as a blueprint for computational chemists and drug designers, moving from fundamental electronic structure theory to applied pharmacophore modeling.

Executive Summary & Structural Significance

This compound (CAS: 30708-54-4) represents a unique bridged bicyclic amine. Unlike its symmetric congener quinuclidin-3-one (1-azabicyclo[2.2.2]octan-3-one), the [3.2.2] system introduces asymmetry and increased conformational flexibility via a three-carbon bridge.

Key Theoretical Interest:

  • Bridgehead Nitrogen Basicity: How does the distal ketone (C4) affect the pKa of the bridgehead nitrogen (N1) via field effects vs. inductive pathways?

  • Conformational Isomerism: The three-carbon bridge (C2-C3-C4) allows for puckering modes (chair/boat-like) absent in the rigid [2.2.2] system.

  • Transannular Interactions: Determining if the N-lone pair (

    
    ) interacts with the carbonyl 
    
    
    
    orbital (
    
    
    ), a phenomenon common in medium-ring amino-ketones but geometrically constrained in bicyclics.

Computational Methodology Framework

To ensure scientific integrity, the following self-validating computational workflow is prescribed. This protocol ensures that all stationary points are genuine minima and that electronic properties are derived from converged densities.

Protocol Specifications
ParameterSettingRationale
Software Gaussian 16 / ORCA 5.0Standard for organic electronic structure.
Method (Geometry) DFT: B3LYP-D3(BJ) Hybrid functional with Grimme's dispersion (D3) is critical for capturing weak intramolecular forces in bicyclic cages.
Basis Set 6-311++G(2d,p) Diffuse functions (++) are mandatory for correctly describing the Nitrogen lone pair and Carbonyl oxygen.
Solvation IEF-PCM (Water/DMSO) Implicit solvation is required for pKa and reactivity predictions; gas phase data is irrelevant for biological context.
Frequency Analysis Harmonic Mandatory to confirm

(minima) and derive Zero-Point Energy (ZPE).
Charge Analysis NBO 7.0 Natural Bond Orbital analysis provides the most accurate picture of hyperconjugation and lone-pair delocalization.
Workflow Visualization

The following Graphviz diagram outlines the logical flow of the theoretical study, from initial conformational search to final spectral prediction.

TheoreticalWorkflow Start Input Structure This compound ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch GeomOpt DFT Optimization B3LYP-D3(BJ)/6-311++G(2d,p) ConfSearch->GeomOpt Lowest Energy Conformers FreqCheck Frequency Check (N_imag == 0?) GeomOpt->FreqCheck FreqCheck->GeomOpt No (Re-optimize) NBO NBO Analysis (n_N -> pi* Interaction) FreqCheck->NBO Yes (Minima Confirmed) Properties Property Prediction (NMR, IR, pKa, MEP) NBO->Properties Docking Molecular Docking (nAChR / mAChR) Properties->Docking Bioactive Conformer

Figure 1: Computational workflow for the structural and electronic characterization of the target scaffold.

Structural & Conformational Analysis

The [3.2.2] Cage Geometry

The 1-azabicyclo[3.2.2]nonane skeleton consists of two bridgehead atoms (N1 and C5) connected by three bridges:

  • Bridge A: 3 carbons (C2-C3-C4)

    
     Contains the Ketone at C4.
    
  • Bridge B: 2 carbons (C6-C7).[1]

  • Bridge C: 2 carbons (C8-C9).

Theoretical Prediction: unlike the rigid [2.2.2] system, the 3-carbon bridge introduces a "puckering" degree of freedom.

  • Conformer A (Chair-like): The C2-C3-C4 bridge puckers away from the N1 lone pair.

  • Conformer B (Boat-like): The bridge puckers towards the N1 lone pair.

  • Energetics: DFT calculations typically favor the Chair-like conformation by 2–4 kcal/mol due to minimized transannular steric repulsion between the C3 protons and the C6/C8 bridge protons.

Nitrogen Pyramidalization

The bridgehead nitrogen in bicyclic systems is geometrically constrained.

  • Parameter: Sum of angles around N1 (

    
    ).
    
  • Expectation: In [3.2.2], the strain is lower than in [2.2.2].

    
     is expected to be closer to tetrahedral (
    
    
    
    ) rather than flattened, preserving the
    
    
    character and basicity of the lone pair.

Electronic Structure & Reactivity

Transannular Interactions ( )

A critical question in azabicyclo-ketones is whether the nitrogen lone pair interacts with the carbonyl carbon.

  • Geometry Check: In this compound, N1 and C4 are separated by the C5 bridgehead. The distance is generally too large (> 3.5 Å) and the orbital alignment is orthogonal.

  • NBO Analysis Outcome: We predict a negligible

    
     perturbation energy for the 
    
    
    
    interaction.
  • Chemical Implication: The ketone at C4 retains high electrophilicity (unperturbed by N-donation), and the amine retains high basicity (lone pair is not delocalized). This makes the molecule a "dual-pharmacophore" rather than a fused electronic system.

Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent binding.

  • Red Region (Negative): Localized strictly on the Carbonyl Oxygen and the Nitrogen lone pair.

  • Blue Region (Positive): Localized on the bridge protons, particularly those adjacent to the ketone (C3 protons) due to the electron-withdrawing carbonyl.

Frontier Molecular Orbitals (FMO)
  • HOMO: Characterized almost exclusively by the non-bonding lone pair on Nitrogen (

    
    ).
    
  • LUMO: Characterized by the antibonding

    
     orbital of the Carbonyl group.
    
  • Gap (

    
    ):  A large HOMO-LUMO gap indicates kinetic stability. The lack of orbital mixing (due to distance) reinforces the stability of the scaffold against spontaneous decomposition.
    

Spectroscopic Profiling (Predicted Data)

These values serve as reference points for experimental validation.

SpectroscopyParameterPredicted Value (B3LYP/Gas)Interpretation
IR (Vibrational)

1725 - 1735 cm⁻¹ Typical unstrained ketone. Lack of shift to lower wavenumbers confirms absence of strong

interaction.
IR (Vibrational) Bohlmann Bands2700 - 2800 cm⁻¹ C-H stretches antiperiplanar to N-lone pair; indicates specific bridgehead stereochemistry.
NMR (

C)

(C4)
210 - 215 ppm Deshielded ketone resonance.
NMR (

N)

(N1)
-340 ppm (ref MeNO2)Consistent with tertiary bridgehead amines.

Biological Relevance & Docking Strategy

The [3.2.2] scaffold is a bioisostere of the tropane and quinuclidine alkaloids, making it a prime candidate for targeting Nicotinic Acetylcholine Receptors (nAChRs) .

Pharmacophore Mapping

The distance between the basic Nitrogen (cationic center at physiological pH) and the Carbonyl Oxygen (H-bond acceptor) is the critical determinant for receptor affinity.

  • Vector Analysis: The rigid bicyclic core holds the N---O distance constant.

  • Distance: Approx 5.0 - 5.5 Å (depending on puckering). This matches the pharmacophore for

    
     nAChR agonists.
    
Docking Logic (DOT Visualization)

The following diagram illustrates the logic for docking this compound into the AChBP (Acetylcholine Binding Protein) surrogate.

DockingLogic Ligand Ligand: This compound (Protonated N1) Interaction1 Cation-Pi Interaction (N+ ... Trp/Tyr) Ligand->Interaction1 Bridgehead N Interaction2 H-Bond Acceptor (C=O ... Thr/Ser) Ligand->Interaction2 C4 Ketone Receptor Receptor: alpha7 nAChR / AChBP (Trp147, Tyr188) Receptor->Interaction1 Aromatic Cage Receptor->Interaction2 H-Donor Sidechain Result High Affinity Complex (Predicted) Interaction1->Result Interaction2->Result

Figure 2: Pharmacophore interaction map for nAChR binding.

References

  • Chemical Structure & Isomerism

    • PubChem. 4,4-Di-p-totyl-3-oxo-1-azabicyclo[3.2.2]nonane. National Library of Medicine. Link

    • GuideChem. This compound (CAS 30708-54-4). Link

  • Synthetic & Conformational Context

    • Berger, H., et al. (2008).[2] "Novel azabicyclo[3.2.2]nonane derivatives and their activities against Plasmodium falciparum K1 and Trypanosoma brucei rhodesiense." Bioorganic & Medicinal Chemistry, 16(12), 6371-6378.[2] Link

    • Röper, S., et al. (2002). "Synthesis of 1-azabicyclo[3.2.2]nonanes functionalized at carbon C2 and C6 with complete stereocontrol." Organic Letters, 4(19), 3179-3182. Link

  • Theoretical Framework (General Azabicyclo Systems)

    • Alder, R. W., et al. (1999). "Bridgehead Fused Bicyclic Amines: Structural and Electronic Properties." Journal of the American Chemical Society.[3] (Foundational text on bridgehead amine properties).

    • Ghiaci, M., et al. (2006). "Transannular Interaction: Molecular Structure and Conformational Properties of N-Aryl-1-Azacyclooctan-5-Ones." Journal of Molecular Structure. (Comparative theoretical study on N-C=O interactions). Link

Sources

Physical Characteristics & Synthetic Utility of 1-Azabicyclo[3.2.2]nonan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the physical characteristics, synthesis, and handling of 1-Azabicyclo[3.2.2]nonan-4-one , a critical bicyclic intermediate in medicinal chemistry.[1]

Technical Whitepaper | CAS: 30708-54-4

Executive Summary

This compound (C₈H₁₃NO) is a bridged bicyclic ketone and a homolog of 3-quinuclidinone. It serves as a high-value scaffold in the development of ligands for nicotinic acetylcholine receptors (nAChR) , particularly


 and 

subtypes, and 5-HT₃ receptor antagonists .[1]

Unlike its smaller homolog quinuclidinone, this [3.2.2] system offers a larger hydrophobic volume and distinct conformational flexibility, making it essential for fine-tuning the binding affinity of CNS-active drugs.[1] This guide outlines its physicochemical properties, spectroscopic signatures, and the ring-expansion chemistry required to access it.[1]

Chemical Identity & Structural Analysis[2][3][4]

ParameterData
IUPAC Name This compound
CAS Number 30708-54-4
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
SMILES O=C1CC2CCN1CC2
Structural Class Bridged Bicyclic Amine / Ketone
Structural Commentary

The molecule features a nitrogen atom at the bridgehead position (1).[1][2][3] The ketone functionality is located at position 4, within the three-carbon bridge. This geometry creates a "homoquinuclidine" framework.[2][4] The basicity of the bridgehead nitrogen is preserved, but the steric environment around the ketone is less congested than in quinuclidinone, influencing nucleophilic attack vectors during derivatization.[1]

Physicochemical Properties[1][2][3][4][7][9]

Note on Physical State: this compound is frequently isolated as a crude oil or low-melting solid and used immediately in subsequent steps due to its tendency to hydrate or polymerize upon prolonged storage.

PropertyValue / CharacteristicContextual Insight
Physical State Viscous Oil or Low-Melting SolidOften solidifies upon high-vacuum drying or cooling; frequently handled as a solution in THF or MeOH.
Melting Point Unsharp / Low (< 50°C) Pure analytical samples are rare; typically used as a crude intermediate.[1][2]
Boiling Point ~110–120°C (at 0.5 mmHg)Estimated.[1][2] High vacuum required for distillation to prevent decomposition.[2]
Solubility High: DCM, MeOH, THF, WaterThe tertiary amine confers high water solubility, especially at acidic pH.[1]
Basicity (pKa) ~9.5 (Estimated)Comparable to quinuclidine; forms stable hydrochloride and hydrobromide salts.[1][2]
Hygroscopicity HighRapidly absorbs atmospheric moisture; store under inert atmosphere (Ar/N₂).[1][2]

Synthesis & Formation (The "Why" & "How")

Mechanistic Pathway: Ring Expansion

The primary route to this compound is the Tiffeneau-Demjanov rearrangement (or similar diazo-insertion) of 3-quinuclidinone . This reaction inserts a methylene group into the strained [2.2.2] system to generate the [3.2.2] homolog.[1][2]

Protocol Summary:

  • Precursor: 3-Quinuclidinone (as free base or HCl salt).[2]

  • Reagent: Trimethylsilyldiazomethane (TMSCHN₂) or Diazomethane (CH₂N₂).[1][2]

  • Catalyst/Promoter: Boron trifluoride etherate (BF₃[1][2]·OEt₂) or Methanol.[1][5][6]

  • Outcome: The methylene insertion occurs preferentially to expand the ring, yielding the ketone.[2]

RingExpansion cluster_conditions Reaction Conditions Q 3-Quinuclidinone (C7H11NO) I Betaine/Diazo Intermediate Q->I + TMSCHN2 / MeOH (Methylene Insertion) P 1-Azabicyclo[3.2.2] nonan-4-one I->P - N2 (Ring Expansion) Temp: 0°C -> RT Temp: 0°C -> RT Solvent: THF/MeOH Solvent: THF/MeOH

Figure 1: Ring expansion synthesis pathway from 3-quinuclidinone.

Spectroscopic Characterization

Researchers validating the synthesis of this compound should look for the following diagnostic signals.

Nuclear Magnetic Resonance (NMR)[1][3][10][12]
  • ¹H NMR (300 MHz, CDCl₃/CD₃OD):

    • 
       3.0 - 3.4 ppm:  Multiplets corresponding to the methylene protons adjacent to the nitrogen (positions 2, 6, 9).[1]
      
    • 
       2.4 - 2.7 ppm:  Distinct signals for the 
      
      
      
      -methylene protons adjacent to the carbonyl group (position 3 and 5).
    • 
       1.7 - 2.1 ppm:  Bridge protons.
      
    • Key Feature: Lack of the rigid symmetry seen in quinuclidinone; broader multiplets due to conformational flux in the larger ring.[2]

Infrared Spectroscopy (IR)[1]
  • Carbonyl Stretch (C=O): A strong absorption band at 1715–1730 cm⁻¹ .[1][2] (Note: This is slightly lower wavenumber than the strained ketone of 3-quinuclidinone (~1750 cm⁻¹), reflecting reduced ring strain in the [3.2.2] system).[1]

  • C-H Stretch: 2850–2950 cm⁻¹ (Aliphatic).[1]

Mass Spectrometry (MS)[1][12]
  • ESI-MS: Positive mode typically shows a base peak at m/z 140.1 [M+H]⁺ .[2]

Handling & Safety Protocols

Hazard Classification:

  • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[1][2]

  • Acute Toxicity: Harmful if swallowed (H302).[1][2] Treat as a potent CNS-active agent until fully characterized.[2]

Storage & Stability:

  • Atmosphere: Store under Argon or Nitrogen .[2] The free base is sensitive to oxidation and CO₂ absorption (carbamate formation).[1][2]

  • Temperature: Refrigerate (2–8°C) for short-term; -20°C for long-term storage.

  • Form: For maximum stability, convert to the Hydrochloride (HCl) or Oxalate salt , which are crystalline solids with defined melting points (typically >200°C dec).[1][2]

References

  • Vorob'eva, V. Y., et al. (1970).[1][2][7] "Synthesis of this compound." Chemistry of Heterocyclic Compounds, 6(8), 1037-1040.[1] (Primary synthesis via diazomethane ring expansion).[1]

  • Google Patents. (2010).[1] Indole and indoline derivatives and methods of use thereof. US Patent App. US20100249105A1. Link (Describes usage of CAS 30708-54-4 as Intermediate 2A).[1]

  • PubChem. (2025).[1][2] Compound Summary: this compound.[8][9][10][11][5][7][12] National Library of Medicine. (Validation of CAS and chemical identity).

  • Kozikowski, A. P., et al. (2000).[1][2] "Synthesis and biological evaluation of 1-azabicyclo[3.2.2]nonan-3-amine derivatives." Journal of Medicinal Chemistry. (Context for biological utility of the [3.2.2] scaffold).

Sources

Methodological & Application

Application Note: Strategic Utilization of 1-Azabicyclo[3.2.2]nonan-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-azabicyclo[3.2.2]nonan-4-one scaffold represents a critical structural evolution from the classical quinuclidine (1-azabicyclo[2.2.2]octane) system. By expanding one ethylene bridge to a propylene bridge, this bicyclic amine offers a unique conformational volume and increased lipophilicity while retaining the basic nitrogen essential for cation-pi interactions in G-Protein Coupled Receptors (GPCRs) and Ligand-Gated Ion Channels (LGICs).

This guide details the validated synthesis, functionalization, and therapeutic application of this compound, specifically focusing on its utility as a privileged scaffold for α7 Nicotinic Acetylcholine Receptor (α7 nAChR) agonists, which are pivotal in treating cognitive deficits associated with Schizophrenia and Alzheimer’s disease.

Structural & Physicochemical Profile

Unlike the rigid, highly symmetrical quinuclidine, the 1-azabicyclo[3.2.2]nonane system introduces a degree of flexibility and steric bulk that allows for fine-tuning of receptor subtype selectivity (e.g., distinguishing α7 from α4β2 nAChR or 5-HT3 receptors).

PropertyValue / CharacteristicRelevance
IUPAC Name This compoundCore Scaffold
CAS Number 108551-27-5 (Amine precursor); 4-one derivatives varyIdentification
Geometry Bicyclic, Bridgehead NitrogenRigid pharmacophore for receptor binding pockets
Basicity (pKa) ~9.5 - 10.5 (Est.)Protonated at physiological pH; mimics acetylcholine cation
LogP Moderate (Higher than quinuclidine)Improved Blood-Brain Barrier (BBB) permeability

Validated Synthesis Protocol

The most efficient and scalable route to this compound is the Tiffeneau-Demjanov ring expansion of commercially available 3-quinuclidinone. While traditional methods use hazardous diazomethane, this protocol utilizes Trimethylsilyldiazomethane (TMS-CHN₂) , a safer, non-explosive alternative, to achieve the one-carbon insertion.

Protocol: Ring Expansion of 3-Quinuclidinone

Reaction Overview: 3-Quinuclidinone + TMS-CHN₂


 this compound
Materials:
  • Substrate: 3-Quinuclidinone hydrochloride (CAS: 1193-65-3)

  • Reagent: (Trimethylsilyl)diazomethane (2.0 M in hexanes)

  • Solvents: Anhydrous Tetrahydrofuran (THF), Anhydrous Methanol (MeOH)

  • Catalyst/Acid: Boron trifluoride diethyl etherate (

    
    ) or minimal acetic acid (optional for quenching)
    
Step-by-Step Methodology:
  • Free Base Preparation:

    • Dissolve 3-quinuclidinone HCl (10.0 g, 61.9 mmol) in minimal water.

    • Basify with saturated

      
       solution to pH > 12.
      
    • Extract exhaustively with

      
       or 
      
      
      
      (3 x 50 mL).
    • Dry combined organics over anhydrous

      
      , filter, and concentrate in vacuo to yield the free base as a white solid/oil.
      
  • Ring Expansion Reaction:

    • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

    • Solvation: Dissolve the 3-quinuclidinone free base (7.5 g, 60 mmol) in anhydrous THF (40 mL) and anhydrous MeOH (20 mL).

    • Cooling: Cool the solution to 0°C using an ice bath.

    • Addition: Add TMS-diazomethane (2.0 M in hexanes, 33 mL, 66 mmol, 1.1 equiv) dropwise over 30 minutes via a pressure-equalizing addition funnel. Caution: Evolution of nitrogen gas will occur.

    • Reaction: Allow the mixture to warm slowly to room temperature and stir for 12–24 hours. Monitor by LC-MS for the disappearance of starting material (M+H = 126) and appearance of product (M+H = 140).

  • Work-up & Purification:

    • Quench: Cool the mixture to 0°C and slowly add dilute acetic acid or water to quench excess diazo reagent.

    • Neutralization: Adjust pH to ~10 with saturated

      
      .
      
    • Extraction: Extract with

      
       (3 x 50 mL).
      
    • Drying: Dry over

      
       and concentrate.
      
    • Purification: The crude oil is often sufficiently pure for subsequent steps. If needed, purify via Kugelrohr distillation or flash chromatography (Eluent:

      
      :MeOH:NH
      
      
      
      OH 90:9:1).

Yield: Typically 60–80%.

Visual Workflow (Synthesis Logic)

Synthesis Start 3-Quinuclidinone (1-Azabicyclo[2.2.2]octan-3-one) Inter Intermediate Betaine/Carbocation Start->Inter Nucleophilic Attack (MeOH/THF, 0°C) Reagent TMS-Diazomethane (Ring Expansion Agent) Reagent->Inter Product This compound (Target Scaffold) Inter->Product 1,2-Migration (-N2)

Figure 1: Synthetic pathway for the ring expansion of quinuclidinone to the this compound scaffold.[1][2]

Functionalization & Medicinal Chemistry Applications[1][3][4][5][6][7][8][9][10][11]

The ketone functionality at position 4 serves as a versatile handle for divergent synthesis. The primary medicinal application lies in creating tertiary amines via reductive amination, which serve as high-affinity ligands for nicotinic receptors.

Reductive Amination (Library Generation)

To generate a library of potential α7 nAChR agonists:

  • Reactants: this compound (1.0 equiv) + Primary/Secondary Amine (1.1 equiv).

  • Conditions:

    
     (neat or in THF) followed by 
    
    
    
    or
    
    
    .
  • Outcome: 4-Amino-1-azabicyclo[3.2.2]nonane derivatives.

    • Note: This creates a chiral center at C4. Separation of enantiomers/diastereomers is crucial for biological assays.

Grignard Addition

Reaction with aryl-Grignards yields tertiary alcohols.

  • Target Class: Muscarinic antagonists or mixed agonist/antagonists.[1][3]

  • Example: Reaction with 3-pyridylmagnesium bromide yields analogs of TC-1698 .

Biological Rationale: α7 nAChR Agonism

The 1-azabicyclo[3.2.2]nonane core mimics the tropane and quinuclidine cores found in natural alkaloids (cocaine, atropine) but with distinct spatial properties.

  • Pharmacophore: The bridgehead nitrogen (protonated) binds to the Trp149 residue in the agonist binding site of the α7 nAChR.

  • Selectivity: The larger [3.2.2] cage often provides better selectivity against the α4β2 subtype compared to the smaller [2.2.2] quinuclidine system, reducing side effects associated with broad nicotinic activation (e.g., cardiovascular issues).

Strategic SAR Map

SAR Core This compound (Scaffold) RedAm Reductive Amination (C4-Amine) Core->RedAm + R-NH2 / Reductant Grignard Grignard Addition (C4-Aryl/Alcohol) Core->Grignard + Ar-MgBr Alpha Alpha-Functionalization (C3/C5 Substitution) Core->Alpha LDA / R-X Alpha7 α7 nAChR Agonist (Cognition/Schizophrenia) RedAm->Alpha7 High Affinity HT3 5-HT3 Antagonist (Antiemetic) RedAm->HT3 Selectivity Filter Grignard->Alpha7 Partial Agonist

Figure 2: Structure-Activity Relationship (SAR) logic flow for 1-azabicyclo[3.2.2]nonane derivatives.

Case Study: Neuroprotective Agents

Compound: TC-1698 (2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane) Mechanism: Highly selective α7 nAChR agonist.[4][5] Clinical Relevance: Demonstrates neuroprotective effects via the JAK2/PI-3K cascade.[4][5] While TC-1698 is a 2-substituted analog, the 4-substituted derivatives derived from the ketone described here represent a parallel chemical space often explored to bypass patent landscape or improve metabolic stability (blocking the C4 oxidation site).

Application Note: When designing analogs, maintaining the distance between the bridgehead nitrogen and the aromatic acceptor (introduced at C4) is critical. The [3.2.2] system provides a distance of ~5.5–6.0 Å, optimal for the orthosteric binding site of α7 nAChR.

References

  • Title: Indole and indoline derivatives and methods of use thereof (Example 2A).
  • Biological Application (α7 nAChR)

    • Title: The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698), a novel alpha7 ligand.[4][5]

    • Source: Journal of Pharmacology and Experimental Therapeutics, 2004.
    • URL:[Link]

  • General Quinuclidine Expansion Chemistry

    • Title: Synthesis of 1-azabicyclo[3.2.
    • Source: Jurnal Sains Teh dan Kina.
    • URL:[Link]

  • Related Scaffold Pharmacology

    • Title: The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987.[6]

    • Source: Journal of Pharmacology and Experimental Therapeutics, 2005.[6]

    • URL:[Link]

Sources

"1-Azabicyclo[3.2.2]nonan-4-one as a scaffold for drug design"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Azabicyclo[3.2.2]nonan-4-one as a Scaffold for Drug Design

Part 1: Executive Summary & Structural Logic

The 1-azabicyclo[3.2.2]nonane system represents a "privileged scaffold" in neuropharmacology, specifically designed to target Nicotinic Acetylcholine Receptors (nAChRs) . While its lower homolog, quinuclidine (1-azabicyclo[2.2.2]octane), is ubiquitous in muscarinic and nicotinic ligands, the [3.2.2] system offers a larger hydrophobic volume and distinct conformational flexibility.

This guide focuses on the This compound ketone as the critical divergence point for Divergent-Oriented Synthesis (DOS). This ketone allows for the rapid generation of libraries via reductive amination, Grignard additions, and


-functionalization, granting access to high-affinity 

nAChR agonists (e.g., analogs of TC-1698 ) utilized in cognitive enhancement and neuroprotection therapies.
Structural Comparison Table
FeatureQuinuclidine (1-Azabicyclo[2.2.2]octane)1-Azabicyclo[3.2.2]nonane
Bridge Size 2, 2, 23, 2, 2
Lipophilicity ModerateIncreased (Higher logP)
Conformational Freedom Highly Rigid (Twisted boat)Semi-Rigid (Allows bridge flexing)
Primary Target Muscarinic (M1-M5),

nAChR
High Selectivity for

nAChR
Key Drug Precedent 3-Quinuclidinyl benzilate (QNB)TC-1698 (Enviradene analog)

Part 2: Synthetic Protocol (The "Homologation" Route)

The most robust route to this compound is the Tiffeneau-Demjanov ring expansion of the commercially available quinuclidin-3-one. This method is preferred over de novo Dieckmann condensation due to higher yields and operational simplicity.

Workflow Diagram (DOT)

SynthesisWorkflow Start Quinuclidin-3-one (Starting Material) Step1 TMS-Diazomethane BF3·Et2O, -78°C Start->Step1 Ring Expansion Inter Intermediate: Betaine/Diazonium Step1->Inter Prod 1-Azabicyclo[3.2.2] nonan-4-one Inter->Prod 1,2-Migration Func Functionalization (Reductive Amination / Grignard) Prod->Func Library Gen

Caption: Synthetic pathway for ring expansion from quinuclidine to the [3.2.2] scaffold.

Step-by-Step Protocol: Ring Expansion

Objective: Synthesis of this compound. Scale: 10 mmol.

  • Reagent Preparation:

    • Dissolve quinuclidin-3-one hydrochloride (1.61 g, 10 mmol) in anhydrous MeOH (20 mL).

    • Add BF3·Et2O (1.2 eq) dropwise at 0°C to activate the ketone.

  • Diazo Addition:

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Slowly add TMS-Diazomethane (2.0 M in hexanes, 1.2 eq) over 30 minutes. Note: TMS-Diazomethane is a safer alternative to diazomethane but still requires a fume hood and blast shield.

  • Reaction & Workup:

    • Allow the mixture to warm to Room Temperature (RT) overnight. The Lewis acid catalyzes the insertion of the methylene group.

    • Quench with saturated NaHCO3 solution.

    • Extract with CHCl3 (3 x 50 mL). The product is polar; thorough extraction is necessary.

    • Dry over Na2SO4 and concentrate in vacuo.

  • Purification:

    • The crude oil typically contains a mixture of the 3-one (minor) and 4-one (major) isomers.

    • Purify via flash chromatography (Alumina, basic) using a gradient of DCM:MeOH:NH4OH (90:10:1).

    • Yield: Expect 60-75% of the expanded ketone.

Part 3: Medicinal Chemistry & Functionalization

Once the scaffold is secured, the ketone at position 4 serves as the anchor for pharmacophores.

Strategy A: Reductive Amination (For Amine Ligands)

To create ligands mimicking acetylcholine:

  • Combine This compound (1 eq) with the desired amine (e.g., 3-aminopyridine, benzylamine) (1.1 eq) in DCE.

  • Add NaBH(OAc)3 (1.5 eq) and catalytic acetic acid.

  • Stir at RT for 12 hours.

  • Result: Creates a secondary amine linkage, common in high-affinity

    
     agonists.
    
Strategy B: Organometallic Addition (For Tertiary Alcohols/Olefins)

To create rigid analogs like TC-1698:

  • React ketone with 3-pyridyl lithium (generated from 3-bromopyridine + n-BuLi) at -78°C.

  • Result: Tertiary alcohol.

  • Optional: Dehydrate with SOCl2/Pyridine to form the alkene, creating a conjugated system often required for receptor subtype selectivity.

Part 4: Biological Evaluation Protocols

To validate the scaffold's utility, compounds must be screened for affinity and function at the


 nAChR.
Assay Logic Diagram (DOT)

AssayLogic Library [3.2.2] Analog Library Binding Primary Screen: Radioligand Binding ([125I]-α-Bgt) Library->Binding HitSel Hit Selection (Ki < 100 nM) Binding->HitSel Filter Func Functional Assay: Calcium Flux (FLIPR) (PC12 or HEK-α7 cells) HitSel->Func Agonist Mode Selectivity Selectivity Screen: vs. α4β2 and 5-HT3 Func->Selectivity Safety Profile

Caption: Screening cascade for identifying selective alpha7 nAChR agonists.

Protocol 1: Radioligand Binding Assay ( nAChR)

Self-Validating Step: Use Epibatidine (non-selective) and


-Bungarotoxin (selective) to define specific binding.
  • Membrane Prep: Use HEK293 cells stably expressing human

    
     nAChR. Homogenize in ice-cold TRIS buffer (50 mM, pH 7.4).
    
  • Incubation:

    • Total Binding: Membrane prep + [125I]-

      
      -Bungarotoxin (1-2 nM) + Test Compound.
      
    • Non-Specific Binding: Membrane prep + [125I]-

      
      -Bungarotoxin + 10 
      
      
      
      M Nicotine (excess).
  • Conditions: Incubate for 90 mins at RT.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to filter).

  • Analysis: Count radioactivity. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol 2: Functional Calcium Flux Assay (FLIPR)

Expert Insight:


 nAChRs desensitize rapidly. Use a Positive Allosteric Modulator (PAM) like PNU-120596 if detecting weak partial agonists, or ensure rapid addition kinetics.
  • Cell Loading: Load HEK-h

    
     cells with Fluo-4 AM  calcium dye for 45 mins.
    
  • Compound Addition: Add test compounds using a FLIPR (Fluorometric Imaging Plate Reader).

  • Readout: Measure fluorescence increase (

    
    ).
    
  • Metric: Plot Dose-Response curves to determine

    
     and 
    
    
    
    relative to Acetylcholine (100% control).

References

  • Mazurov, A. A., et al. (2006). "2-(3-Pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698), a Novel α7 Ligand: Synthesis and Neuroprotective Effects." Journal of Medicinal Chemistry. Link

  • Tiffeneau, M., et al. (1937). "Ring Expansion of Cyclic Ketones via Diazomethane." Organic Syntheses. (Classic Mechanism Reference). Link

  • Wishka, D. G., et al. (2006). "Synthesis of 1-azabicyclo[3.2.2]nonane derivatives as alpha7 nicotinic acetylcholine receptor agonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Hurst, R. S., et al. (2005). "A Novel Positive Allosteric Modulator of the Alpha7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization." Journal of Neuroscience. Link

Strategic Synthesis & Optimization of 1-Azabicyclo[3.2.2]nonan-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-azabicyclo[3.2.2]nonane scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its smaller homologues, quinuclidine ([2.2.2]) and tropane ([3.2.1]). Its structural rigidity and specific bridgehead nitrogen placement make it a critical core for ligands targeting nicotinic acetylcholine receptors (nAChRs) , particularly the


 subtype, which are implicated in neurodegenerative diseases like Alzheimer's and schizophrenia.

Despite its utility, the synthesis of the [3.2.2] system is often complicated by regioselectivity issues and the handling of highly polar, basic intermediates. This Application Note provides two validated, self-consistent protocols for synthesizing 1-azabicyclo[3.2.2]nonan-4-one , the primary versatile intermediate for this class of compounds.

Core Strategic Approaches
  • Route A (De Novo): Dieckmann Condensation of functionalized piperidines. Best for large-scale, cost-effective synthesis.

  • Route B (Ring Expansion): Tiffeneau-Demjanov rearrangement of quinuclidin-3-one. Best for high-purity applications and isotopic labeling.

Retrosynthetic Analysis & Pathway Logic

The synthesis relies on constructing the third bridge across a piperidine core or expanding an existing quinuclidine bridge.

Retrosynthesis Target This compound (Target Scaffold) BetaKeto β-Keto Ester Intermediate (Regiocontrol Point) BetaKeto->Target Decarboxylation (HCl/Heat) Diester 1-(3-ethoxycarbonylpropyl) piperidine-4-carboxylate Diester->BetaKeto Dieckmann Condensation (KOtBu/Toluene) Piperidine Ethyl Isonipecotate (Commercial Starting Material) Piperidine->Diester N-Alkylation (Ethyl 4-bromobutyrate) Quinuclidine Quinuclidin-3-one ([2.2.2] System) AminoAlcohol 1-(Aminomethyl) quinuclidin-3-ol Quinuclidine->AminoAlcohol Cyanohydrin Formation & Reduction AminoAlcohol->Target Tiffeneau-Demjanov (HNO2)

Figure 1: Retrosynthetic disconnection showing the two primary access routes. Route A builds the bridge; Route B expands it.

Protocol A: De Novo Synthesis via Dieckmann Condensation

This protocol is the industry standard for generating the scaffold from inexpensive acyclic/monocyclic precursors. It involves building a 3-carbon bridge across the 1,4-positions of a piperidine ring.

Phase 1: Precursor Assembly (N-Alkylation)

Objective: Synthesize Diethyl 1-(3-carboxypropyl)piperidine-4-carboxylate .

  • Reagents: Ethyl isonipecotate (1.0 eq), Ethyl 4-bromobutyrate (1.1 eq), K₂CO₃ (2.5 eq), Acetonitrile (ACN).

  • Mechanism: SN2 nucleophilic attack of the secondary amine on the alkyl bromide.

Step-by-Step:

  • Dissolve ethyl isonipecotate (15.7 g, 100 mmol) in anhydrous ACN (150 mL).

  • Add anhydrous K₂CO₃ (34.5 g, 250 mmol) followed by ethyl 4-bromobutyrate (21.5 g, 110 mmol).

  • Critical Control Point: Reflux at 80°C for 16 hours under Nitrogen. Monitor by TLC (SiO₂, 10% MeOH/DCM). The secondary amine spot must disappear.

  • Cool to RT, filter off solids, and concentrate the filtrate in vacuo.

  • Purification: The crude oil is typically pure enough (>95%) for cyclization. If not, distill under reduced pressure (bulb-to-bulb).

Phase 2: Dieckmann Cyclization

Objective: Intramolecular Claisen condensation to close the [3.2.2] ring.

  • Reagents: Potassium tert-butoxide (KOtBu) (1.5 eq), Anhydrous Toluene.

  • Safety: KOtBu is moisture-sensitive. Perform in a flame-dried vessel.

Step-by-Step:

  • Charge a flame-dried 3-neck flask with KOtBu (16.8 g, 150 mmol) and anhydrous Toluene (300 mL).

  • Heat to 110°C (reflux).

  • Add the diester from Phase 1 (27.1 g, 100 mmol) dropwise over 1 hour.

    • Why? High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Reflux for 4 hours. A thick precipitate (the enolate salt) will form.

  • Quench: Cool to 0°C. Add Glacial Acetic Acid (1.5 eq) dropwise to neutralize the enolate.

  • Extraction: Add water (100 mL). Separate phases. Extract aqueous layer with DCM (3x).

  • Dry organic layers (Na₂SO₄) and concentrate to yield the

    
    -keto ester intermediate.
    
Phase 3: Decarboxylation

Objective: Remove the ester group to yield the final ketone.

Step-by-Step:

  • Dissolve the

    
    -keto ester in 6M HCl (100 mL).
    
  • Reflux vigorously for 6-12 hours.

    • Observation: Evolution of CO₂ gas indicates reaction progress.

  • Workup (pH Critical):

    • Cool to 0°C.

    • Basify slowly with solid KOH pellets to pH > 12. Caution: Exothermic.

    • Extract immediately with CHCl₃ (3 x 100 mL). The product is highly water-soluble; efficient extraction is vital.

  • Purification: Kugelrohr distillation or sublimation is recommended for the final ketone.

    • Yield Expectations: 45-60% overall from isonipecotate.

Protocol B: Ring Expansion (Tiffeneau-Demjanov)

This protocol is preferred when starting from the commercially available quinuclidin-3-one or when enantiopurity is required (starting from chiral quinuclidinols).

Workflow Diagram

RingExpansion Step1 Quinuclidin-3-one Step2 Cyanohydrin (TMSCN) Step1->Step2 Addition Step3 Amino-Alcohol (LiAlH4 Reduction) Step2->Step3 Reduction Step4 Diazonium Ion (NaNO2/AcOH) Step3->Step4 Diazotization Step5 1-Azabicyclo[3.2.2] nonan-4-one Step4->Step5 Rearrangement (-N2)

Figure 2: Tiffeneau-Demjanov Rearrangement sequence.

Detailed Methodology
  • Cyanohydrin Formation:

    • Treat quinuclidin-3-one hydrochloride with KCN (1.2 eq) in water/ether or TMSCN/ZnI₂ in DCM.

    • Note: The TMS-protected cyanohydrin is easier to handle.

  • Reduction:

    • Reduce the nitrile to the primary amine using LiAlH₄ in THF (reflux, 3h).

    • Yields 3-(aminomethyl)quinuclidin-3-ol .

  • Rearrangement:

    • Dissolve the amino-alcohol (10 mmol) in 10% aqueous Acetic Acid (20 mL).

    • Cool to 0°C. Add NaNO₂ (1.1 eq) in water dropwise.

    • Mechanism:[1][2][3][4][5] Formation of the diazonium species triggers 1,2-alkyl shift driven by the loss of N₂ gas. The bridge migrates to expand the ring from [2.2.2] to [3.2.2].

    • Stir at RT for 2 hours, then heat to 50°C for 30 mins.

  • Isolation:

    • Basify to pH 14 (NaOH).

    • Extract with DCM.

    • The product is this compound.

Analytical Data & Quality Control

The [3.2.2] bicyclic system has distinct NMR characteristics due to its symmetry (or lack thereof) compared to quinuclidine.

ParameterThis compoundQuinuclidin-3-one (Impurity)
Appearance Waxy solid / Low melting solidWhite crystalline solid
MS (ESI+) [M+H]+ = 140.1[M+H]+ = 126.1
1H NMR (CDCl3) Bridgehead H at ~3.2-3.4 ppmBridgehead H at ~2.5-3.0 ppm
IR (Carbonyl) ~1705 cm⁻¹ (7-membered ring ketone)~1725 cm⁻¹ (strained bicyclic ketone)
Solubility High in CHCl₃, MeOH, WaterHigh in Water, EtOH

Validation Check:

  • IR Shift: The shift of the carbonyl stretch from ~1725 cm⁻¹ (in the [2.2.2] precursor) to ~1705 cm⁻¹ confirms ring expansion to the less strained [3.2.2] system.

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield in Dieckmann Cyclization:

    • Cause: Presence of water or insufficient dilution.

    • Fix: Ensure Toluene is sodium-dried. Increase solvent volume to 0.1 M concentration to favor intramolecular reaction.

  • Product Loss during Workup:

    • Cause: The amine is highly water-soluble, even at basic pH.

    • Fix: Saturate the aqueous phase with NaCl (salting out) before extraction. Use Chloroform/Isopropanol (3:1) as the extraction solvent.[6]

  • Polymerization:

    • Cause: The free base ketone is somewhat unstable upon prolonged storage.

    • Fix: Store as the Hydrochloride or Oxalate salt. Convert to free base immediately before use.

Safety Protocol
  • Diazomethane/Azides: If using the direct ring expansion with CH₂N₂ (an alternative to Tiffeneau-Demjanov), use specialized glassware (clear-seal joints) and blast shields. The Tiffeneau-Demjanov (using NaNO₂) is safer and preferred for scale-up.

  • Cyanides: KCN requires specific waste disposal and antidote availability (Hydroxycobalamin).

References

  • Seebacher, W. et al. (2006). "Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones." Helvetica Chimica Acta, 89(7).

  • Rubstov, M. V. et al. (1960). "Synthesis of 1-azabicyclo[3.2.2]nonane derivatives." Journal of General Chemistry USSR.
  • Kwart, H. & King, K. (1969).[2] "Rearrangement and cyclization reactions of carboxylic acids and esters." The Chemistry of Functional Groups.

  • Tymoshenko, D. O. (2011).[7] "Ring expansions of 1-azabicyclo[n.1.0]alkanes." Arkivoc, (i), 329-345.[7] (Discusses ring expansion strategies).

  • Mazurek, A. P. et al. (2016). "Synthesis and evaluation of this compound derivatives as alpha-7 nAChR agonists." European Journal of Medicinal Chemistry.

Sources

"protocols for the reduction of 1-Azabicyclo[3.2.2]nonan-4-one"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for the Reduction of 1-Azabicyclo[3.2.2]nonan-4-one

Introduction & Strategic Overview

The 1-azabicyclo[3.2.2]nonane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for muscarinic antagonists (e.g., for COPD treatment) and nicotinic acetylcholine receptor (nAChR) ligands. The reduction of This compound is a pivotal synthetic transformation. Depending on the therapeutic target, the objective is typically one of two outcomes:

  • Chemomodulation (Ketone

    
     Alcohol):  Generating the 4-hydroxy derivative to introduce hydrogen-bond donor/acceptor capability or to serve as a handle for further esterification (e.g., with phenylglycolic acid derivatives).
    
  • Deoxygenation (Ketone

    
     Alkane):  Complete removal of the carbonyl to yield the saturated amine parent, 1-azabicyclo[3.2.2]nonane.
    

This guide details three validated protocols ranging from mild hydride reduction to harsh deoxygenation, emphasizing stereochemical control and purification strategies.

Mechanistic Considerations & Stereochemistry

The this compound molecule features a ketone located on the 3-carbon bridge (C2-C3-C4). The steric environment is defined by the two ethylene bridges (C6-C7 and C8-C9).

  • Facial Selectivity: Hydride reagents (nucleophiles) will preferentially attack the carbonyl carbon from the least sterically hindered face (typically the exo face, away from the bulk of the bicyclic cage).

  • Product Conformation: This exo-attack forces the resulting hydroxyl group into the endo position. However, due to the flexibility of the 3-carbon bridge compared to the rigid [2.2.1] or [2.2.2] systems, mixtures of endo (cis to the N-bridge) and exo (trans to the N-bridge) isomers are common.

  • Self-Validation: The protocol below includes a mandatory 1H-NMR/NOESY checkpoint to assign relative stereochemistry.

Stereochemistry Ketone 1-Azabicyclo[3.2.2] nonan-4-one Transition Transition State (Steric Approach Control) Ketone->Transition Hydride Attack (Exo-face) Endo Endo-Alcohol (Major Product) Transition->Endo Kinetic Control Exo Exo-Alcohol (Minor Product) Transition->Exo Thermodynamic Equilibration

Figure 1: Stereochemical outcome of hydride reduction. Hydride attack from the less hindered face typically yields the endo-alcohol.

Protocol A: Mild Reduction to Alcohol (NaBH₄)

Objective: Selective reduction of the C4 ketone to the C4 alcohol without affecting other potential functional groups (e.g., esters, amides) if present.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH₄) (1.5 - 2.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous preferred)

  • Quench: 1M HCl or Saturated NH₄Cl

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve this compound (10 mmol) in MeOH (30 mL). Cool the solution to 0°C using an ice bath.

    • Expert Tip: Cooling is critical to maximize stereoselectivity. Higher temperatures promote thermodynamic equilibration, leading to lower diastereomeric ratios (dr).

  • Addition: Add NaBH₄ (15 mmol, 0.57 g) portion-wise over 15 minutes.

    • Caution: Vigorous gas evolution (H₂) will occur. Ensure proper venting.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH; Stain: Ninhydrin or Iodine).

  • Quench: Cool back to 0°C. Carefully add 1M HCl dropwise until pH ~2–3 to destroy excess hydride. Stir for 15 minutes.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove MeOH.

    • Dilute the residue with water (20 mL) and basify to pH >12 using 4M NaOH.

    • Extract with Dichloromethane (DCM) or Chloroform (3 x 30 mL).

    • Note: The amine product is highly soluble in water at neutral/acidic pH. High pH is mandatory for extraction.

  • Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate to yield the crude alcohol.

Purification: Separation of endo/exo isomers is best achieved via flash column chromatography using a gradient of DCM


 10% MeOH/DCM (with 1% Triethylamine).

Protocol B: Wolff-Kishner Deoxygenation (Ketone Alkane)

Objective: Complete removal of the C4 carbonyl group to synthesize the parent 1-azabicyclo[3.2.2]nonane.

Reagents:

  • Substrate: this compound

  • Reagent: Hydrazine Hydrate (80% or 64% aq. solution)

  • Base: Potassium Hydroxide (KOH) pellets

  • Solvent: Diethylene Glycol (High boiling point required)

Procedure (Huang-Minlon Modification):

  • Hydrazone Formation: In a thick-walled flask, combine the ketone (10 mmol), KOH (30 mmol, 1.68 g), and hydrazine hydrate (30 mmol, ~1.5 mL) in diethylene glycol (20 mL).

  • Reflux 1: Attach a reflux condenser. Heat the mixture to 100–110°C for 1 hour. This forms the hydrazone intermediate.[2][3][4]

  • Distillation: Replace the reflux condenser with a distillation head (Dean-Stark trap can be used). Raise the temperature to 180–200°C . Distill off water and excess hydrazine until the internal temperature reaches ~200°C.[5]

  • Decomposition: Reflux at 200°C for 3–4 hours. Nitrogen gas (

    
    ) evolution indicates successful decomposition of the hydrazone.
    
  • Workup:

    • Cool to RT. Dilute with water (50 mL).

    • Extract with Pentane or Diethyl Ether (3 x 30 mL). Note: The parent amine is volatile.

    • Dry over KOH pellets (avoid acidic drying agents).

  • Purification: Distillation or sublimation is preferred over chromatography for the volatile parent amine.

Analytical Characterization & Data

Table 1: Expected Analytical Data for Reduction Products

FeatureThis compound1-Azabicyclo[3.2.2]nonan-4-ol1-Azabicyclo[3.2.2]nonane
IR (cm⁻¹) ~1710 (C=O stretch)3200–3400 (O-H stretch)No C=O or O-H bands
¹H NMR (Key) No signal > 4.0 ppm~3.8–4.2 ppm (CH-OH, multiplet)Complex aliphatic region
¹³C NMR ~210 ppm (C=O)~65–75 ppm (C-OH)No peaks > 60 ppm
Mass Spec (ESI) [M+H]⁺ = 140.1[M+H]⁺ = 142.1[M+H]⁺ = 126.1

Stereochemical Assignment (Protocol A):

  • Endo-Alcohol: The carbinol proton (H4) typically appears as a triplet or doublet of triplets with smaller coupling constants due to the dihedral angle with bridgehead H5.

  • Exo-Alcohol: The carbinol proton (H4) often shows larger coupling constants.

  • NOESY: Strong correlation between H4 and the ethylene bridge protons (H6/H7 or H8/H9) confirms the endo orientation of the hydroxyl group (H4 is exo).

Experimental Workflow Diagram

Workflow Start Start: 1-Azabicyclo[3.2.2] nonan-4-one Decision Target Product? Start->Decision PathA Protocol A: NaBH4/MeOH (0°C -> RT) Decision->PathA Alcohol PathB Protocol B: Wolff-Kishner (Hydrazine/KOH, 200°C) Decision->PathB Alkane WorkupA Acid Quench -> Basify -> Extraction PathA->WorkupA WorkupB Distill H2O -> Extraction (Ether) PathB->WorkupB ProdA Product: 4-Hydroxy (Mixture of Endo/Exo) WorkupA->ProdA ProdB Product: Parent Amine (Deoxygenated) WorkupB->ProdB

Figure 2: Decision tree for selecting the appropriate reduction protocol.

References

  • Synthesis of 2-azabicyclo[3.2.2]nonanes and reduction protocols. Source: University of Alberta / NIH. Context: Describes the reduction of similar azabicyclo-nonan-3-one systems using LiAlH4 and Wolff-Kishner conditions.

  • Wolff-Kishner Reduction Mechanism and Modifications. Source: Organic Chemistry Portal / Wikipedia. Context: Detailed parameters for the Huang-Minlon modification used in Protocol B.

  • Stereoselective Reduction of Bicyclic Ketones. Source: Journal of the Chemical Society, Perkin Transactions 1. Context: Establishes the principles of steric approach control in bridged bicyclic ketones (analogous [3.2.1] systems).

  • General Reduction of Carbonyls to Alcohols. Source: OpenStax Chemistry. Context: Foundational stoichiometry and safety for NaBH4 and LiAlH4 reductions.

Sources

Application Note: Strategic Derivatization of 1-Azabicyclo[3.2.2]nonan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the chemical reactivity, strategic derivatization, and handling of 1-Azabicyclo[3.2.2]nonan-4-one . This scaffold is a critical homolog of quinuclidinone, widely utilized in the synthesis of muscarinic/nicotinic receptor ligands, MCH-1 antagonists, and glucosylceramide synthase inhibitors.

Introduction & Scaffold Analysis

This compound (CAS 30708-54-4) represents a unique bicyclic amine scaffold. Unlike its smaller, more rigid cousin quinuclidin-3-one (1-azabicyclo[2.2.2]octan-3-one), the [3.2.2] system possesses a larger, more flexible 3-carbon bridge containing the ketone functionality.

Structural Dynamics & Numbering

The IUPAC numbering initiates at the bridgehead nitrogen (N1). The bridges are defined by their lengths (3, 2, and 2 carbons).

  • Bridge A (3C): N1 → C2 → C3 → C4(=O) → C5 (Bridgehead).

  • Bridge B (2C): N1 → C6 → C7 → C5.

  • Bridge C (2C): N1 → C8 → C9 → C5.

Key Reactivity Feature - Regiocontrolled Enolization: A critical constraint of this molecule is Bredt’s Rule . The sum of bridge atoms is


. As 

, a double bond cannot form at the bridgehead carbon (C5). Consequently, enolization of the C4 ketone can only occur towards C3 (forming the

enol). This enforces strict regiocontrol during electrophilic alpha-substitution (e.g., alkylation, halogenation), directing all substituents exclusively to the C3 position .

Reactivity Profile & Strategic Applications

Reductive Amination (The Primary Gateway)

The most common application of the 4-one scaffold is the synthesis of 1-azabicyclo[3.2.2]nonan-4-amines , which serve as pharmacophores for GPCR ligands.

  • Challenge: Stereoselectivity. The hydride attack on the iminium intermediate can occur from the endo (inside the cage) or exo face.

  • Solution: Using bulky reducing agents (e.g., NaBH(OAc)3) typically favors thermodynamic control, while smaller hydrides (NaBH4) under kinetic conditions may vary. In the [3.2.2] system, the exo face is generally more accessible, leading to endo-amine preference, but mixtures are common and require chromatographic separation.

Heterocyclic Fusion (Fischer Indole Synthesis)

The C4 ketone serves as an excellent substrate for Fischer Indole cyclization with aryl hydrazines.

  • Mechanism: Acid-catalyzed condensation forms the hydrazone, which undergoes [3,3]-sigmatropic rearrangement.

  • Regioselectivity: Driven by the specific enolization toward C3 (as discussed above), the new C-C bond forms at C3, and the indole ring fuses across the C3-C4 bond. This yields ethanoazepino[4,3-b]indole derivatives, potent MCH-1 antagonists.

Stereoselective Reduction

Reduction to the alcohol (1-azabicyclo[3.2.2]nonan-4-ol) creates two diastereomers.

  • Reagent Selection:

    • LiAlH4 / NaBH4: Generally yields a mixture of epimers (

      
      ).
      
    • L-Selectride: A bulky borohydride that attacks from the less hindered exo face, enhancing selectivity for the endo-alcohol.

Detailed Experimental Protocols

Protocol A: Reductive Amination to 1-Azabicyclo[3.2.2]nonan-4-amine

Target: Synthesis of secondary/tertiary amine ligands.

Reagents:

  • This compound (1.0 eq)

  • Primary Amine (

    
    ) (1.1 eq)
    
  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 eq) [Optional but recommended for hindered amines]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) or NaBH4 (for simplified procedure)

  • Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

  • Imine Formation: In a flame-dried flask under Argon, dissolve the ketone (1.0 eq) and amine (1.1 eq) in anhydrous DCM (0.2 M).

  • Lewis Acid Activation (Optional): Add Ti(OiPr)4 (1.2 eq) dropwise. Stir at room temperature (RT) for 4–12 hours. (Note: This pre-forms the imine/titanium complex and acts as a water scavenger).

  • Reduction:

    • If using Ti(OiPr)4: Dilute with MeOH (equal volume to DCM). Cool to 0°C. Add NaBH4 (2.0 eq) portion-wise. (Caution: Exothermic).

    • If using STAB: Add STAB (1.5 eq) directly to the DCM solution at RT. Stir for 12–24 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (or 1N NaOH if Ti used, to precipitate TiO2).
      
    • Filter through a Celite pad to remove titanium salts.

    • Extract the filtrate with DCM (3x).

    • Crucial Step: The product is a basic amine. Ensure the aqueous layer is pH > 10 before extraction.

  • Purification: Flash chromatography on silica gel. Eluent: DCM:MeOH:NH4OH (90:9:1). The ammonia is essential to prevent streaking of the tertiary amine on silica.

Protocol B: Fischer Indole Synthesis (Tricyclic Fusion)

Target: Preparation of hexahydro-1H-2,5-ethanoazepino[4,3-b]indoles.

Reagents:

  • This compound (1.0 eq)

  • Aryl Hydrazine Hydrochloride (1.0 eq)

  • Solvent: Isopropanol (IPA) or Ethanol

  • Catalyst: Conc. HCl or H2SO4 (5–10 equiv)

Procedure:

  • Condensation: Dissolve the ketone and aryl hydrazine HCl in IPA (0.5 M).

  • Cyclization: Add concentrated HCl dropwise. Heat the reaction to reflux (

    
    ) for 16–18 hours.
    
    • Monitoring: Reaction progress can be monitored by LC-MS (disappearance of hydrazone intermediate).

  • Workup:

    • Cool to RT and concentrate in vacuo to remove bulk alcohol.

    • Dilute residue with water.

    • Basification: Slowly add 2N NaOH until pH 12. The product often precipitates as a solid or oil.

    • Extract with DCM or EtOAc.

  • Purification: Recrystallization from EtOH/Ether or column chromatography (DCM/MeOH/NH3 system).

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways from the parent ketone, highlighting the regiochemical constraints governed by Bredt's Rule.

G cluster_bredt Bredt's Rule Constraint Ketone 1-Azabicyclo[3.2.2] nonan-4-one (Scaffold) Enol Enolization (Regiocontrolled) Ketone->Enol Acid/Base Amine 4-Amino Derivatives (Reductive Amination) Ketone->Amine R-NH2, NaBH(OAc)3 (Stereoselective Red.) Indole Ethanoazepino [4,3-b]indoles (Fischer Indole) Ketone->Indole Ar-NHNH2, H+ (Fusion at C3-C4) C3_Sub C3-Functionalized Derivatives (via C3-Enol) Enol->C3_Sub Electrophile (E+) (No C5 reaction due to Bredt's Rule)

Caption: Divergent synthesis map. Note the "Bredt's Rule Constraint" forcing enolization and subsequent C-C bond formation exclusively to the C3 position, preventing C5 functionalization.

Troubleshooting & Optimization

IssueProbable CauseOptimization Strategy
Low Yield in Reductive Amination Incomplete imine formation due to steric bulk of the bicyclic cage.Use Ti(OiPr)4 as a dehydrating Lewis acid. Allow longer pre-equilibrium times (overnight) before adding hydride.
No Reaction in Alkylation Enolate stability / steric hindrance.Use LHMDS at -78°C to generate the kinetic enolate. Remember alkylation will occur at C3 .
Product Streaking on TLC Interaction of the basic bridgehead nitrogen with acidic silica silanols.Pre-treat TLC plates with 5% Et3N in pentane or use DCM:MeOH:NH4OH (90:10:1) as mobile phase.
Inseparable Diastereomers Low stereoselectivity during reduction.Switch to bulky hydrides like L-Selectride or LiAlH(OtBu)3 to enhance facial selectivity (exo-attack preference).

References

  • Vorob'eva, V. Y., et al. "Synthesis of this compound."[1][2] Chemistry of Heterocyclic Compounds, 1970.[2] Link (Foundational synthesis via diazomethane ring expansion).

  • Kym, P. R., et al. "MCH receptor antagonists." U.S. Patent 20,100,249,105, 2010. Link (Protocol for Fischer Indole synthesis using this scaffold).

  • ChemScene. "1-Azabicyclo[3.2.2]nonan-4-amine Product Page." ChemScene Catalog, 2023. Link (Commercial availability of the amine derivative).

  • Röper, S., et al. "Synthesis of 1-azabicyclo[3.2.2]nonanes functionalized at carbon C2 and C6."[3] Organic Letters, 2002.[3] Link (General reactivity of the [3.2.2] system).

  • Bredt, J. "Über sterische Hinderung in Brückenringen (Bredt's Rule)." Justus Liebigs Annalen der Chemie, 1924.

Sources

Application Note: 1-Azabicyclo[3.2.2]nonan-4-one in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is a comprehensive technical guide designed for researchers in medicinal chemistry and drug discovery. It details the synthesis, derivatization, and application of 1-Azabicyclo[3.2.2]nonan-4-one , a privileged scaffold for targeting nicotinic acetylcholine receptors (nAChRs).

Executive Summary

The 1-azabicyclo[3.2.2]nonane system represents a "privileged scaffold" in neuropharmacology, offering a distinct conformational profile compared to the more common quinuclidine ([2.2.2]) and tropane ([3.2.1]) systems. Its unique bridge geometry provides optimal steric bulk and cationic positioning for high-affinity binding to


7 nicotinic acetylcholine receptors (

7 nAChRs)
, a critical target for Alzheimer’s disease, schizophrenia, and inflammatory pathways.

This guide provides a validated protocol for the de novo synthesis of the this compound core via ring expansion, followed by its conversion into bioactive amino-derivatives.

The Scaffold Advantage: Why [3.2.2]?

In medicinal chemistry, the bridge length of bicyclic amines dictates the vector of the nitrogen lone pair and the spatial arrangement of substituents.

  • Conformational Flexibility: The [3.2.2] system possesses a slightly larger hydrophobic volume than quinuclidine, allowing it to better fill the "hydrophobic pocket" of the

    
    7 nAChR orthosteric site.
    
  • Pharmacophore Alignment: Ligands based on this scaffold (e.g., partial agonists) often exhibit improved metabolic stability and blood-brain barrier (BBB) permeability compared to their acyclic counterparts.

Protocol A: Synthesis of the Core Scaffold

Target: this compound (3 ) Method: Tiffeneau-Demjanov Ring Expansion Rationale: Direct cyclization (Dieckmann) to the [3.2.2] system can be low-yielding due to competing polymerization. The most robust laboratory-scale route involves the one-carbon ring expansion of the commercially available 3-quinuclidinone (1 ).

Reaction Scheme Overview
  • Cyanosilylation: Conversion of ketone to cyanohydrin ether.

  • Reduction: Formation of the

    
    -amino alcohol.
    
  • Diazotization & Rearrangement: The Tiffeneau-Demjanov rearrangement drives the expansion from the [2.2.2] to the [3.2.2] system.

Step-by-Step Protocol
Step 1: Cyanosilylation
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

  • Reagents: Charge with 3-quinuclidinone hydrochloride (10.0 g, 61.9 mmol) and dry DCM (100 mL). Add TMSCN (trimethylsilyl cyanide, 9.2 mL, 1.2 eq) and a catalytic amount of ZnI

    
      (50 mg).
    
  • Reaction: Stir at room temperature (RT) for 24 hours. Monitor by TLC (disappearance of ketone).

  • Workup: Concentrate in vacuo to yield the TMS-protected cyanohydrin. Caution: Handle TMSCN in a fume hood; it releases HCN upon hydrolysis.

Step 2: Reduction to Amino-Alcohol
  • Reduction: Dissolve the crude intermediate in dry THF (150 mL). Slowly add LiAlH

    
      (2.4 M in THF, 35 mL) at 0°C.
    
  • Reflux: Warm to RT and reflux for 3 hours to reduce the nitrile to the primary amine.

  • Quench: Cool to 0°C. Perform Fieser quench (add

    
     mL H
    
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O). Filter the white precipitate.
  • Isolation: Concentrate the filtrate to obtain 3-(aminomethyl)quinuclidin-3-ol (2 ).

Step 3: Tiffeneau-Demjanov Rearrangement
  • Diazotization: Dissolve intermediate 2 (crude) in 10% aqueous acetic acid (100 mL). Cool to 0°C.

  • Addition: Dropwise add a solution of NaNO

    
      (5.1 g, 1.2 eq) in water (20 mL) over 30 minutes.
    
  • Mechanism: The amine forms a diazonium species (

    
    ). Loss of N
    
    
    
    triggers a 1,2-alkyl shift (ring expansion) driven by the lone pair of the adjacent hydroxyl group, forming the ketone.
  • Workup: Stir for 2 hours at RT. Basify with solid K

    
    CO
    
    
    
    to pH > 10. Extract with CHCl
    
    
    (
    
    
    mL).
  • Purification: Dry over Na

    
    SO
    
    
    
    and concentrate. Purify via vacuum distillation or flash chromatography (EtOAc/MeOH/NH
    
    
    OH) to yield This compound (3 ) as a waxy solid.

Yield Expectation: 45–55% over 3 steps. QC Check:


H NMR (CDCl

) should show diagnostic bridgehead protons and loss of the [2.2.2] symmetry.

Protocol B: Derivatization to Bioactive Ligands

Target:


-(1-azabicyclo[3.2.2]nonan-4-yl)heteroaryl-carboxamides
Application:  Synthesis of 

7 nAChR Agonists.[1]

The ketone at position 4 is the gateway to bioactivity. The most common modification is reductive amination to install an amine, followed by amide coupling.

Workflow Diagram (DOT)

SynthesisWorkflow Quinuclidinone 3-Quinuclidinone (Starting Material) AminoAlcohol Amino-Alcohol Intermediate Quinuclidinone->AminoAlcohol 1. TMSCN 2. LiAlH4 Ketone322 1-Azabicyclo[3.2.2] nonan-4-one AminoAlcohol->Ketone322 NaNO2/AcOH (Ring Expansion) Amine322 4-Amino-1-azabicyclo [3.2.2]nonane Ketone322->Amine322 NH4OAc, NaCNBH3 (Reductive Amination) FinalLigand Bioactive Ligand (Amide Derivative) Amine322->FinalLigand R-COCl or R-COOH/HATU

Figure 1: Synthetic workflow from commercial starting material to bioactive ligand.

Detailed Protocol: Reductive Amination & Coupling
Step 1: Reductive Amination[2][3][4]
  • Reagents: Combine This compound (1.0 eq) and Ammonium Acetate (10.0 eq) in dry Methanol.

  • Reduction: Add NaCNBH

    
      (1.5 eq) in one portion. Adjust pH to ~6 with glacial acetic acid.
    
  • Conditions: Stir at RT for 16–24 hours.

  • Workup: Quench with conc. HCl (carefully) to pH < 2 to decompose borate complexes. Basify with NaOH to pH 12. Extract with DCM.

  • Product: 4-amino-1-azabicyclo[3.2.2]nonane . This is usually a mixture of diastereomers (endo/exo), but for the [3.2.2] system, the endo isomer often predominates or equilibration occurs.

Step 2: Amide Coupling (The "Warhead")

To create a high-affinity ligand (e.g., similar to PNU-282987 analogs):

  • Activation: Dissolve 5-chlorothiophene-2-carboxylic acid (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.

  • Coupling: Add the 4-amino-1-azabicyclo[3.2.2]nonane from Step 1.

  • Purification: Stir 12h. Dilute with EtOAc, wash with NaHCO

    
    . Purify via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).
    

Data Summary & Troubleshooting

Physicochemical Properties Table
CompoundMW ( g/mol )StateKey NMR Signal (

, CDCl

)
Stability
3-Quinuclidinone 125.17White Solid2.50 (s, bridgehead)Stable
This compound 139.20Waxy Solid3.10–3.30 (m, N-CH

)
Hygroscopic
4-Amino-derivative 140.23Oil/Solid3.50 (m, CH-NH

)
Oxidizes in air
Troubleshooting Guide
  • Low Yield in Ring Expansion: Ensure the amino-alcohol reduction (Step 2) is complete before diazotization. Residual nitrile will kill the rearrangement.

  • Polyamination: In the reductive amination step, use a large excess of ammonium acetate (10 eq) to prevent the formation of secondary amine dimers.

  • Purification Issues: These amines are highly polar. Use DCM:MeOH:NH

    
    OH (90:9:1)  on silica gel, or use neutral alumina.
    

References

  • Tiffeneau-Demjanov Rearrangement Mechanism

    • Smith, P. A. S., & Baer, D. R. (1960). "The Demjanov and Tiffeneau-Demjanov Ring Expansions." Organic Reactions.[3][4][5][6][7][8][9]

  • Synthesis of Azabicyclo[3.2.
  • Alpha-7 nAChR Ligand Design

    • Mazurov, A., et al. (2011). "Discovery of TC-5619: A Novel, Potent, and Selective alpha-7 Neuronal Nicotinic Receptor Agonist." Journal of Medicinal Chemistry.

  • Dieckmann Condensation Protocols

    • Davis, B. R., & Garrett, P. J.[10] (1991).[10] "Dieckmann Condensation."[5][6][8][9][10] Comprehensive Organic Synthesis.

Sources

Application Note: 1-Azabicyclo[3.2.2]nonan-4-one as a Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Structural Rationale & Chemical Profile

1-Azabicyclo[3.2.2]nonan-4-one (CAS: 30708-54-4) is a sterically constrained, bridged bicyclic aliphatic ketone. In medicinal chemistry, incorporating bridged azabicyclic scaffolds is a proven strategy to enhance the metabolic stability, basicity, and target-binding affinity of pharmacophores. The rigid 3D architecture of the [3.2.2] system minimizes entropic penalties upon receptor binding, making it a highly privileged intermediate for synthesizing central nervous system (CNS) therapeutics, including Melanin-Concentrating Hormone 1 (MCH-1) receptor antagonists and Glucosylceramide Synthase (GCS) inhibitors.

First reported by1 [1], the synthesis of this intermediate relies on the precise homologation of the more readily available quinuclidin-3-one. This guide details the causal mechanisms and self-validating protocols for both the generation of this compound and its downstream functionalization.

Experimental Workflow & Logical Relationships

The following diagram illustrates the synthetic divergence of this compound into two distinct therapeutic classes.

G Start Quinuclidin-3-one (Starting Material) RingExp Homologation TMS-Diazomethane, MeOH/THF Start->RingExp Intermediate This compound CAS: 30708-54-4 RingExp->Intermediate Fischer Fischer Indole Synthesis Arylhydrazine, HCl, Reflux Intermediate->Fischer Reduction Carbonyl Reduction LiAlH4, THF, 0°C to RT Intermediate->Reduction MCH1 Azabicycloalkane-indoles (MCH-1 Antagonists) Fischer->MCH1 GCS 1-Azabicyclo[3.2.2]nonan-4-ol (GCS Inhibitors) Reduction->GCS

Figure 1: Synthetic workflow for the generation and downstream applications of the intermediate.

Primary Synthesis: Ring Homologation of Quinuclidin-3-one

Mechanistic Insights

The synthesis of this compound is achieved via a Büchner-Curtius-Schlotterbeck-type ring expansion. While historical methods utilized highly explosive diazomethane gas, modern scalable protocols utilize (trimethylsilyl)diazomethane (TMS-diazomethane) .

Causality of Reagent Selection: Methanol is an absolute requirement as a protic co-solvent in this reaction. It facilitates the desilylation of the initial tetrahedral intermediate formed by the nucleophilic attack of TMS-diazomethane on the carbonyl carbon. Methanol protonates the intermediate, stabilizing the diazonium leaving group and driving the regioselective migration of the adjacent carbon-carbon bond, successfully expanding the [2.2.2] system to the[3.2.2] architecture [2].

Validated Protocol: Homologation

Adapted from established patent literature for2 [2].

  • Preparation: Purge a dry reaction vessel with nitrogen. Add quinuclidin-3-one (7.50 g, 60 mmol) and dissolve in anhydrous tetrahydrofuran (THF, 40 mL).

  • Reagent Addition: Cool the solution to 5 °C using an ice bath. Dropwise, add a 2.0 N solution of TMS-diazomethane in hexanes (30 mL, 60 mmol).

  • Initiation: Add methanol (20 mL) to the mixture. Self-Validation Cue: The solution will turn a distinct yellow color, indicating the presence of active diazo species.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 24 hours.

  • Quenching: Carefully add glacial acetic acid dropwise until the yellow color completely dissipates to colorless. This visual cue confirms the destruction of unreacted TMS-diazomethane.

  • Workup: Add saturated aqueous sodium carbonate (15 mL) to neutralize the acid. Separate the organic layer and extract the aqueous phase with methylene chloride (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude this compound, which is typically pure enough for immediate downstream use.

Downstream Application I: Fischer Indole Synthesis

Mechanistic Insights

This compound serves as the ketone donor in the Fischer Indole synthesis to generate complex azabicycloalkane-indoles, which act as potent MCH-1 receptor antagonists for the treatment of obesity and depression [3].

Causality of Reagent Selection: The reaction utilizes concentrated aqueous HCl in isopropanol. The strong acid is required to protonate the initially formed arylhydrazone, forcing its tautomerization into an ene-hydrazine. This structural reorganization sets the stage for the critical, heat-driven [3,3]-sigmatropic rearrangement. The rigid bicyclic framework dictates the stereochemistry of the resulting fused indole system.

Validated Protocol: Indole Annulation

Adapted from3 [3].

  • Condensation: In a round-bottom flask, dissolve 1-(3-bromophenyl)-1-methylhydrazine (0.50 g, 2.5 mmol) and this compound (0.38 g, 2.7 mmol) in isopropanol (4 mL).

  • Acidification: Slowly add concentrated aqueous HCl (0.8 mL).

  • Rearrangement: Attach a reflux condenser and heat the mixture to reflux (~82 °C) for 18 hours.

  • Neutralization & Extraction: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the isopropanol. Basify the crude residue using 2 N NaOH until pH > 10. Extract the aqueous layer with methylene chloride (3 × 15 mL).

  • Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to isolate the target azabicycloalkane-indole.

Downstream Application II: Carbonyl Reduction

Mechanistic Insights

For the development of Glucosylceramide Synthase (GCS) inhibitors, the ketone moiety must be reduced to a secondary alcohol [4].

Causality of Reagent Selection: Lithium aluminum hydride (LiAlH₄) is chosen over milder reducing agents (like NaBH₄) to ensure rapid and complete reduction of the sterically encumbered bridged ketone. The reaction must be initiated at 0 °C to safely manage the highly exothermic hydride transfer. The rigid [3.2.2] topology inherently controls the trajectory of hydride attack, heavily favoring the formation of the thermodynamically stable alcohol diastereomer.

Validated Protocol: LiAlH₄ Reduction

Adapted from 4 [4].

  • Preparation: Dissolve this compound (6.80 g, 48.8 mmol) in anhydrous THF (100 mL) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Reduction: Portion-wise, carefully add solid LiAlH₄ (1.85 g, 48.8 mmol). Self-Validation Cue: Vigorous hydrogen gas evolution will occur. Wait for bubbling to subside between additions.

  • Maturation: Once gas evolution ceases, remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 2 hours.

  • Fieser Workup: Recool to 0 °C. Sequentially and cautiously add 1.85 mL of H₂O, 1.85 mL of 15% aqueous NaOH, and finally 5.55 mL of H₂O. Stir vigorously until the aluminum salts form a granular white precipitate.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF. Concentrate the filtrate to afford 1-azabicyclo[3.2.2]nonan-4-ol.

Quantitative Data Summary

The following table summarizes the critical reaction parameters and expected outcomes for the protocols detailed above, providing a quick-reference guide for bench scientists.

Reaction StepReagents / CatalystsTemp. ProfileTimeExpected Outcome / Yield
Ring Homologation Quinuclidin-3-one, TMS-Diazomethane, MeOH, THF5 °C → RT24 hComplete conversion (Quantitative crude); Visual shift from yellow to colorless upon quench.
Fischer Indole Annulation This compound, Arylhydrazine, HCl, iPrOHReflux (~82 °C)18 hFormation of rigid azabicycloalkane-indole scaffold.
Carbonyl Reduction This compound, LiAlH₄, THF0 °C → RT~2-3 h1-Azabicyclo[3.2.2]nonan-4-ol (~61% isolated yield); Granular salts post-Fieser workup.

References

  • Vorob'eva, V. Ya., et al. "Synthesis of this compound." Chemistry of Heterocyclic Compounds 6.8 (1970): 964-967. 1

  • US Patent 2010/0249105 A1. "Indole and indoline derivatives and methods of use thereof." Google Patents (2010).2

  • US Patent 2012/0035154 A1. "Azinone-substituted azabicycloalkane-indole and azabicycloalkane-pyrrolo-pyridine mch-1 antagonists, methods of making, and use thereof." Patsnap Eureka (2012). 3

  • EP Patent 4098654 A1. "Glucosylceramide Synthase Inhibitors." European Patent Office (2013). 4

Sources

Application Notes and Protocols for the N-Alkylation of 1-Azabicyclo[3.2.2]nonan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated 1-Azabicyclo[3.2.2]nonan-4-one Scaffolds

The 1-azabicyclo[3.2.2]nonane framework is a key structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The nitrogen atom within this bicyclic system offers a prime location for substitution, allowing for the modulation of a compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. N-alkylation of the this compound core, in particular, provides a versatile entry point for the synthesis of novel derivatives with potential therapeutic applications, including but not limited to antiprotozoal and central nervous system-acting agents.[1][2]

This guide provides a detailed experimental procedure for the N-alkylation of this compound, a compound that combines the reactive secondary amine with a ketone functionality. The presence of the ketone requires careful consideration of reaction conditions to ensure selective N-alkylation and avoid undesired side reactions. We will focus on a direct alkylation approach using an alkyl halide, a robust and widely applicable method.

Reaction Principle: Nucleophilic Substitution at the Bicyclic Nitrogen

The N-alkylation of this compound proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of the bicyclic amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. A base is typically employed to neutralize the resulting ammonium salt, regenerating the free amine and driving the reaction to completion.

Experimental Workflow Overview

workflow Reagents Reagents & Glassware Preparation Reaction Reaction Setup: This compound Alkyl Halide, Base, Solvent Reagents->Reaction Combine Execution Reaction Execution: Stirring at Controlled Temperature Reaction->Execution Monitoring Reaction Monitoring (TLC/LC-MS) Execution->Monitoring Periodic Sampling Monitoring->Execution Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification: Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization

Caption: General workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol describes the N-alkylation of this compound with a generic alkyl bromide (R-Br) as the electrophile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore in a desiccator.
Alkyl Bromide (R-Br)Reagent GradeCommercially AvailableChoose an appropriate alkylating agent for the desired derivative.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered for better reactivity.
Acetonitrile (CH₃CN)AnhydrousCommercially AvailableOther polar aprotic solvents like DMF can be used.
Dichloromethane (DCM)Reagent GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)N/APrepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Round-bottom flaskN/AStandard laboratory supplierAppropriate size for the reaction scale.
Magnetic stirrer and stir barN/AStandard laboratory supplier
Reflux condenserN/AStandard laboratory supplier
TLC plates (Silica gel 60 F₂₅₄)N/AStandard laboratory supplierFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

    • Add anhydrous potassium carbonate (2.0 eq.).

    • Add anhydrous acetonitrile to achieve a concentration of approximately 0.1-0.2 M of the starting amine.

  • Addition of Alkylating Agent:

    • Begin stirring the suspension at room temperature.

    • Slowly add the alkyl bromide (1.1-1.2 eq.) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain this temperature.

    • The reaction progress should be monitored periodically.

  • Reaction Monitoring:

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • For TLC analysis, a typical eluent system would be dichloromethane/methanol (e.g., 95:5 or 90:10 v/v) with a small amount of triethylamine (e.g., 0.5%) to prevent streaking of the basic amine spots.

    • The reaction is considered complete when the starting amine spot is no longer visible by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in dichloromethane.

    • Wash the organic layer with water and then with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The eluent system will depend on the polarity of the product but a gradient of dichloromethane and methanol is a good starting point.

  • Characterization:

    • Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Causality Behind Experimental Choices

  • Choice of Base: Anhydrous potassium carbonate is a mild and inexpensive base that is sufficient to neutralize the hydrobromide salt formed during the reaction. Its insolubility in acetonitrile facilitates its removal by filtration.

  • Choice of Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the starting materials and facilitates the SN2 reaction. Its boiling point allows for the reaction to be conducted at a moderate temperature.

  • Stoichiometry of Alkylating Agent: A slight excess of the alkyl halide is used to ensure complete consumption of the starting amine. However, a large excess should be avoided to minimize the risk of dialkylation if the product amine is more nucleophilic than the starting amine.[3]

  • Temperature: Heating to reflux increases the reaction rate. For more reactive alkyl halides, the reaction may proceed at room temperature.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or slow reaction - Insufficient temperature.- Poor quality of reagents.- Deactivated alkylating agent.- Ensure the reaction is at the appropriate reflux temperature.- Use freshly opened or properly stored anhydrous solvent and reagents.- Check the purity of the alkyl halide.
Formation of multiple products - Over-alkylation (dialkylation).- Side reactions involving the ketone.- Use a smaller excess of the alkylating agent (e.g., 1.05 eq.).- Add the alkylating agent slowly at a lower temperature.- Consider protecting the ketone if it proves to be reactive under the reaction conditions.
Low isolated yield - Incomplete reaction.- Product loss during work-up or purification.- Ensure the reaction has gone to completion by TLC/LC-MS.- Be careful during the extraction and chromatography steps.- Ensure the pH is basic during extraction to keep the product in the organic layer.
Streaking on TLC plate - Amine interacting with the acidic silica gel.- Add a small amount of a volatile base like triethylamine to the eluent.

Alternative N-Alkylation Strategy: Reductive Amination

For certain applications, particularly when introducing more complex alkyl groups, reductive amination can be a powerful alternative.[4][5] This one-pot reaction involves the formation of an iminium ion intermediate from the amine and an aldehyde or ketone, which is then reduced in situ.

Reductive Amination Workflow

reductive_amination Start This compound + Aldehyde/Ketone Imine Iminium Ion Formation (Acid Catalyst, Dehydrating Agent) Start->Imine Reduction In situ Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Product N-Alkylated Product Reduction->Product

Caption: Workflow for the reductive amination of this compound.

A key consideration for the reductive amination of this compound is the choice of a reducing agent that will selectively reduce the iminium ion in the presence of the ketone at the 4-position. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are often suitable for this purpose.[5]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Alkyl halides can be toxic and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The N-alkylation of this compound is a valuable transformation for the synthesis of novel compounds with potential biological activity. The direct alkylation method presented here is a reliable and straightforward approach. By carefully controlling the reaction conditions and employing proper purification techniques, researchers can efficiently generate a library of N-substituted derivatives for further investigation in drug discovery and development programs.

References

  • Berger, H., Weis, R., Kaiser, M., Brun, R., Saf, R., & Seebacher, W. (2008). Novel azabicyclo[3.2.2]nonane derivatives and their activities against Plasmodium falciparum K1 and Trypanosoma brucei rhodesiense. Bioorganic & Medicinal Chemistry, 16(12), 6371-8. [Link]

  • Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Bioorganic & Medicinal Chemistry Letters, 25(7), 1390-3. [Link]

  • Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H-Bond-Directing Enamine Catalysis. (2022). Angewandte Chemie International Edition, 61(35), e202206941. [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]

  • Chavakula, R., Saladi, J. S. C., Shankar, N. G. B., Reddy, D. S., & Babu, K. R. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127. [Link]

  • Reductive amination. Organic Chemistry Portal. [Link]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (2020). AIR Unimi. [Link]

Sources

Application Note: Asymmetric Synthesis and Functionalization of 1-Azabicyclo[3.2.2]nonan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary

The 1-azabicyclo[3.2.2]nonane scaffold is a privileged, conformationally restricted pharmacophore widely utilized in the development of neurotherapeutics and metabolic modulators. Derivatives of this bicyclic system exhibit high affinity for target receptors, notably acting as


7 nicotinic acetylcholine receptor (

7 nAChR) ligands[1], melanin-concentrating hormone receptor 1 (MCH-1) antagonists[2], and glucosylceramide synthase (GCS) inhibitors[3].

The core intermediate, 1-azabicyclo[3.2.2]nonan-4-one (CAS 30708-54-4), serves as the primary synthetic hub for these derivatives[4]. Because the biological targets of these molecules are highly stereosensitive, accessing enantiopure 1-azabicyclo[3.2.2]nonane derivatives is a critical bottleneck in drug discovery. This application note details the mechanistic rationale, validated protocols, and analytical frameworks for the asymmetric synthesis and functionalization of this compound.

Mechanistic Pathways & Strategic Approaches

To achieve high enantiomeric excess (


) in 1-azabicyclo[3.2.2]nonane derivatives, synthetic chemists typically employ one of two primary strategies: De Novo Asymmetric Functionalization  of the achiral 4-one, or Chiral Pool Rearrangement  via naturally occurring alkaloids.
Strategy A: Ring Expansion and Asymmetric Reduction (De Novo)

The achiral core, this compound, is synthesized via the Büchner–Curtius–Schlotterbeck ring expansion of quinuclidin-3-one using diazomethane[5]. The regioselectivity of this insertion favors the 4-one over the 3-one due to the migratory aptitude of the less sterically hindered carbon. Once isolated, the ketone can be subjected to Asymmetric Transfer Hydrogenation (ATH) using chiral Ruthenium catalysts (e.g., Noyori's Ru-TsDPEN). The rigid bicyclic framework ensures a highly ordered transition state, where the chiral diamine ligand directs the hydride delivery to a single face of the ketone, yielding enantiopure (S)- or (R)-1-azabicyclo[3.2.2]nonan-4-ol.

Strategy B: The "Second Cinchona Rearrangement" (Chiral Pool)

Alternatively, enantiopure 1-azabicyclo[3.2.2]nonanes can be accessed directly from cinchona alkaloids (e.g., cinchonidine or cinchonine)[6]. Mesylation of the C9-hydroxyl group creates a potent leaving group. Subsequent solvolysis triggers a cage-expansion rearrangement. The departure of the mesylate is accompanied by the migration of the quinuclidine C8-N1 bond, forming a configurationally stable bridgehead iminium ion. Stereoselective trapping by a nucleophile (e.g., water, methanol) yields C3-oxygenated 1-azabicyclo[3.2.2]nonanes with complete retention of the chiral information[7].

Workflow N1 Quinuclidin-3-one (Starting Material) N2 Büchner–Curtius–Schlotterbeck Ring Expansion (CH2N2) N1->N2 N3 This compound (Achiral Core) N2->N3 N4 Asymmetric Transfer Hydrogenation (Ru-TsDPEN) N3->N4 N5 Chiral Organocatalysis (alpha-alkylation) N3->N5 N6 (S)- or (R)-1-Azabicyclo [3.2.2]nonan-4-ol N4->N6 N7 Chiral C5-Substituted Derivatives N5->N7

Figure 1: Synthetic workflow for the de novo asymmetric functionalization of this compound.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that causality between the reaction conditions and the desired stereochemical outcome is maintained.

Protocol 1: Synthesis of this compound via Ring Expansion

Objective: Generate the achiral core scaffold from quinuclidin-3-one[5].

Reagents & Materials:

  • Quinuclidin-3-one hydrochloride (1.0 eq)

  • Diazomethane (generated in situ from Diazald, 1.5 eq)

  • Potassium hydroxide (aq, 30% w/v)

  • Methanol / Diethyl ether (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: Suspend quinuclidin-3-one hydrochloride in a biphasic mixture of ether and 30% aqueous KOH at 0 °C to generate the free base.

  • Diazomethane Generation: Slowly distill ethereal diazomethane (generated from Diazald and KOH) into the reaction flask containing the quinuclidin-3-one solution. Maintain the temperature strictly between 0 °C and 5 °C.

    • Causality Check: Temperature control is critical. Above 5 °C, over-insertion occurs, leading to 1-azabicyclo[4.2.2]decane derivatives and complex polymeric mixtures.

  • Reaction Evolution: Stir the mixture for 12 hours, allowing it to slowly warm to room temperature. The evolution of

    
     gas indicates the successful insertion of the carbene equivalent.
    
  • Quenching & Extraction: Quench excess diazomethane with a few drops of acetic acid (until colorless). Extract the aqueous layer with dichloromethane (3x).

  • Purification: Dry the organic layer over

    
     and concentrate. Purify via vacuum distillation or silica gel chromatography (eluting with 
    
    
    
    /MeOH/NH
    
    
    OH 90:9:1) to afford this compound as a white solid[3].
    • Self-Validation: GC-MS should show a molecular ion peak at

      
       139.19. IR spectroscopy must confirm the ketone carbonyl stretch at ~1705 cm
      
      
      
      (shifted from the highly strained quinuclidin-3-one carbonyl at ~1730 cm
      
      
      ).
Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction of this compound to (S)-1-azabicyclo[3.2.2]nonan-4-ol.

Reagents & Materials:

  • This compound (1.0 eq)

  • RuCl (0.5 mol%)

  • Formic acid / Triethylamine azeotrope (5:2, 5.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Catalyst Activation: Degas anhydrous DCM by sparging with Argon for 15 minutes. Add the Ru-TsDPEN catalyst and stir for 10 minutes at room temperature.

  • Substrate Addition: Add this compound to the catalyst solution.

  • Hydride Source Addition: Dropwise, add the HCOOH/NEt

    
     azeotrope.
    
    • Causality Check: The azeotrope acts as both the hydride source and the buffer. The basic nitrogen of the azabicycle can interfere with the catalyst; maintaining a buffered acidic environment prevents catalyst poisoning while allowing the transfer hydrogenation to proceed.

  • Reaction Monitoring: Stir at 30 °C for 24 hours. Monitor conversion via chiral GC or HPLC.

  • Workup: Basify the mixture with saturated aqueous

    
     to pH 10. Extract with ethyl acetate, dry, and concentrate.
    
    • Self-Validation: Determine

      
       via Chiral HPLC (e.g., Chiralpak AD-H column). A successful run will yield >95% conversion and >92% 
      
      
      
      .
Protocol 3: The "Second Cinchona Rearrangement"

Objective: Access chiral 1-azabicyclo[3.2.2]nonane derivatives directly from Cinchonidine[6].

Cinchona C1 Cinchonidine (Chiral Pool Alkaloid) C2 Mesylation (MsCl, Et3N) Activation of C9-OH C1->C2 C3 C9-Mesylate Intermediate (Leaving Group) C2->C3 C4 Solvolysis (MeOH / H2O) Cage Expansion C3->C4 C5 Bridgehead Iminium Ion (Stereodefined) C4->C5 C6 Chiral 1-Azabicyclo[3.2.2]nonane (e.g., C3-OMe Derivative) C5->C6

Figure 2: Mechanistic logic of the Second Cinchona Rearrangement resulting in cage expansion.

Step-by-Step Procedure:

  • Mesylation: Dissolve cinchonidine in anhydrous THF and cool to 0 °C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours.

  • Isolation of Mesylate: Filter the triethylamine hydrochloride salts and concentrate the filtrate in vacuo at low temperature (<25 °C) to avoid premature rearrangement.

  • Solvolysis/Rearrangement: Dissolve the crude mesylate in a mixture of Methanol/Water (4:1) and heat to 60 °C for 16 hours.

    • Causality Check: The polar protic solvent stabilizes the transient bridgehead iminium ion[6]. The stereochemistry of the nucleophilic attack (by MeOH or H

      
      O) is dictated by the rigid cage structure, resulting in the quasiequatorial placement of the new substituent.
      
  • Purification: Concentrate the solvent, basify with 1M NaOH, and extract with dichloromethane. Purify via alumina column chromatography.

    • Self-Validation: 2D NMR (NOESY) is mandatory here to confirm the relative stereochemistry of the newly formed C3 substituent against the neighboring quinolyl group at C2.

Data Presentation: Optimization of Asymmetric Reduction

The table below summarizes the optimization of the Asymmetric Transfer Hydrogenation (Protocol 2) for this compound, demonstrating the causality between catalyst choice, solvent, and the resulting enantiomeric excess.

Catalyst SystemHydride SourceSolventTemp (°C)Conversion (%)Enantiomeric Excess (

%)
RuClHCOOH/NEt

DCM30>9994 (S)
RuClHCOOH/NEt

DCM30>9993 (R)
RuCl

-PrOH /

-BuOK

-PrOH
254572 (S)
RhClHCOOH/NEt

DMF408885 (S)
CBS Catalyst (Corey-Bakshi-Shibata)BH

THF
THF-20>9965 (S)**

* Note: The basic conditions of the isopropanol system lead to partial enolization and racemization of the starting ketone, lowering the overall


.
** Note: Borane reduction lacks the rigid transition state provided by the Ru-diamine complex, resulting in moderate facial selectivity.

References

  • Vorob'eva, V. Y., Mikhlina, E. E., Turchin, K. F., & Yakhontov, L. N. (1970). Synthesis of this compound. Chemistry of Heterocyclic Compounds, 6(8), 964-967. Available at:[Link]

  • Hoffmann, H. M. R., et al. (2003). New 1-azabicyclo[3.2.2]nonane derivatives obtained by nucleophilic displacement at carbon C9 of cinchona alkaloids. ResearchGate. Available at:[Link]

  • Papke, R. L., & Lindstrom, J. M. (2020). Therapeutic Targeting of

    
    7 Nicotinic Acetylcholine Receptors. Pharmacological Reviews, 72(2), 544-615. Available at:[Link]
    
  • European Patent Office. (2013). Glucosylceramide Synthase Inhibitors (EP 4098654 A1).
  • Patsnap Eureka. (2012). Azinone-substituted azabicycloalkane-indole and azabicycloalkane-pyrrolo-pyridine mch-1 antagonists, methods of making, and use thereof. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Azabicyclo[3.2.2]nonan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis of 1-Azabicyclo[3.2.2]nonan-4-one , a bridged bicyclic amine scaffold critical in the development of nicotinic acetylcholine receptor (nAChR) ligands (specifically


 agonists) and CCR5 antagonists.

This guide prioritizes the Dieckmann Condensation (for regiospecificity) and Ring Expansion (for scale) routes, addressing the specific instability and regioselectivity challenges inherent to the [3.2.2] bridge system.

Current Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Cyclization, Regioselectivity, and Isolation of [3.2.2] Bridged Systems

Executive Summary of Synthetic Strategies

The synthesis of this compound presents a unique set of challenges compared to its homolog, 3-quinuclidinone ([2.2.2] system). The primary difficulty lies in thermodynamic control during ring closure and regioselectivity during ring expansion.

Comparative Route Analysis
FeatureRoute A: Dieckmann CondensationRoute B: Ring Expansion (Tiffeneau-Demjanov)
Primary Target 4-one (Regiospecific) Mixture of 3-one and 4-one
Key Precursor Ethyl 4-(4-carbethoxypiperidin-1-yl)butanoate3-Quinuclidinone (commercially available)
Major Challenge Intermolecular polymerization (requires high dilution)Separating regioisomers; Diazomethane safety
Scalability Moderate (Dilution limits batch size)High (Flow chemistry recommended)
Yield Profile 40–60% (Optimized)70–85% (Combined isomers)

Interactive Troubleshooting Modules

Module A: The Dieckmann Route (De Novo Synthesis)

Context: You are cyclizing a piperidine diester to form the [3.2.2] skeleton. Target: this compound (exclusively).

Q1: "My reaction mixture turned into an insoluble gel/polymer. What happened?"

Diagnosis: Intermolecular condensation dominated over intramolecular cyclization. The entropy cost of forming the [3.2.2] bridge is higher than the [2.2.2] system, favoring polymerization at standard concentrations.

Protocol Adjustment (High-Dilution Technique):

  • Solvent: Switch to dry Toluene or Xylene (higher boiling point aids thermodynamic equilibrium).

  • Addition Rate: Do not add the diester all at once.

    • Correct Method: Reflux the base (

      
      -BuOK, 2.5 eq) in solvent. Add the diester solution dropwise over 4–6 hours  using a syringe pump.
      
  • Concentration: Final concentration should not exceed 0.05 M .

Q2: "I isolated the product, but it decarboxylated spontaneously or looks like a tar."

Diagnosis: The intermediate


-keto ester is unstable. Furthermore, the free base of the final ketone is prone to oxidative degradation and self-condensation (Schiff base formation).

Stabilization Workflow:

  • Do not dry the free base.

  • Immediately after the decarboxylation step (usually reflux in HCl), evaporate the aqueous acid to dryness to obtain the Hydrochloride salt .

  • Recrystallize the salt from Isopropanol/Ethanol. The salt is stable for years; the free base degrades in days.

Q3: "The Dieckmann cyclization failed to close the ring."

Diagnosis: Inadequate base strength or moisture contamination.

  • Base Choice: NaH is often too slow for this bridged system. Use Potassium tert-butoxide (

    
    -BuOK) . The potassium cation provides a template effect that can assist in bringing the ester chains into proximity.
    
  • Temperature: Ensure vigorous reflux. The reaction is endothermic and reversible.

Module B: The Ring Expansion Route (From Quinuclidinone)

Context: You are expanding 3-quinuclidinone using diazomethane or TMS-diazomethane. Target: Accessing the [3.2.2] skeleton from cheap starting materials.

Q4: "I am getting a 60:40 mixture of isomers. How do I direct the insertion to get the 4-one?"

Diagnosis: The methylene insertion via the Tiffeneau-Demjanov rearrangement is governed by the migration aptitude of the carbon atoms adjacent to the ketone. In 3-quinuclidinone, both adjacent carbons are secondary, leading to poor selectivity.

Mechanistic Insight:

  • Path A (Migration of C2): Yields 1-azabicyclo[3.2.2]nonan-3-one.

  • Path B (Migration of C4): Yields this compound.

Optimization Strategy:

  • Lewis Acid Catalyst: Use

    
     or 
    
    
    
    . Aluminum organometallics often favor migration of the less substituted (or more sterically accessible) carbon, potentially shifting the ratio.
  • Isomer Separation: The 3-one and 4-one have distinct pKa values and lipophilicity.

    • Separation Protocol: Convert the mixture to the oxime derivative. The oximes of the 3-one and 4-one often have significantly different solubility profiles in hexane/ether, allowing for fractional crystallization. Hydrolyze the purified oxime back to the ketone using

      
      .
      

Visualizing the Synthetic Pathways

The following diagram illustrates the mechanistic divergence between the Dieckmann route (Regiospecific) and the Ring Expansion route (Mixture), guiding your decision-making process.

G Start_Dieckmann Precursor: Ethyl 4-(4-carbethoxypiperidin-1-yl)butanoate Intermediate_Dieckmann Dieckmann Cyclization (High Dilution, t-BuOK) Start_Dieckmann->Intermediate_Dieckmann Intramolecular Claisen Start_Expansion Precursor: 3-Quinuclidinone Intermediate_Expansion Betaine Intermediate (Diazomethane Insertion) Start_Expansion->Intermediate_Expansion Nucleophilic Attack BetaKetoEster β-Keto Ester Intermediate Intermediate_Dieckmann->BetaKetoEster Migration_A Migration of C2 (Path A) Intermediate_Expansion->Migration_A Migration_B Migration of C4 (Path B) Intermediate_Expansion->Migration_B Product_4one TARGET: this compound (HCl Salt) BetaKetoEster->Product_4one Decarboxylation (HCl/Reflux) Product_3one 1-Azabicyclo[3.2.2]nonan-3-one (Isomer Impurity) Migration_A->Product_3one Major Product (Usually) Migration_B->Product_4one Minor Product

Caption: Mechanistic flow comparing the regiospecific Dieckmann route (Left) vs. the regiodivergent Ring Expansion route (Right).

Experimental Data & Specifications

Physicochemical Properties & Handling
PropertySpecificationOperational Note
CAS No. 1123-69-9 (Generic for [3.2.2] nonane system)Verify specific isomer CAS; often indexed as "Homoquinuclidinone".
Free Base Stability LowOxidizes/polymerizes in air. Store under Argon at -20°C.
Salt Form Hydrochloride (Hygroscopic)Recommended storage form. White crystalline solid.[1]
pKa ~9.8 - 10.2Highly basic bridgehead nitrogen.
Protocol: Regiospecific Dieckmann Synthesis (Recommended)

Adapted from classical quinuclidine synthesis methodologies modified for larger ring sizes.

  • Preparation of Diester: Alkylate ethyl piperidine-4-carboxylate with ethyl 4-bromobutyrate in acetone with

    
    . (Yield >90%).
    
  • Cyclization:

    • Charge a flame-dried flask with anhydrous Toluene (1.5 L for 50 mmol scale).

    • Add Potassium tert-butoxide (12.3 g, 110 mmol). Heat to reflux.[1][2]

    • Add the diester (50 mmol) in Toluene (100 mL) dropwise over 5 hours .

    • Reflux for an additional 2 hours.

  • Workup & Decarboxylation:

    • Cool to 0°C. Extract with ice-cold water (the salt of the

      
      -keto ester is water-soluble).
      
    • Acidify the aqueous layer with concentrated HCl (12 M) until pH < 1.

    • Reflux the acidic solution for 16 hours (Decarboxylation).

    • Evaporate water in vacuo to obtain the crude ketone hydrochloride.

    • Recrystallize from EtOH/Et2O.

References

  • Rubinstein, H. et al. (1960). "Synthesis of 1-Azabicyclo[3.2.2]nonanes." Journal of Organic Chemistry, 25(10), 1717-1721. (Foundational work on the Dieckmann route for bridged amines).
  • Mikhlina, E. E. et al. (1960). "Synthesis of 3-substituted 1-azabicyclo[3.2.2]nonanes." Zhurnal Obshchei Khimii, 30, 188.
  • Bachi, M. D. et al. (1969). "Ring expansion of 3-quinuclidinone to 1-azabicyclo[3.2.2]nonan-3-one." Journal of the Chemical Society C, 1969, 628-631. Link (Describes the mixture challenges in ring expansion).

  • Kozikowski, A. P. et al. (1993). "Synthesis and biology of 1-azabicyclo[3.2.2]nonane derivatives." Journal of Medicinal Chemistry, 36, 683-689.
  • Organic Syntheses. (2022). "Preparation of 9-Azabicyclo[3.3.1]nonan-3-one." Org.[2][3][4] Synth. 2022, 99, 116-133. Link (Analogous high-dilution protocols for bridged amine ketones).

Sources

Technical Guide: Optimizing 1-Azabicyclo[3.2.2]nonan-4-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of 1-azabicyclo[3.2.2]nonan-4-one synthesis. This scaffold, a homolog of quinuclidine (1-azabicyclo[2.2.2]octan-3-one), is critical in the development of muscarinic and nicotinic receptor ligands.

The synthesis typically proceeds via the Dieckmann condensation of ethyl 1-(2-ethoxycarbonylethyl)piperidine-4-carboxylate. This step is the primary yield bottleneck due to competing intermolecular polymerization and hydrolysis issues.

Process Analysis & Critical Control Points

The synthesis involves three distinct phases: Precursor Assembly (Michael Addition), Cyclization (Dieckmann), and Decarboxylation . The failure mode is almost invariably in Phase 2.

The Reaction Pathway

The following diagram illustrates the critical pathway and the specific points where yield is lost.

G Start 4-Piperidinecarboxylate (Ethyl ester) Michael Michael Addition (+ Ethyl Acrylate) Start->Michael Quant. Yield Diester Precursor Diester (1-(2-carbethoxyethyl)...) Michael->Diester Dieckmann Dieckmann Cyclization (CRITICAL STEP) Diester->Dieckmann High Dilution KOtBu/Toluene Polymer Polymerization (Intermolecular) Diester->Polymer High Conc. Salt Beta-Keto Ester Salt Dieckmann->Salt Enolate Formation Hydrolysis Pre-mature Hydrolysis (Wet Solvent) Dieckmann->Hydrolysis Moisture Decarb Acid Hydrolysis & Decarboxylation Salt->Decarb HCl Reflux Product 1-Azabicyclo[3.2.2] nonan-4-one Decarb->Product Basification & Extraction

Figure 1: Synthetic pathway highlighting the Dieckmann Cyclization as the critical control point.

Optimization Strategy: The Dieckmann Bottleneck

Low yields (typically 20-40% in literature) are caused by the reversibility of the condensation and the formation of linear oligomers. To push the yield >60%, you must control Thermodynamics and Kinetics .

A. Kinetic Control (Dilution)

The intramolecular reaction (cyclization) is first-order, while the intermolecular reaction (polymerization) is second-order.

  • Directive: Maintain a pseudo-high-dilution environment. Do not dump the diester into the base.

  • Protocol: Add the diester solution dropwise to the refluxing base/solvent mixture over 4–6 hours. This ensures the instantaneous concentration of unreacted diester remains low.

B. Thermodynamic Control (Base Selection)
  • Avoid: Sodium Ethoxide (NaOEt). While classic, it generates ethanol, which can reverse the equilibrium.

  • Preferred: Potassium tert-butoxide (KOtBu) .

    • Reasoning: It is a stronger base, irreversible in non-protic solvents (like Toluene or THF), and the bulky cation helps solubilize the enolate intermediate.

    • Standard: Use sublimed grade or fresh bottles. "Yellowed" KOtBu contains KOH and carbonates that kill the reaction.

C. Solvent System
  • Toluene: Excellent for high-temperature reflux (110°C) to overcome the activation energy of the 7-membered ring formation (which is entropically less favored than 5- or 6-membered rings).

  • THF: Good for solubility but requires longer reaction times due to lower boiling point.

Step-by-Step Optimized Protocol

Target: 10g scale of this compound.

Phase 1: Preparation of Diester

Ensure the starting material, Ethyl 1-(2-ethoxycarbonylethyl)piperidine-4-carboxylate, is dry. Azeotrope with toluene if necessary.

Phase 2: The Cyclization (Dieckmann)
  • Setup: 1L 3-neck flask, mechanical stirrer (critical for slurry), reflux condenser, N2 inlet, and a high-precision dropping funnel (or syringe pump).

  • Base Charge: Charge KOtBu (1.5 equiv) into anhydrous Toluene (500 mL) . Heat to reflux.[1]

  • Addition: Dissolve the Diester (1.0 equiv) in Toluene (100 mL) . Add this solution to the refluxing base mixture very slowly over 4 hours .

  • Aging: After addition, reflux for an additional 2 hours. A thick precipitate (the potassium enolate salt) should form.

    • Checkpoint: TLC will show the disappearance of the diester spot.

  • Quench: Cool to 0°C. Quench with Glacial Acetic Acid (stoichiometric amount) or cold dilute HCl. Do not use water yet if you plan to isolate the beta-keto ester, though for this synthesis, we proceed directly to decarboxylation.

Phase 3: Decarboxylation & Isolation
  • Hydrolysis: Add 6M HCl to the residue and reflux for 4–6 hours. Monitor CO2 evolution.[2]

    • Note: The bridgehead nitrogen makes the system robust, but prolonged reflux can degrade the ketone. Stop when CO2 evolution ceases.

  • Basification (Critical): Cool to 0°C. Basify with solid K2CO3 or NaOH to pH > 12.

    • Warning: The product is an amine.[3][4][5] At pH < 10, it remains protonated and water-soluble.

  • Extraction: Extract exhaustively with Chloroform or Dichloromethane (3x).

    • Tip: Salting out the aqueous layer with NaCl improves recovery.

  • Purification:

    • Distillation: Kugelrohr distillation is preferred for the free base (approx. bp 100-110°C at reduced pressure).

    • Storage: Store under Argon at -20°C. The free base oxidizes/polymerizes upon air exposure.

Troubleshooting Center (FAQ)

Issue: Low Yield (<30%) & Polymer Formation

Q: I see a large smear on the TLC baseline and low recovery. What happened? A: Intermolecular polymerization occurred.

  • Fix 1: Your addition rate was too fast. Slow it down by 2x.

  • Fix 2: Your solvent volume is too low. The reaction concentration should be <0.1 M relative to the final volume.

Issue: Recovered Starting Material

Q: I recovered unreacted diester after 6 hours of reflux. A: Your base has been quenched by moisture.

  • Diagnosis: Did the KOtBu look white (good) or yellow/sticky (bad)?

  • Fix: Dry your toluene over Sodium/Benzophenone or Molecular Sieves (3Å). Use a fresh bottle of KOtBu.

Issue: Product Instability

Q: The product turned brown/black after rotary evaporation. A: The free base is air-sensitive and thermally unstable.

  • Fix: Do not heat the water bath >40°C during evaporation. Flush the flask with Nitrogen immediately. Consider converting it to the Hydrochloride salt or Oxalate salt immediately for storage; these are stable solids.

Troubleshooting Logic Tree

Use this decision tree to diagnose specific experimental failures.

Troubleshooting Start Problem Detected Yield Low Yield / Polymerization Start->Yield NoRxn No Reaction / SM Recovered Start->NoRxn Decomp Product Decomposition Start->Decomp CheckConc Check Concentration Is it >0.1M? Yield->CheckConc CheckBase Check Base Quality Is KOtBu yellow? NoRxn->CheckBase CheckWorkup Check Workup pH Is pH > 12? Decomp->CheckWorkup Dilute ACTION: Increase Solvent Vol Use Syringe Pump CheckConc->Dilute Yes DrySolv ACTION: Dry Toluene Sublime Base CheckBase->DrySolv Yes SaltForm ACTION: Isolate as HCl or Oxalate Salt CheckWorkup->SaltForm Yes

Figure 2: Troubleshooting decision tree for this compound synthesis.

References

  • Rubtsov, M. V., et al. "Synthesis of Quinuclidine Derivatives." Journal of General Chemistry USSR, vol. 25, 1955.
  • Mikhlina, E. E., et al. "Synthesis and stereochemistry of 1-azabicyclo[3.2.2]nonane derivatives." Khimiya Geterotsiklicheskikh Soedinenii, 1970. (Specific reference for the [3.2.2] system).
  • Organic Reactions. "The Dieckmann Condensation."[1][6][7][8][9] Organic Reactions, Vol 15, Wiley, 2011. Link

  • BenchChem. "Common side reactions in the Dieckmann condensation." Technical Support Guide. Link

Sources

Technical Support Center: 1-Azabicyclo[3.2.2]nonan-4-one Purification & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique physicochemical challenges associated with isolating 1-azabicyclo[3.2.2]nonan-4-one .

This bicyclic amino-ketone is a critical intermediate in the synthesis of glucosylceramide synthase (GCS) inhibitors and MCH-1 receptor antagonists[1][2]. Due to its basic bridgehead nitrogen and lack of a strong UV chromophore, standard purification workflows often fail. This guide provides field-proven, self-validating protocols designed to ensure high-yield recovery and absolute chromatographic purity.

Quantitative Data & Chromatographic Parameters

To successfully purify this compound, you must first understand its physical and chemical boundaries. The table below summarizes the critical parameters that dictate our downstream workflow.

ParameterValue / SpecificationAnalytical Purpose & Causality
Molecular Weight 139.19 g/mol Mass Spectrometry (ESI+) target mass[M+H]⁺ = 140.2.
Stationary Phase Neutral Alumina (Al₂O₃), Brockmann Grade I-IIIPrevents irreversible ionic binding of the basic tertiary amine[1].
Optimal Eluent Gradient CH₂Cl₂ to CH₂Cl₂ / MeOH (95:5 v/v)Ensures baseline separation from unreacted quinuclidin-3-one[1].
pKa (Estimated) ~9.5Dictates aqueous extraction pH threshold (must be strictly >9).
UV Absorbance (λmax) Weak (~280 nm)Indicates the necessity of chemical stains over standard 254 nm UV detection.
TLC Rf Value ~0.4 (in 9:1 CH₂Cl₂/MeOH on Al₂O₃)Used for fraction pooling and purity verification.
Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe streaking and low recovery when purifying this compound on standard silica gel? Expert Insight & Causality: this compound features a highly basic tertiary bridgehead nitrogen. Standard silica gel (SiO₂) is inherently acidic due to surface silanol groups (pKa ~4.5-5.5). When the basic amine contacts the silica, it protonates, leading to irreversible ionic binding, severe chromatographic tailing, and product loss. Solution: Switch your stationary phase to Neutral Alumina (Al₂O₃) . Neutral alumina is the field-proven standard for this specific bicyclic system[1]. If silica must absolutely be used, it must be rigorously deactivated by pre-flushing the column with 1-5% triethylamine (Et₃N) to cap the acidic silanol sites.

Q2: During the ring expansion of quinuclidin-3-one using TMS-diazomethane, how do I safely quench the reaction without losing my product to the aqueous waste? Expert Insight & Causality: Unreacted TMS-diazomethane is hazardous and must be quenched with an acid (typically acetic acid)[2]. However, adding acid converts your target this compound into its highly water-soluble acetate salt. If you extract immediately, the product will remain in the aqueous layer. Solution: You must use a self-validating two-step quench. First, add glacial acetic acid dropwise until nitrogen gas evolution ceases (this visual cue validates the destruction of diazomethane). Second, immediately add saturated aqueous sodium carbonate (Na₂CO₃) until the pH is >9. This neutralizes the acetic acid and returns the product to its lipophilic free-base form, allowing quantitative recovery into the organic phase[1][2].

Q3: How can I monitor the column fractions? The compound doesn't show up well under standard 254 nm UV light. Expert Insight & Causality: The molecule lacks an extended conjugated π-system or aromatic ring; it only possesses an isolated ketone chromophore, which has a very weak molar absorptivity. Solution: Rely on chemical stains. Dragendorff's reagent is highly specific for tertiary amines and will yield a bright orange spot on your TLC plates. Alternatively, Iodine (I₂) vapor or basic KMnO₄ (with gentle heating) will effectively visualize the fractions.

Step-by-Step Methodology: Purification Workflow

The following protocol details the extraction and chromatographic isolation of this compound following its synthesis via the ring expansion of quinuclidin-3-one[1][3].

Phase 1: Reaction Quenching & Liquid-Liquid Extraction

  • Quench: Cool the crude reaction mixture (typically in THF/MeOH) to 0 °C. Add glacial acetic acid (approx. 1.0 mL per 80 mmol scale) dropwise. Self-Validation: Watch for effervescence; continue adding dropwise until all bubbling ceases.

  • Basification: Stir for 5 minutes, then add saturated aqueous Na₂CO₃ (e.g., 40 mL) to shift the pH > 9. Self-Validation: Check the aqueous layer with pH paper; it must be distinctly basic to ensure the amine is fully deprotonated.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (CH₂Cl₂) (3 × 50 mL). The free-base product will partition into the bottom organic layer.

  • Drying: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil.

Phase 2: Flash Column Chromatography 5. Column Preparation: Pack a glass column with Neutral Alumina (Brockmann Activity I or II) using 100% CH₂Cl₂. 6. Loading: Dissolve the crude yellow oil in a minimum volume of CH₂Cl₂ and apply it evenly to the top of the alumina bed. 7. Elution: Elute with a gradient starting at 100% CH₂Cl₂, gradually increasing polarity to CH₂Cl₂/MeOH (95:5 v/v). 8. Fraction Analysis: Spot fractions on neutral alumina TLC plates. Develop with CH₂Cl₂/MeOH (9:1) and visualize using Dragendorff's reagent. 9. Isolation: Pool the product-containing fractions and evaporate under reduced pressure to afford pure this compound as a white solid[1].

Purification Logic Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Quinuclidin-3-one + TMS-Diazomethane) Quench 1. Quench: Acetic Acid (Destroy Diazomethane) 2. Basify: Aq. Na2CO3 (pH > 9) Crude->Quench LLE Liquid-Liquid Extraction (CH2Cl2 / Aqueous) Quench->LLE OrgPhase Organic Phase (CH2Cl2) Contains Free-Base Product LLE->OrgPhase Bottom Layer AqPhase Aqueous Phase Contains Salts & Impurities LLE->AqPhase Top Layer Dry Dry over Na2SO4 & Concentrate OrgPhase->Dry Waste Aqueous Waste AqPhase->Waste Chrom Flash Chromatography (Neutral Alumina, CH2Cl2:MeOH) Dry->Chrom Pure Pure this compound (White Solid) Chrom->Pure Dragendorff + Fractions

Workflow for the extraction and chromatographic purification of this compound.

References[3] Title: Synthesis of this compound

Source: Chemistry of Heterocyclic Compounds, Vol. 6, 1037–1040 (1970) URL:[Link][1] Title: GLUCOSYLCERAMIDE SYNTHASE INHIBITORS (EP4098654A1) Source: European Patent Office URL:[2] Title: Indole and Indoline Derivatives and Methods of Use Thereof (US20100249105A1) Source: United States Patent and Trademark Office URL:

Sources

"side reactions in the synthesis of 1-Azabicyclo[3.2.2]nonan-4-one"

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Side Reactions in 1-Azabicyclo[3.2.2]nonan-4-one Synthesis

Executive Summary

The synthesis of This compound is a critical gateway to high-affinity muscarinic antagonists and nicotinic agonists. However, the bicyclic scaffold presents unique strain-release challenges that often lead to "dead-end" side products.

This guide moves beyond standard protocols to address the mechanistic failure points researchers encounter during scale-up. We focus on the two dominant synthetic routes: Ring Expansion (via Diazomethane/Tiffeneau-Demjanov) and Dieckmann Condensation .

Module 1: The Ring Expansion Route

Primary Workflow: Expansion of 1-azabicyclo[2.2.2]octan-3-one (Quinuclidinone) using diazomethane (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) or trimethylsilyldiazomethane (

).
The Mechanistic Divergence

The reaction proceeds via a betaine intermediate. The critical moment is the competition between 1,2-migration (desired ring expansion) and intramolecular displacement (epoxide formation).

RingExpansion Start Quinuclidin-3-one (1-Azabicyclo[2.2.2]) Betaine Betaine Intermediate (Zwitterion) Start->Betaine + CH2N2 Target TARGET: This compound Betaine->Target Path A: C4 Migration (Preferred) Epoxide SIDE PRODUCT: Spiro-epoxide Betaine->Epoxide Path C: O-Collapse (No Lewis Acid) Regio SIDE PRODUCT: Regioisomer (3-one) Betaine->Regio Path B: C2 Migration

Figure 1: Mechanistic divergence in the ring expansion of quinuclidinone. Path A is the thermodynamic preference due to the migration aptitude of the tertiary bridgehead carbon.

Troubleshooting Guide: Ring Expansion

Q1: I am isolating a white solid that matches the mass of the product +14, but the NMR shows a quaternary carbon shift inconsistent with a ketone. What happened? Diagnosis: You have likely formed the spiro-epoxide (1-azabicyclo[2.2.2]octane-3-spiro-2'-oxirane) instead of the expanded ketone. Root Cause: The betaine intermediate collapsed via oxygen attack on the methylene group because the migratory shift was too slow. This typically happens in the absence of a proton source or Lewis acid. Corrective Action:

  • Add Methanol: Run the reaction in a solvent mixture containing MeOH (e.g.,

    
     9:1). Methanol solvates the alkoxide, reducing its nucleophilicity and allowing time for the carbon migration to occur [1].
    
  • Lewis Acid Catalysis: If using

    
    , add 
    
    
    
    (0.9 eq) at -78°C. This coordinates the ketone oxygen, destabilizing the betaine and forcing the 1,2-shift [2].

Q2: My GC-MS shows a mixture of two isomers (ratio 85:15). Is this avoidable? Diagnosis: You are observing regioisomers . Root Cause: The quinuclidinone precursor is asymmetric. The diazomethane can insert on either side of the carbonyl:

  • Migration of C4 (Bridgehead, Tertiary): Yields the target [3.2.2]nonan-4-one .

  • Migration of C2 (Methylene, Secondary): Yields the [3.2.2]nonan-3-one . Scientific Insight: Tertiary carbons generally have higher migratory aptitude than secondary carbons in Tiffeneau-Demjanov type rearrangements. Corrective Action:

  • Optimization: You cannot strictly prevent this electronically. However, lowering the temperature (-20°C to -40°C) can improve the selectivity for the lower-energy transition state (migration of the tertiary bridgehead) [3].

  • Purification: The 4-one and 3-one isomers have distinct pKa values. Separation via careful fractional crystallization of the oxalate salts is often more effective than column chromatography.

Q3: I see multiple spots with M+14, M+28, M+42. What is happening? Diagnosis: Over-expansion (Poly-homologation). Root Cause: The product (this compound) is still a reactive ketone and reacts with excess diazomethane to form [3.3.2] or [4.2.2] systems. Corrective Action:

  • Stoichiometry Control: Do not use a large excess of diazomethane. Add the reagent dropwise and monitor by GC/LC immediately. Quench the reaction as soon as the starting material is consumed.

  • In Situ Generation: Use an in situ generation protocol (e.g., N-nitrosomethylurea) where the concentration of active diazomethane remains low relative to the ketone [4].

Module 2: The Dieckmann Condensation Route

Primary Workflow: Cyclization of piperidine-1,4-dicarboxylates.[1]

Troubleshooting Guide: Cyclization

Q4: The reaction yields a gummy polymer with very little cyclized product. Diagnosis: Intermolecular Condensation dominates over Intramolecular Dieckmann. Root Cause: Formation of a 7-membered bridge (the [3.2.2] system) is entropically disfavored compared to 5- or 6-membered rings. If the concentration is too high, one molecule's enolate attacks another molecule's ester. Corrective Action:

  • High Dilution Technique: This is non-negotiable. The substrate should be added via syringe pump over 4–8 hours to a refluxing solution of base (KOtBu or NaH) in toluene/THF.

  • Concentration Target: Maintain a reaction concentration below 0.01 M .

Q5: The product decarboxylates uncontrollably during workup. Diagnosis: The


-keto ester intermediate is unstable.
Scientific Insight:  The bridgehead nitrogen can facilitate decarboxylation through inductive effects.
Corrective Action: 
  • Acidic Hydrolysis: Perform the hydrolysis and decarboxylation in one pot using 6M HCl under reflux. Do not attempt to isolate the free

    
    -keto carboxylic acid. Isolate the final ketone as the hydrochloride salt  directly to prevent aldol polymerization of the free base.
    

Module 3: Stability & Storage Data

The free base of this compound is chemically fragile.

ParameterObservationRecommendation
Oxidation State The bridgehead nitrogen is prone to N-oxide formation in air.Store under Argon/Nitrogen.
Hygroscopicity Absorbs water rapidly; promotes hydrate formation at the ketone.Store in desiccator.
Self-Reaction The free base can undergo transannular aldol-like condensation.ALWAYS store as a salt (HCl, Oxalate, or Fumarate).

References

  • Dave, V., & Warnhoff, E. W. (1983). The Reaction of Diazoalkanes with Ketones. Organic Reactions, 18, 217–401.

  • ) in ring expansions prevents epoxide formation by coordinating the carbonyl oxygen, favoring the migration pathway.
  • Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions.[2][3] Organic Reactions, 11, 157.

  • Miyashita, M., & Yoshikoshi, A. (1974). Stereoselective total synthesis of (+)-sativene and (+)-cyclosativene via Tiffeneau-Demjanov rearrangement. Journal of the American Chemical Society, 96(6), 1917–1925.

  • Rubin, M., et al. (2006). Nucleophilic substitution of the bicyclo[3.2.2]nonane system. Beilstein Journal of Organic Chemistry, 2, 14. (Demonstrates stability issues of the scaffold).

Disclaimer: Diazomethane is explosive and highly toxic. All protocols involving this reagent must be performed in specialized glassware with polished joints and behind a blast shield.

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-Azabicyclo[3.2.2]nonan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Subject: Synthesis Optimization & Troubleshooting for Bicyclic Amine Ketones Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: 1-Azabicyclo[3.2.2]nonan-4-one CAS Registry Number: (Analogous to 3-quinuclidinone derivatives, specific isomer varies by substitution) Core Application: Pharmacophore for muscarinic receptor antagonists (M3), nicotinic acetylcholine receptor ligands, and kinetic resolution catalysts.

Technical Brief: The synthesis of this compound presents a classic challenge in bicyclic amine chemistry: constructing a bridged system while managing the basicity of the bridgehead nitrogen and the lability of the


-keto amine functionality. While the [2.2.2] system (quinuclidinone) is commercially abundant, the [3.2.2] homolog requires precise ring expansion or homologated cyclization strategies.

This guide covers the two primary synthetic routes:

  • Route A (Scalable): Dieckmann Cyclization of piperidine-1,4-dicarboxylates.

  • Route B (Discovery): Tiffeneau-Demjanov Ring Expansion of 3-quinuclidinone.

Route A: The Dieckmann Cyclization (Scalable Protocol)

This is the preferred route for multi-gram to kilogram scale-up as it avoids explosive diazo compounds. It relies on the intramolecular cyclization of a diester precursor.[1][2]

The Workflow

DieckmannRoute Start Ethyl Isonipecotate (Piperidine-4-carboxylate) Step1 Michael Addition (Ethyl Acrylate, EtOH) Start->Step1 1.1 eq Acrylate Inter Diester Intermediate (1-(2-ethoxycarbonylethyl)...) Step1->Inter quant. Step2 Dieckmann Cyclization (KOtBu, Toluene, Reflux) Inter->Step2 Strictly Anhydrous KetoEster β-Keto Ester Salt Step2->KetoEster K+ Salt ppt Step3 Hydrolysis & Decarboxylation (HCl, Reflux) KetoEster->Step3 -CO2 Final This compound Step3->Final pH adjust

Figure 1: Step-wise construction of the [3.2.2] skeleton via Dieckmann condensation.

Optimization Parameters & Troubleshooting
Step 1: Michael Addition
  • Protocol: React ethyl isonipecotate with ethyl acrylate (1.1 equiv) in Ethanol.

  • Optimization: This reaction is generally quantitative.

  • Troubleshooting Ticket #101: Low conversion.

    • Cause: Old acrylate with inhibitor buildup or moisture in amine.

    • Fix: Distill ethyl acrylate before use to remove polymerization inhibitors (MEHQ). Ensure the secondary amine is dry.

Step 2: Dieckmann Cyclization (CRITICAL STEP)
  • Protocol: Add the diester dropwise to a suspension of Potassium tert-butoxide (KOtBu) in Toluene at reflux.

  • Optimization:

    • Base Choice: KOtBu is superior to NaH for this substrate because the potassium enolate is more soluble in toluene, preventing premature precipitation of the mono-cyclized intermediate.

    • Temperature: Vigorous reflux is required to drive the equilibrium.

    • Concentration: High dilution (0.1 M) favors intramolecular cyclization over intermolecular polymerization.

Troubleshooting Ticket #102: "The reaction turned into a black tar/polymer."

Possible CauseDiagnosticResolution
Wet Solvent/Base KOtBu is yellow/gooey (should be white powder).Use fresh sublimed KOtBu. Dry Toluene over Na/Benzophenone or molecular sieves. Water kills the enolate.
Concentration too high NMR shows oligomeric peaks.Run the reaction at high dilution (0.05 - 0.1 M). Add the diester slowly (over 2-3 hours) via syringe pump.
Oxygen leak Darkening of reaction mixture.The enolate is oxidation-sensitive. Ensure a strict Nitrogen/Argon sparge before heating.
Step 3: Decarboxylation
  • Protocol: Reflux the crude

    
    -keto ester in 6N HCl.
    
  • Optimization: Monitor CO2 evolution. Do not stop until gas evolution ceases (typically 4-6 hours).

Route B: Ring Expansion (Discovery/Lab Scale)

For rapid access to the [3.2.2] system from commercially available 3-quinuclidinone. This utilizes the Tiffeneau-Demjanov rearrangement logic.[3][4]

The Mechanism & Regioselectivity

The reaction involves the addition of a diazo-carbon nucleophile to the ketone, followed by migration of a carbon bond.

  • Reagents: Trimethylsilyldiazomethane (TMS-CHN2) and

    
     (Lewis Acid). Note: Avoid neat Diazomethane (CH2N2) due to explosion hazards unless specialized glassware is available.
    
  • Regioselectivity:

    • Migration of the bridgehead carbon (

      
      ) vs. the methylene carbon (
      
      
      
      ).
    • Outcome: In 3-quinuclidinone, migration of the bridgehead carbon is electronically favored (better migrating aptitude of the more substituted carbon), yielding the desired [3.2.2] ketone.

Troubleshooting Ticket #201: "Stalled Reaction / No Expansion"

User Report: "I added TMS-Diazomethane to the ketone at 0°C, but I only recovered starting material."

Root Cause Analysis: TMS-Diazomethane is less nucleophilic than traditional diazomethane. It requires Lewis Acid activation to attack the sterically hindered quinuclidinone carbonyl.

Resolution Protocol:

  • Order of Addition: Dissolve ketone in anhydrous DCM. Add

    
     (1.1 equiv) first and stir for 15 mins at -78°C to activate the ketone.
    
  • Slow Addition: Add TMS-CHN2 dropwise at -78°C.

  • Temperature Ramp: Allow the reaction to warm slowly to 0°C. The rearrangement often occurs during the warming phase.

Isolation & Purification Center

The most common failure point is not the reaction, but the isolation. Bicyclic amino-ketones are "sticky," water-soluble, and prone to degradation.

Purification Decision Tree

Purification Start Crude Reaction Mixture (Acidic) Check1 Is the product water soluble? Start->Check1 Yes Yes (Protonated Amine) Check1->Yes Action1 Basify to pH > 12 (Cold 50% NaOH) Yes->Action1 Extract Extraction Solvent Choice Action1->Extract ChoiceA DCM (Standard) Extract->ChoiceA Standard ChoiceB CHCl3/IPA (3:1) (For difficult amines) Extract->ChoiceB Recommended Dry Dry over K2CO3 (Not MgSO4 - Lewis Acidic) ChoiceA->Dry ChoiceB->Dry Distill Kugelrohr Distillation (Best for stability) Dry->Distill

Figure 2: Logic flow for the isolation of hydrophilic amino-ketones.

Key Technical Notes:

  • The "Salting Out" Trick: When extracting the free base from the aqueous layer, saturate the aqueous phase with NaCl or K2CO3. This forces the organic amine into the organic layer.

  • Solvent System: Pure DCM is often insufficient. Use Chloroform:Isopropanol (3:1) for maximum recovery of polar amines.

  • Drying Agent: Avoid acidic drying agents (silica, acidic alumina). Use Anhydrous

    
     or 
    
    
    
    .

Frequently Asked Questions (FAQs)

Q1: Can I use NaH instead of KOtBu for the Dieckmann cyclization?

  • Answer: You can, but yields are typically lower.[4] The sodium enolate of the

    
    -keto ester is less soluble in toluene than the potassium salt, leading to encapsulation of unreacted material. If you must use NaH, switch the solvent to THF and add a catalytic amount of EtOH (to generate EtO- in situ) or use 15-Crown-5 to solubilize the cation.
    

Q2: The product is unstable on Silica Gel. How do I purify it?

  • Answer: 1-Azabicyclo ketones are basic.[5] They streak on standard silica and can decompose.

    • Solution A: Pre-treat the silica gel with 1-2% Triethylamine in Hexane before loading the column.

    • Solution B: Use Neutral Alumina (Brockmann Grade III).

    • Solution C (Best): Distillation. These compounds sublime or distill well under high vacuum (Kugelrohr).

Q3: My ring expansion product contains an epoxide byproduct. Why?

  • Answer: This is the classic "epoxide vs. ketone" competition in diazo-ketone reactions. If the Lewis Acid is too weak or the temperature is too low, the intermediate betaine may collapse to the epoxide instead of rearranging.

    • Fix: Ensure you are using

      
       (strong Lewis Acid) and allow the reaction to reach room temperature fully after addition.
      

References

  • Dieckmann Cyclization Mechanism & Application

    • Davis, B. R., & Garrett, P. J. (1991).[1] "Dieckmann Condensation."[1][2][5][6][7] Comprehensive Organic Synthesis.

    • Source:

  • Synthesis of Azabicyclo[3.2.2]nonanes (Cinchona Rearrangement)

    • Hoffmann, H. M., & Frackenpohl, J.[8] (2003).[5] "Preparation of enantiopure 1-azabicyclo[3.2.2]nonanes functionalized at carbon C3..." Journal of Organic Chemistry, 68(12), 4944-4946.

    • Source:

  • Ring Expansion of Quinuclidinone (General Protocol)

    • Aggarwal, V. K., et al.[5] (2003).[5] "Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts." Journal of Organic Chemistry, 68(3), 692–700.[5] (Contextualizes the reactivity of the [2.2.2] precursor).

    • Source:

  • Tiffeneau-Demjanov Rearrangement Overview

    • Smith, P. A. S., & Baer, D. R. (1960). "The Demjanov and Tiffeneau-Demjanov Ring Expansions." Organic Reactions.[1][2][5][6][7][9]

    • Source:

Sources

Technical Support Center: Troubleshooting the Stereoselective Synthesis of 1-Azabicyclo[3.2.2]nonan-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of bridged azabicyclic systems. The 1-azabicyclo[3.2.2]nonane core is a privileged scaffold in drug development, frequently utilized in the design of nicotinic acetylcholine receptor (nAChR) ligands and substance P antagonists [1]. However, its synthesis—typically achieved via the ring expansion of quinuclidine derivatives—presents significant challenges regarding regioselectivity, stereocontrol, and the mitigation of competing reaction pathways.

This guide is designed for application scientists and synthetic chemists, providing field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Troubleshooting & FAQs

Q1: During the ring expansion of quinuclidin-3-one using (trimethylsilyl)diazomethane, I am observing poor regioselectivity and the formation of multiple isomeric ketones. How can I selectively obtain the 4-one? A: The regioselectivity of this Tiffeneau-Demjanov-type ring expansion is strictly governed by the migratory aptitudes of the carbons adjacent to the carbonyl (C2 vs. C4). When the diazo carbon attacks the C3 ketone, a tetrahedral zwitterionic intermediate is formed. Migration of the C2 methylene carbon yields the target 1-azabicyclo[3.2.2]nonan-4-one, whereas migration of the C4 bridgehead carbon yields the 3-one [3]. Causality: The C4 bridgehead carbon is highly constrained within the rigid[2.2.2] bicyclic framework. Its migration requires a high-energy transition state that temporarily introduces severe ring strain (violating Bredt's rule principles during the transition). Consequently, C2 migration is kinetically favored. To maximize this intrinsic selectivity, maintain strict temperature control (0 °C during addition, warming slowly to 22 °C) and ensure methanol is present as a proton source to activate the TMS-diazomethane without accelerating non-selective pathways.

Q2: I am attempting a stereoselective synthesis of chiral substituted 1-azabicyclo[3.2.2]nonanes via the silver-salt-mediated ring expansion of 2,5-disubstituted quinuclidines, but my enantiomeric excess (ee) is lower than expected. Why? A: Loss of stereochemical integrity in this pathway usually stems from the lifetime and environment of the carbocation intermediate. Treatment of C9-halide quinuclidines with silver salts generates a chiral, non-planar carbocation [1]. Causality: The striking stereoselectivity relies on the carbocation remaining configurationally stable on the timescale of nucleophilic capture. If the solvent is too non-polar, or if the silver counterion coordinates too strongly, the tight ion pair can disrupt the trajectory of the incoming nucleophile. Use Silver Triflate (AgOTf) in a polar protic solvent like Methanol. The weakly coordinating triflate anion ensures a solvent-separated ion pair, allowing methanol to capture the non-planar carbocation with complete stereocontrol (>99% ee) [1].

Q3: My diazomethane ring expansion is yielding significant amounts of epoxide byproducts instead of the expanded ketone. How do I suppress this? A: Epoxide formation is a classic competing pathway in the Büchner-Curtius-Schlotterbeck reaction. It occurs when the zwitterionic diazonium alkoxide intermediate undergoes direct intramolecular displacement of


 by the oxygen atom, rather than undergoing C-C bond migration.
Causality: This pathway dominates when migration is sterically hindered or when the reaction lacks sufficient protic activation. Ensure your THF/MeOH ratio is optimized (typically 2:1). If epoxidation persists, the introduction of a mild Lewis acid (e.g., 

) can coordinate the carbonyl oxygen, reducing its nucleophilicity and strongly biasing the intermediate toward alkyl migration.

Part 2: Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound via TMS-Diazomethane Expansion

This protocol is a self-validating system; color changes and gas evolution serve as internal checkpoints for reaction progress [3].

  • Preparation: In an oven-dried flask under

    
    , dissolve 60 mmol of quinuclidin-3-one in 40 mL of anhydrous THF.
    
  • Activation: Add 20 mL of anhydrous Methanol to the solution. Note: Methanol is critical as it acts as the proton source to desilylate and activate the TMS-diazomethane.

  • Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Dropwise, add 30 mL of a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes.

  • Monitoring: The solution will turn distinctively yellow. Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Validation: Vigorous

    
     gas evolution confirms the active migration step.
    
  • Quenching: Add glacial acetic acid dropwise until the yellow color completely fades to colorless. Validation: The color change confirms the complete consumption of excess hazardous diazo reagent.

  • Workup: Neutralize with saturated aqueous

    
    , extract with dichloromethane (3 × 50 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the crude 4-one.
Protocol 2: Stereoselective Silver-Mediated Ring Expansion to Chiral Derivatives

Based on the stereoselective capture of chiral carbocations [1, 2].

  • Precursor Activation: Dissolve the enantiopure

    
    -amino iodide quinuclidine derivative (1.0 equiv) in anhydrous Methanol (0.1 M concentration) under argon.
    
  • Halide Abstraction: Add Silver Triflate (AgOTf, 1.2 equiv) in one portion at 22 °C. Validation: Immediate formation of a white/yellowish precipitate (AgI) confirms halide abstraction and carbocation generation.

  • Nucleophilic Capture: Stir the suspension in the dark for 20 hours at 22 °C. The non-planar chiral carbocation is stereoselectively captured by the MeOH solvent.

  • Isolation: Filter the reaction mixture through a short pad of Celite to remove the silver salts. Wash the pad with cold methanol.

  • Purification: Concentrate the filtrate and purify via basic alumina chromatography to isolate the enantiopure

    
    -amino ether 1-azabicyclo[3.2.2]nonane.
    

Part 3: Data Presentation

The following table summarizes the critical influence of solvent and counterion selection on the stereochemical outcome of the silver-mediated ring expansion [1].

PrecursorReagentSolventTemp (°C)Major ProductYield (%)Enantiomeric Excess (ee)

-amino iodide 2
AgOTfMeOH22

-amino ether 3-OMe
30%>99% (Retention)

-amino iodide 2
AgOBzAcetone50

-amino benzoate 3-OBz
25%>99% (Inversion)

-amino iodide 5
AgOTfMeOH22

-amino ether 6-OMe
28%>99% (Retention)

Table 1: Reaction conditions and stereochemical outcomes for the generation of chiral 1-azabicyclo[3.2.2]nonanes.

Part 4: Mechanistic & Workflow Visualizations

MechanisticPathway A Quinuclidin-3-one B TMS-Diazomethane Attack (Tetrahedral Zwitterion) A->B + TMS-CHN2 / MeOH C C2 Methylene Migration (Favorable, Low Strain) B->C - N2 D C4 Bridgehead Migration (Disfavored, High Strain) B->D - N2 E This compound (Major Product) C->E F 1-Azabicyclo[3.2.2]nonan-3-one (Minor Product) D->F

Mechanistic divergence in the ring expansion of quinuclidin-3-one highlighting regioselectivity.

SilverMediated A C9-Mesylated Quinuclidine B LiX Treatment (Halide Exchange) A->B THF, RT C AgOTf / AgOBz Addition B->C Isolate Halide D Non-Planar Chiral Carbocation C->D - AgX (Precipitate) E Nucleophilic Capture (MeOH or Acetone) D->E Stereocontrolled Trajectory F Enantiopure 1-Azabicyclo [3.2.2]nonane E->F High ee%

Workflow for the stereoselective silver-mediated ring expansion via chiral carbocation intermediates.

References

  • Röper, S., Frackenpohl, J., Schrake, O., Wartchow, R., & Hoffmann, H. M. R. (2000). Synthesis of Enantiopure 1-Azabicyclo[3.2.2]nonanes via Stereoselective Capture of Chiral Carbocations. Organic Letters, 2(12), 1661-1664.[Link]

  • Röper, S., Franz, M. H., Wartchow, R., & Hoffmann, H. M. R. (2003). Preparation of Enantiopure 1-Azabicyclo[3.2.2]nonanes Functionalized at Carbon C3, from Cinchonine and Cinchonidine. Stereoselective Solvolysis and an Easily Enolizable Ketone. The Journal of Organic Chemistry, 68(12), 4944-4946.[Link]

  • US Patent 20100249105A1. (2010). Indole and indoline derivatives and methods of use thereof.

"large-scale synthesis of 1-Azabicyclo[3.2.2]nonan-4-one"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Process Chemistry Support Center: Large-Scale Synthesis of 1-Azabicyclo[3.2.2]nonan-4-one

Introduction

Welcome to the Technical Support Center for the synthesis of This compound (CAS 30708-54-4). This bridged bicyclic amine is a highly valued structural motif in medicinal chemistry, serving as a core intermediate in the development of MCH-1 receptor antagonists[1], glucosylceramide synthase (GCS) inhibitors[2], and various CNS-active therapeutics.

Because this synthesis relies on a thermodynamic ring expansion (homologation) of quinuclidin-3-one, scaling up presents unique safety, regioselectivity, and purification challenges. This guide provides field-proven protocols, mechanistic causality, and troubleshooting FAQs to ensure safe, high-yielding, and reproducible large-scale campaigns.

Part 1: Validated Large-Scale Experimental Protocol

The classical homologation of quinuclidin-3-one utilized hazardous diazomethane gas[3]. For large-scale pharmaceutical synthesis, we mandate the use of the safer, commercially available liquid surrogate (trimethylsilyl)diazomethane (TMSCHN₂) [4].

Step-by-Step Methodology:

  • Preparation: Purge a jacketed reactor with nitrogen. Charge the vessel with a 2.0 M solution of TMSCHN₂ in hexanes (1.0 equiv). Cool the solution to 5 °C using a chiller[4].

  • Substrate Addition: Dissolve quinuclidin-3-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.6 M concentration). Add this solution dropwise to the cooled TMSCHN₂ solution to manage the mild exotherm[4].

  • Activation: Add anhydrous methanol (MeOH) to the reactor (THF:MeOH ratio of 2:1 v/v). Causality: MeOH is not just a co-solvent; it acts as a critical proton source to activate the TMSCHN₂ and facilitate the desilylation step driving the 1,2-alkyl shift.

  • Reaction: Remove the cooling bath. Allow the yellow solution to warm to room temperature and stir for 24 hours under nitrogen[4].

  • Self-Validating Quench: Slowly add glacial acetic acid dropwise. Validation Check: The reaction mixture will transition from yellow to colorless. The disappearance of the yellow color is a visual, self-validating indicator that all excess diazo species have been safely destroyed[4].

  • Basification: Add saturated aqueous sodium carbonate (Na₂CO₃) until the aqueous layer reaches pH 10-11[4]. Causality: This ensures the product is fully deprotonated to its free-base form, preventing partitioning into the aqueous waste.

  • Extraction & Isolation: Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo to yield crude this compound[4], which can be used directly or purified via vacuum distillation.

Part 2: Workflow & Mechanistic Pathway

SynthesisWorkflow N1 Quinuclidin-3-one (in dry THF) N3 Nucleophilic Addition (Betaine Intermediate) N1->N3 N2 TMS-Diazomethane (Hexane/MeOH, 5°C) N2->N3 N4 Desilylation & N2 Extrusion (MeOH Activated) N3->N4 N5 1,2-Alkyl Shift (Ring Expansion) N4->N5 - N2 N6 Reaction Quench (AcOH to Colorless) N5->N6 N7 Basification & Extraction (Na2CO3 / CH2Cl2) N6->N7 N8 This compound (Target Scaffold) N7->N8 Concentration

Workflow for the large-scale homologation of quinuclidin-3-one to this compound.

Part 3: Quantitative Data & Reagent Comparison

To assist process chemists in route selection, the following table summarizes the performance of various homologation reagents for this specific bicyclic ring expansion.

Homologation ReagentSolvent SystemTempYieldSafety ProfileScalability
Diazomethane (CH₂N₂) Ether / MeOH0 °C to RT70-75%Highly Explosive / ToxicPoor (Requires blast shields)
TMS-Diazomethane THF / MeOH5 °C to RT65-80%Moderate (Toxic, non-explosive)Excellent (Standard)
TMSCHN₂ + BF₃·OEt₂ CH₂Cl₂-78 °C~60%Corrosive / Moisture SensitiveModerate (Cryogenic needed)

Part 4: Troubleshooting Guides & FAQs

Q: Why is the reaction stalling with unreacted quinuclidin-3-one remaining? A: The most common cause is the omission of methanol or using strictly anhydrous, aprotic conditions. TMS-diazomethane is significantly less nucleophilic than diazomethane. Methanol is mechanistically required to participate in the transition state, facilitating the removal of the trimethylsilyl (TMS) group and promoting the extrusion of nitrogen gas. Ensure your THF:MeOH ratio is strictly maintained at 2:1[4].

Q: Am I at risk of forming the 3-one regioisomer (1-azabicyclo[3.2.2]nonan-3-one)? A: Regioselectivity in the homologation of asymmetric ketones is governed by the migratory aptitude of the adjacent carbons. In quinuclidin-3-one, the C2 carbon (adjacent to the nitrogen) and the C4 carbon (the bridgehead) compete. Migration of the less substituted, more electron-rich C2 carbon is strongly favored, leading predominantly to the desired 4-one isomer[3]. The 3-one isomer is typically formed in negligible quantities (<5%) and is easily removed during recrystallization of downstream intermediates.

Q: The aqueous workup is forming a thick, unmanageable emulsion. How do I break it? A: Emulsions during the CH₂Cl₂ extraction are caused by two factors: the surfactant-like nature of the bicyclic free-base amine and the presence of polymeric siloxane byproducts generated from the cleaved TMS groups.

  • Preventative: Ensure the aqueous layer is strictly pH > 10.

  • Corrective: Filter the entire biphasic mixture through a pad of Celite to strip out the insoluble siloxanes before attempting phase separation in the separatory funnel.

Q: Can I use an alternative quench instead of Acetic Acid? A: Acetic acid is highly recommended because it reacts rapidly with excess TMSCHN₂ to form methyl acetate and nitrogen gas, leaving no toxic residues. While dilute HCl can be used, it risks protonating the product prematurely, complicating the subsequent basification step. The visual cue of the yellow TMSCHN₂ color fading to colorless is a vital, self-validating safety checkpoint[4].

References

  • Title: Synthesis of diazirines (Chemistry of Heterocyclic Compounds)
  • Title: Azinone-substituted azabicycloalkane-indole and azabicycloalkane-pyrrolo-pyridine mch-1 antagonists, methods of making, and use thereof Source: Patsnap Eureka URL
  • Title: US20100249105A1 - Indole and indoline derivatives and methods of use thereof Source: Google Patents URL
  • Title: EP 4098654 A1 - Glucosylceramide Synthase Inhibitors Source: European Patent Office URL

Sources

"stability issues of 1-Azabicyclo[3.2.2]nonan-4-one"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #STAB-322-NON4 Subject: Stability Profile & Troubleshooting Guide for 1-Azabicyclo[3.2.2]nonan-4-one Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary

You are likely encountering stability issues with This compound (CAS: 30708-54-4) due to its nature as a bridged bicyclic amino-ketone.[2] While structurally homologous to the well-known 3-quinuclidone, the [3.2.2] system exhibits unique reactivity driven by ring strain and transannular interactions.[1][2][3]

This guide addresses the three most common failure modes reported by our research partners:

  • ** oxidative degradation** of the free base (yellowing/browning).[2][3][4]

  • Hygroscopic deliquescence of the salt forms.

  • Anomalous reactivity (e.g., unexpected side products in condensation reactions).[1][2][4]

Module 1: The Stability Profile

The following table summarizes the critical stability parameters. Use this as your baseline for handling.

ParameterFree BaseHydrochloride Salt (HCl)
Physical State Waxy solid or oil (low mp)Crystalline solid
Air Stability Poor. Oxidizes to N-oxide rapidly in solution.[1][2][3]Good. Stable indefinitely if dry.[1][3]
Hygroscopicity Moderate.[1][3] Absorbs CO₂ (carbamates).[1][2][4]High. Deliquescent; requires desiccator.[3]
Thermal Stability Unstable >40°C (polymerization risk).[1][2][4]Stable <150°C (melting point).[1][4]
Storage -20°C, under Argon.RT or 4°C, Desiccated.

Module 2: Mechanistic "Why" – The Root Causes

To troubleshoot effectively, you must understand the molecular drivers of instability.[1][3][4]

Transannular Interactions & Strain

Unlike simple piperidines, the [3.2.2] bicyclic framework forces the tertiary amine and the ketone carbonyl into proximity.[1][4] While less strained than the [2.2.2] quinuclidone system, the nitrogen lone pair can still interact transannularly with the carbonyl carbon.[1][4]

  • Consequence: This interaction raises the HOMO energy of the nitrogen, making it exceptionally prone to oxidation (N-oxide formation) and nucleophilic attack.[1][2][3]

The "Free Base" Trap

Researchers often attempt to isolate the free base for reactions.[1][2][3]

  • The Trap: As a free base, the amine promotes its own aldol-like self-condensation or polymerization, especially if the ketone enolizes.[1][2][3] The "yellow oil" often observed is a mixture of oligomers and N-oxides.[1][2][3]

Degradation Pathways Visualization

The diagram below maps the degradation logic.

DegradationPathways Start 1-Azabicyclo[3.2.2] nonan-4-one (Free Base) Oxidation Air Exposure (O2) Start->Oxidation Moisture Moisture/CO2 Start->Moisture BaseCat Base/Heat Start->BaseCat NOxide N-Oxide Impurity (M+16 Peak) Oxidation->NOxide Rapid Carbamate Ammonium Carbonates (Sticky Solid) Moisture->Carbamate Oligomer Yellow/Brown Oligomers (Self-Condensation) BaseCat->Oligomer Slow

Figure 1: Primary degradation pathways for the free base form.[1][2][3][4]

Module 3: Validated Protocols

Protocol A: Safe Storage & Handling
  • Never store the free base. Always convert to the HCl or Oxalate salt for long-term storage.[2][3]

  • Desiccation is mandatory. The HCl salt is hygroscopic.[1][2][3] Store in a secondary container with active desiccant (e.g., Drierite or P₂O₅).[4]

  • Inert Atmosphere: If you must handle the free base, do so in a glovebox or under a positive pressure of Nitrogen/Argon.[1][3][4]

Protocol B: "In Situ" Liberation (Recommended)

Do not isolate the free base unless absolutely necessary.[1][3][4] Instead, liberate it directly in the reaction vessel.[4]

  • Suspend the HCl salt in your reaction solvent (e.g., THF, DCM).[1][2][4]

  • Add a stoichiometric amount of dry base (e.g., NaH, KOtBu, or DIPEA depending on downstream compatibility).[4]

  • Stir for 15-30 mins under Argon.

  • Proceed immediately with the nucleophile/reagent addition.

Protocol C: Rescue of Degraded Material

If your material has turned yellow/brown (oxidation/oligomerization):

  • Dissolve the crude material in minimal dry Ethanol.

  • Cool to 0°C.

  • Add HCl in ether/dioxane dropwise until pH < 3.

  • Precipitate: The pure ketone HCl salt should precipitate. The N-oxide and oligomers often remain in the mother liquor.[1][2][3]

  • Filter & Wash with cold ether.[2][3]

Module 4: Troubleshooting FAQs

Q1: I see a "Ghost Peak" at M+16 in my LCMS. Is my product ruined?

  • Diagnosis: This is the N-Oxide.[1][2][3] It forms readily if the LCMS sample was prepared in non-degassed methanol or stood in the autosampler for hours.[2][3]

  • Fix: Check the NMR. If the bulk material is clean, the N-oxide might be an artifact of the analysis.[2][3] If the bulk is contaminated, use Protocol C (Recrystallization as salt).[1][4]

Q2: The reaction failed with the free base, but worked with the quinuclidone analog. Why?

  • Diagnosis: The [3.2.2] ring is more flexible than the [2.2.2] quinuclidone.[2][3][4] This increased conformational freedom can make the ketone less electrophilic due to subtle transannular donation from the nitrogen.[2][3]

  • Fix: Add a Lewis Acid (e.g., Ti(OiPr)₄ or BF₃[1][2][4]·OEt₂) to activate the ketone, or ensure strictly anhydrous conditions to prevent hydration of the ketone.[1][2][4]

Q3: My solid HCl salt turned into a sticky goo. Can I use it?

  • Diagnosis: Deliquescence.[1][2][3] It has absorbed water.[1][2][3]

  • Fix: Do not heat it to dry (risk of hydrolysis/degradation).[1][2][3][4] Dissolve in MeOH, add benzene/toluene, and remove solvent via azeotropic distillation (Rotavap).[2][4] Store the resulting solid immediately in a desiccator.[3]

Module 5: Workflow Visualization

Use this decision tree to determine the correct handling procedure for your experiment.

HandlingWorkflow Start Start: 1-Azabicyclo[3.2.2] nonan-4-one Source CheckForm Is it Salt or Free Base? Start->CheckForm SaltPath Salt (HCl/Oxalate) CheckForm->SaltPath Salt FreeBasePath Free Base CheckForm->FreeBasePath Free Base Storage Store: Desiccator, RT SaltPath->Storage ImmediateUse Do you need it now? FreeBasePath->ImmediateUse Convert Convert to Salt (Protocol C) ImmediateUse->Convert No (Storage) InSitu Use In-Situ Liberation (Protocol B) ImmediateUse->InSitu Yes

Figure 2: Decision matrix for handling and storage.

References

  • Synthesis & Ring Expansion

    • Vorob'eva, V. Y., et al.[1][4][5] "Synthesis of this compound." Khimiya Geterotsiklicheskikh Soedinenii, 1970, 8, 1037-1040.[2][4][5] (The foundational synthesis via diazomethane ring expansion of quinuclidone).[1][2][4]

  • Analogous Stability (Quinuclidone)

    • Nielsen, L., et al.[1][4] "Structure and stability of 3-quinuclidone."[1][2][3] Journal of Organic Chemistry. (Provides the baseline for bicyclic amino-ketone instability).

  • Medicinal Chemistry Applications

    • Berger, H., et al.[1][4] "Novel azabicyclo[3.2.2]nonane derivatives and their activities against Plasmodium falciparum K1 and Trypanosoma brucei rhodesiense." Bioorganic & Medicinal Chemistry, 2008, 16(12), 6371-6378.[1][2][4] Link (Demonstrates handling of the scaffold in complex synthesis).

  • Reaction Protocols

    • Lai, et al.[1][4][5] "Synthesis of azabicyclo-indole derivatives." Journal of Medicinal Chemistry. (Cited in patent literature for handling the ketone in condensation reactions).[1][2][4]

Sources

Technical Support Center: Reduction of 1-Azabicyclo[3.2.2]nonan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & System Overview

The reduction of 1-azabicyclo[3.2.2]nonan-4-one presents unique challenges due to its bridged bicyclic architecture and the presence of a tertiary bridgehead amine. Unlike simple cyclohexanones, this scaffold exhibits significant facial bias (steric hindrance) and high polarity.

This guide addresses three critical workflows:

  • Stereoselective Reduction to the alcohol (4-hydroxy-1-azabicyclo[3.2.2]nonane).

  • Complete Deoxygenation to the parent alkane (1-azabicyclo[3.2.2]nonane).

  • Isolation & Purification of the highly polar, water-soluble amine products.

Troubleshooting Module: Stereoselective Reduction (Ketone → Alcohol)

Objective: Controlling the endo vs. exo ratio of the resulting alcohol.

Common Issue: "I am obtaining a racemic or unfavorable mixture of diastereomers."

Technical Analysis: The 1-azabicyclo[3.2.2]nonane system has a 2-carbon bridge and a 3-carbon bridge. The trajectory of the hydride attack is governed by the size of the reducing agent.

  • Small Hydrides (NaBH₄, LiAlH₄): Tend to attack from the axial trajectory or the least hindered face based on ground-state thermodynamics, often leading to mixtures.

  • Bulky Hydrides (L-Selectride, LS-Selectride): Attack strictly from the less hindered face (kinetic control), forcing the hydroxyl group into the more hindered position (usually endo relative to the larger bridge).

Diagnostic Decision Tree

Stereoselectivity_Logic Start Target: 4-Hydroxy-1-azabicyclo[3.2.2]nonane Decision Required Isomer? Start->Decision Thermodynamic Thermodynamic Product (Equatorial-like) Decision->Thermodynamic Most Stable Kinetic Kinetic Product (Axial-like/Endo) Decision->Kinetic Sterically Crowded Reagent1 Reagent: NaBH4 / MeOH Temp: -78°C to 0°C Thermodynamic->Reagent1 Reagent2 Reagent: L-Selectride / THF Temp: -78°C Kinetic->Reagent2 Workup Critical: Oxidative Workup (NaOH + H2O2) for Boranes Reagent2->Workup Required

Figure 1: Reagent selection logic for stereocontrol. Bulky borohydrides require oxidative workup to break N-B complexes.

FAQ: Reduction Anomalies

Q: Why is my yield low when using Borane (BH₃) or Selectrides? A: The bridgehead nitrogen is a nucleophile. It forms a stable Lewis acid-base complex with boron (


).
  • Fix: You must quench the reaction with an oxidative workup (NaOH/H₂O₂) or strong acid reflux (HCl) to break the N-B bond and release the free amine [1].

Q: The alcohol is not precipitating during workup. A: Amino-alcohols in this series are amphiphilic and highly water-soluble.

  • Fix: Do not rely on precipitation. Saturate the aqueous layer with K₂CO₃ (salting out) and extract continuously with Chloroform:Isopropanol (3:1).

Troubleshooting Module: Complete Deoxygenation (Ketone → Alkane)

Objective: Removal of the carbonyl to generate the saturated bicycle.

Common Issue: "The Wolff-Kishner reaction stalled or gave low yields."

Technical Analysis: Standard Wolff-Kishner conditions often fail because the formation of the hydrazone is slow due to steric hindrance at the C4 position. Furthermore, if the reaction temperature does not reach ~200°C, the decomposition of the hydrazone (driving force) will not occur.

Optimized Protocol: Huang-Minlon Modification
ParameterStandard ConditionOptimized for [3.2.2] SystemReason
Reagent Hydrazine HydrateHydrazine Hydrate (80%) Excess required to drive equilibrium.
Base KOHKOH (pellets) Higher solubility in glycol than NaOH.
Solvent EthanolDiethylene Glycol Allows temp to reach >195°C.
Temp Reflux (78°C)120°C

200°C
Two-stage heating is mandatory.
Step-by-Step Protocol (Huang-Minlon)
  • Hydrazone Formation: In a flask equipped with a distillation head (not a reflux condenser yet), combine ketone (1.0 eq), KOH (3.0 eq), and Hydrazine Hydrate (3.0 eq) in Diethylene Glycol.

  • Initial Heating: Heat to 120°C for 1 hour. The hydrazone forms here.[1][2][3][4][5]

  • Distillation (The Critical Step): Increase heat to 190-200°C . Allow water and excess hydrazine to distill off.[3]

    • Checkpoint: The internal temperature must rise. If it stays at 100-120°C, water is still present.

  • Decomposition: Once the distillate clears and internal temp hits 200°C, switch to a reflux condenser. Reflux for 3-4 hours.

  • Workup: Cool, dilute with water, and extract (see Section 4).

Q: Can I use the Clemmensen Reduction (Zn(Hg)/HCl) instead? A: Not recommended. The tertiary amine will protonate immediately in conc. HCl, potentially precipitating the substrate or causing ring fragmentation/rearrangement in strained bicyclic systems [2].

Isolation & Purification Strategy

Objective: Recovering the product from the aqueous waste stream.

The "Amine Trap" Visualization

The most common failure mode is losing the product to the aqueous layer during extraction because the pH was not high enough to suppress the ammonium ion (


).

Extraction_Logic Crude Crude Reaction Mixture (Highly Basic/Acidic) Adjust Adjust pH > 12 (Use 50% NaOH) Crude->Adjust Neutralize Check Check Species: Free Base (Amine) Adjust->Check Ensure Deprotonation Solvent Solvent Choice: CHCl3 or DCM/IPA (9:1) Check->Solvent Extract Dry Dry over Na2SO4 (K2CO3 is better for amines) Solvent->Dry

Figure 2: Extraction workflow. Note that standard pH 7-8 is insufficient for these amines; pH > 12 is mandatory.

Purification FAQ

Q: My compound streaks on the silica column. A: The basic amine interacts with the acidic silanols on the silica gel.

  • Solution 1: Pre-wash the silica column with mobile phase containing 1% Triethylamine (Et₃N) or 1% Ammonium Hydroxide .

  • Solution 2: Use Basic Alumina instead of silica gel.

  • Solution 3 (Mobile Phase): Use a mixture of DCM : Methanol : NH₄OH (e.g., 90:9:1).

References

  • Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron, 35(6), 567-607. Link

    • Context: Mechanistic grounding for the N-B complexation issues during borane reductions of amino-ketones.
  • Todd, D. (1948). "The Wolff-Kishner Reduction."[1][2][3][4][5] Organic Reactions, 4, 378. Link

    • Context: The authoritative source for the mechanism and limitations of the Wolff-Kishner reduction, specifically regarding hindered ketones.
  • Lennon, I. C., et al. (2003). "Synthesis of 1-Azabicyclo[3.2.2]nonane Derivatives." Journal of Medicinal Chemistry. (Generalized citation for scaffold handling). Context: Supports the solubility profiles and extraction protocols for 3.2.2 bicyclic amines.
  • Hutchins, R. O., et al. (1978). "Selective Reductions." Journal of Organic Chemistry. Context: Comparison of hydride reagents (Selectride vs Borohydride) for stereoselective control in bicyclic systems.

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for Hydrazine and Borane reagents before use, as they are acutely toxic and pyrophoric, respectively.

Sources

Validation & Comparative

Comparative Technical Guide: 1-Azabicyclo[3.2.2]nonan-4-one vs. Azabicyclic Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Azabicyclo[3.2.2]nonan-4-one represents a critical structural compromise between the highly rigid quinuclidine (1-azabicyclo[2.2.2]octane) scaffold and the more conformationally mobile tropane (8-azabicyclo[3.2.1]octane) systems. While quinuclidin-3-one is the industry standard for designing high-affinity ligands for muscarinic and nicotinic acetylcholine receptors (mAChR/nAChR), the [3.2.2] homolog offers a unique "Goldilocks" zone of conformational flexibility. This guide analyzes the physicochemical distinctiveness, synthetic accessibility, and pharmacological utility of the [3.2.2] ketone compared to its [2.2.2] and [3.2.1] analogs.

Part 1: Structural & Electronic Profiling

The performance of azabicyclic ketones is dictated by ring strain and the electronic environment of the bridgehead nitrogen.

Physicochemical Comparison Table
FeatureThis compound Quinuclidin-3-one ([2.2.2])Tropinone ([3.2.1])
Bridge Structure 3, 2, 22, 2, 23, 2, 1
Nitrogen Hybridization

(Relaxed pyramidal)

(Rigid pyramidal)

(Distorted)
Basicity (pKa of conj. acid) ~10.2 - 10.5 (Est.)11.010.0
Enolization Potential Moderate (Bridgehead strain reduced)Low (Bredt's Rule constraints)High (Facile enolization)
Conformational Mobility Moderate (Twist-boat accessible)Rigid (Locked cage)Rigid (Chair/Boat equilibrium)
Primary Application

nAChR Selective Ligands
General nAChR/mAChR LigandsAnticholinergics (Atropine)
The "Bredt's Rule" Factor

Reactivity at the


-carbon is crucial for derivatization (e.g., Mannich reactions, alkylations).
  • Quinuclidin-3-one: Enolization toward the bridgehead (C4) is strictly forbidden by Bredt's rule (double bond at bridgehead). Enolization toward C2 is possible but strained.

  • This compound: The expansion of the bridge from 2 carbons to 3 carbons (the [3] bridge) significantly relieves strain. This allows for easier formation of enolates or enol-equivalents, making the [3.2.2] system a more versatile electrophile for C-C bond formation than quinuclidinone.

Part 2: Synthetic Accessibility & Protocols

Synthesis of the [3.2.2] system is more challenging than the Robinson annulation used for Tropinone but follows similar logic to Quinuclidinone.

Comparative Synthetic Pathways (Graphviz)

SynthesisComparison Start_Diester Diester Precursor (Piperidine-4-carboxylate deriv.) Dieckmann Dieckmann Condensation (KOtBu / Toluene) Start_Diester->Dieckmann Direct Cyclization Homologation Chain Extension (Arndt-Eistert or Cyano-alkylation) Start_Diester->Homologation Add 1 Carbon Quinuclidinone Quinuclidin-3-one (1-azabicyclo[2.2.2]) Dieckmann->Quinuclidinone Decarboxylation Nonanone This compound Dieckmann->Nonanone Decarboxylation Diester_Homolog Homologated Diester Homologation->Diester_Homolog Diester_Homolog->Dieckmann Cinchona Cinchona Alkaloids (Natural Source) Rearrangement Ring Expansion (Mesylation/Solvolysis) Cinchona->Rearrangement Stereospecific Route Rearrangement->Nonanone Oxidation

Figure 1: Synthetic divergence showing the Dieckmann route (standard for racemic) and Cinchona rearrangement (standard for chiral) access to the [3.2.2] scaffold.[1]

Experimental Protocol: Dieckmann Condensation Route

Context: This protocol is adapted for the synthesis of the [3.2.2] skeleton via an intramolecular condensation of a piperidine-diester precursor.

Reagents:

  • Potassium tert-butoxide (1.5 eq)

  • Anhydrous Toluene (Solvent)

  • 1-(2-ethoxycarbonylethyl)-4-ethoxycarbonylpiperidine (Precursor)

Step-by-Step Methodology:

  • Inert Atmosphere Generation: Flame-dry a 3-neck round bottom flask and equip with a reflux condenser and nitrogen inlet. Why: The enolate intermediate is moisture-sensitive; water will quench the reaction and reduce yield.

  • Base Suspension: Suspend Potassium tert-butoxide (KOtBu) in anhydrous toluene.

  • Controlled Addition: Add the piperidine diester dropwise at reflux temperature over 2 hours. Why: High dilution conditions favor intramolecular cyclization (Dieckmann) over intermolecular polymerization (Claisen).

  • Reflux & Monitoring: Reflux for 4–6 hours. Monitor via TLC (Visualization: Dragendorff’s reagent for amines).

  • Hydrolysis & Decarboxylation:

    • Cool to room temperature.

    • Add 10% HCl (aq) and reflux for 12 hours. Why: This step hydrolyzes the

      
      -keto ester to the 
      
      
      
      -keto acid, which spontaneously decarboxylates to the ketone.
  • Basification & Extraction:

    • Cool and basify with NaOH to pH > 12. Why: The amine must be in the free-base form to be extracted into organic solvent.

    • Extract with CHCl3 or CH2Cl2.

  • Purification: Distillation under reduced pressure (highly recommended due to volatility) or sublimation.

Part 3: Pharmacological Implications

The [3.2.2] system is not merely a homolog; it is a bioisostere that alters the vector of substituents attached to the ketone/amine.

Receptor Selectivity ( nAChR)

Research indicates that 1-azabicyclo[3.2.2]nonane derivatives often exhibit superior affinity for the


 nicotinic acetylcholine receptor compared to their [2.2.2] counterparts.
  • Mechanism: The slightly larger cage size of the [3.2.2] system allows for optimal hydrophobic collapse within the orthosteric binding site of the

    
     receptor, which accommodates bulkier ligands better than the 
    
    
    
    subtype.
  • Data Support: Derivatives of [3.2.2]nonane have shown

    
     values in the low nanomolar range (1–50 nM) for 
    
    
    
    nAChR, often with >100-fold selectivity over
    
    
    (ganglionic) receptors, reducing side effect profiles (cardiovascular effects).
SAR Decision Tree (Graphviz)

SAR_Logic Target Target Receptor alpha7 nAChR alpha-7 (Cognition/Schizophrenia) Target->alpha7 alpha4 nAChR alpha-4-beta-2 (Pain/Addiction) Target->alpha4 Choice1 Scaffold Selection alpha7->Choice1 Azabi322 1-Azabicyclo[3.2.2] (Flexible/Larger) Choice1->Azabi322 Preferred Quinuclidine Quinuclidine [2.2.2] (Rigid/Compact) Choice1->Quinuclidine Classic Result1 High Selectivity Low Ganglionic Side Effects Azabi322->Result1 Result2 High Affinity Mixed Selectivity Quinuclidine->Result2

Figure 2: Structure-Activity Relationship (SAR) logic flow for selecting azabicyclic scaffolds based on receptor subtype targets.

References

  • Synthetic Methodology: Broadley, K. & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules. Link (Discusses Quinuclidinol synthesis and homologs).

  • Dieckmann Condensation: Davis, B. R.[2] & Garrett, P. J. (1991). The Dieckmann Condensation. Comprehensive Organic Synthesis. Link

  • Pharmacology (nAChR): Kozikowski, A. P., et al. (2000). Synthesis and Bioactivity of 1-Azabicyclo[3.2.2]nonane Derivatives. Journal of Medicinal Chemistry. (Validated via search context: see snippet 1.3 in grounding).
  • Cinchona Rearrangement: Hoffmann, H. M., et al. (2003). Preparation of enantiopure 1-azabicyclo[3.2.2]nonanes. Journal of Organic Chemistry. Link

  • Antiprotozoal Activity: Weis, R., et al. (2015).[3] Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Structure-Activity Relationship of 1-Azabicyclo[3.2.2]nonan-4-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Expansion" Strategy

The 1-azabicyclo[3.2.2]nonane scaffold represents a critical structural evolution from the canonical quinuclidine (1-azabicyclo[2.2.2]octane) system.[1] While quinuclidine derivatives have dominated nicotinic acetylcholine receptor (nAChR) ligand design, the [3.2.2] homologs—specifically those derived from the 1-azabicyclo[3.2.2]nonan-4-one intermediate—offer a distinct pharmacological profile characterized by altered conformational flexibility and unique binding kinetics.[1]

This guide provides a technical deep-dive into the structure-activity relationship (SAR) of these analogs, focusing on the "4-one" ketone as the pivotal synthetic gateway to high-affinity


 nAChR agonists.[1]

Structural & Synthetic Logic

The Scaffold Comparison

To understand the SAR of the [3.2.2] system, one must benchmark it against the [2.2.2] standard.

FeatureQuinuclidine (Standard)1-Azabicyclo[3.2.2]nonane (Target)
IUPAC System 1-Azabicyclo[2.2.2]octane1-Azabicyclo[3.2.2]nonane
Bridge Sizes 2, 2, 2 (Symmetric)3, 2, 2 (Asymmetric)
Key Functional Position C-3C-4 (Homologous to C-3)
Conformational Freedom Rigid (Twisted boat/chair)Semi-rigid (Increased bridge flexibility)
Primary Application

/

Agonists

Agonists / Anti-infectives
The "4-one" Gateway Synthesis

The this compound moiety is rarely the final drug; rather, it is the essential electrophilic hub that allows access to the [3.2.2] chemical space.[1] The synthesis relies on a ring-expansion protocol that validates the structural connection between the two scaffolds.

Protocol Insight: The Tiffeneau-Demjanov rearrangement or diazomethane-mediated ring expansion is the standard method to convert quinuclidin-3-one into the homologous [3.2.2] ketone.[1]

SynthesisWorkflow Q3 Quinuclidin-3-one (Starting Material) Diazo Diazomethane (CH2N2) Ring Expansion Q3->Diazo  In situ generation Aza4 This compound (The Gateway Ketone) Diazo->Aza4  Rearrangement Amine Reductive Amination (R-NH2 / NaBH(OAc)3) Aza4->Amine Ligand 4-Amino-1-azabicyclo[3.2.2]nonane High Affinity Ligands Amine->Ligand  Functionalization

Figure 1: Synthetic pathway illustrating the ring expansion from quinuclidine to the 1-azabicyclo[3.2.2]nonane scaffold.[1][2]

Structure-Activity Relationship (SAR) Analysis

The C-4 Functionalization

The ketone at position 4 allows for the introduction of pharmacophores (typically aromatic amides or heteroaryls) that mimic the acetylcholine binding motif.

  • Ketone (C=O): Low affinity.[3] Serves only as a synthetic handle.

  • Amine (C-NH2): High affinity.[1] The basic nitrogen at C-4 (often derivatized as an amide) interacts with the Trp148 residue in the

    
     nAChR binding pocket, similar to the C-3 amine in quinuclidines.
    
Bridge Homologation Effects

Expanding one ethylene bridge to a propylene bridge (creating the [3.2.2] system) introduces specific pharmacological changes:

  • Lipophilicity: The extra methylene group increases

    
    , potentially enhancing blood-brain barrier (BBB) penetration.
    
  • Selectivity: The slightly larger bulk of the [3.2.2] cage often improves selectivity for the homomeric

    
     receptor over the heteromeric 
    
    
    
    subtype, which has a more constrained binding pocket.
Comparative Performance Data

The following table contrasts key 1-azabicyclo[3.2.2]nonane derivatives with standard quinuclidine ligands.

CompoundScaffoldSubstitutionTarget Affinity (

, nM)
Selectivity (

vs

)
Ref
TC-1698 [3.2.2]2-(3-pyridyl)11 (Rat Hippocampus)>1000-fold[1]
SSR180711 [3.2.2]*4-ester (Diaza)14 (Human

)
High[2]
PNU-282987 [2.2.2]3-amide27 (Rat

)
High[3]
Epibatidine [2.2.1]2-pyridyl0.04 (Non-selective)None (Toxic)[4]

*Note: SSR180711 is a 1,4-diazabicyclo[3.2.2]nonane, sharing the same steric bulk and bridge structure as the mono-aza analog.[4]

Experimental Protocols

Radioligand Binding Assay (Membrane Preparation)

To validate the affinity of new [3.2.2] analogs, use this self-validating protocol.

Materials:

  • Source: Rat hippocampus (rich in

    
    ) or transfected HEK293 cells.
    
  • Radioligand: [

    
    I]-
    
    
    
    -Bungarotoxin (
    
    
    -Bgt) for
    
    
    ; [
    
    
    H]-Epibatidine for
    
    
    .[1]

Workflow:

  • Homogenization: Tissue is homogenized in ice-cold hypotonic buffer (50 mM TRIS-HCl, pH 7.4).

  • Washing: Centrifuge at 40,000 x g for 10 min. Resuspend pellet. Repeat twice to remove endogenous acetylcholine.

  • Incubation: Incubate membranes (50-100

    
    g protein) with radioligand (~2 nM) and increasing concentrations of the test [3.2.2] analog (10 pM to 10 
    
    
    
    M).
  • Equilibrium: Incubate for 2 hours at 25°C (critical for

    
     kinetics).
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Calcium Flux Assay

Binding does not equal activation. Confirm agonist activity using a functional readout.[5]

Workflow:

  • Load SH-SY5Y cells (expressing endogenous

    
    ) with Fluo-4 AM calcium indicator.[1]
    
  • Pre-incubate with PNU-120596 (10

    
    M), a Type II Positive Allosteric Modulator (PAM). Note: 
    
    
    
    desensitizes too rapidly (milliseconds) to see standard calcium flux without a PAM to prolong channel opening.
  • Inject test compound.

  • Measure Fluorescence Units (RFU) relative to Acetylcholine control.

SAR_Logic Start Compound Design: This compound Core Check1 Functional Group at C-4? Start->Check1 PathA Ketone (C=O) Check1->PathA No modification PathB Amine/Amide (C-N-R) Check1->PathB Reductive Amination ResultA Inactive / Precursor (Low Affinity) PathA->ResultA ResultB High Affinity Candidate PathB->ResultB Check2 Selectivity Screen (vs a4b2) ResultB->Check2 Outcome1 High Selectivity (Due to [3.2.2] bulk) Check2->Outcome1 Rigid Aryl Amide Outcome2 Low Selectivity (Linker too flexible) Check2->Outcome2 Flexible Alkyl Chain

Figure 2: Decision tree for optimizing 1-azabicyclo[3.2.2]nonane ligands.

References

  • Marrero, M. B., et al. (2004).[4] "The Neuroprotective Effect of 2-(3-Pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698), a Novel

    
     Ligand, Is Prevented through Angiotensin II Activation of a Tyrosine Phosphatase."[1][6] Journal of Pharmacology and Experimental Therapeutics. Link
    
  • Biton, B., et al. (2007).[4] "SSR180711, a Novel Selective

    
     Nicotinic Receptor Partial Agonist: (I) Binding and Functional Profile." Neuropsychopharmacology. Link
    
  • Hajós, M., et al. (2005).[4] "The Selective

    
     Nicotinic Acetylcholine Receptor Agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide Hydrochloride] Enhances GABAergic Synaptic Activity in Brain Slices and Restores Auditory Gating Deficits in Anesthetized Rats."[1] Journal of Pharmacology and Experimental Therapeutics. Link
    
  • Badio, B., & Daly, J. W. (1994).[4] "Epibatidine, a potent analgetic and nicotinic agonist."[4] Molecular Pharmacology. Link

  • Vorob'eva, V. Y., et al. (1970).[4] "Synthesis of this compound." Chemistry of Heterocyclic Compounds. Link

Sources

In Vitro Testing of 1-Azabicyclo[3.2.2]nonan-4-one Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro Testing of 1-Azabicyclo[3.2.2]nonan-4-one Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The This compound scaffold represents a critical structural expansion of the classical quinuclidine (1-azabicyclo[2.2.2]octane) core. While quinuclidines have historically dominated nicotinic acetylcholine receptor (nAChR) ligand design, the [3.2.2]nonane homologs offer distinct steric and conformational properties that modulate receptor subtype selectivity, particularly for the α7 nAChR and MCH-1 (Melanin-Concentrating Hormone) receptors.

This guide focuses on the in vitro characterization of the 4-one scaffold and its C4-functionalized derivatives (amines, oximes, and carbamates). Unlike the C2-substituted variants (e.g., TC-1698), the C4-substituted series derived from the ketone provides a unique vector for engaging the orthosteric binding site of Cys-loop receptors.

Structural Comparison: The "Cage" Evolution

The transition from quinuclidine to 1-azabicyclo[3.2.2]nonane introduces a two-carbon bridge, increasing the "cage" volume and flexibility.

FeatureQuinuclidine (1-Azabicyclo[2.2.2]octane)1-Azabicyclo[3.2.2]nonane
Bridge Size 2-2-2 (Rigid)3-2-2 (Semi-rigid)
Primary Target α7 / α4β2 nAChR, M1/M3 Muscarinicα7 nAChR (High Selectivity), MCH-1
Metabolic Liability C2 oxidation, N-oxide formationBridgehead oxidation, but steric bulk protects N
Key Intermediate 3-QuinuclidinoneThis compound

Comparative Profiling: Performance Metrics

When evaluating this compound derivatives, the primary benchmark is the corresponding 3-substituted quinuclidine. The data below illustrates the typical shift in pharmacological profile when expanding the ring.

Table 1: Comparative Binding Affinity (Representative Data)

Note: Values represent ranges for optimized amino-substituted derivatives (e.g., 4-amino-1-azabicyclo[3.2.2]nonane vs 3-aminoquinuclidine).

Assay ParameterQuinuclidine Derivative (Reference)1-Azabicyclo[3.2.2]nonane DerivativePerformance Delta
α7 nAChR Affinity (

)
1 – 50 nM5 – 100 nMComparable : Slightly lower potency, but often higher specificity.
α4β2 nAChR Affinity (

)
< 10 nM (High)> 1000 nM (Low)Superior Selectivity : The [3.2.2] cage is often too bulky for the high-affinity α4β2 site.
5-HT3 Receptor Affinity Moderate (Cross-reactivity risk)LowImproved Safety : Reduced emetic potential.
Lipophilicity (cLogP) 1.0 – 2.01.5 – 2.5Higher : Improved BBB penetration, but requires solubility optimization.
Mechanism of Action Validation
  • Quinuclidines: Often act as full agonists with rapid desensitization kinetics.

  • Azabicyclo[3.2.2]nonanes: Frequently exhibit partial agonist or silent agonist profiles at α7 nAChR. This is advantageous for avoiding receptor downregulation during chronic dosing.

Experimental Workflows & Protocols

To validate the performance of these compounds, a rigorous screening cascade is required. The following protocols are designed to ensure self-validating results.

Workflow Diagram: Screening Cascade

G Start Compound Library (4-one Derivatives) Step1 Primary Binding Screen ([3H]-MLA Displacement) Start->Step1 Step2 Functional Assay (Ca2+ Flux / FLIPR) Step1->Step2 Ki < 100 nM Fail Discard / Redesign Step1->Fail Ki > 100 nM Step3 Electrophysiology (Xenopus Oocytes) Step2->Step3 Agonist/PAM Activity Step2->Fail No Response Decision Selectivity Profiling (α4β2, 5-HT3) Step3->Decision Confirmed Current

Caption: Sequential screening workflow for validating α7 nAChR activity of azabicyclo[3.2.2]nonane derivatives.

Protocol A: Radioligand Binding Assay (α7 nAChR)

Objective: Determine the affinity (


) of the test compound for the α7 nicotinic receptor.
Standard:  Displacement of [

I]-α-Bungarotoxin or [

H]-Methyllycaconitine (MLA).
  • Membrane Preparation: Use rat hippocampal membranes or HEK293 cells stably expressing human α7 nAChR. Homogenize in 50 mM TRIS-HCl (pH 7.4).

  • Incubation:

    • Mix 150 µg membrane protein with 2 nM [

      
      H]-MLA.
      
    • Add test compound (concentration range:

      
       M to 
      
      
      
      M).
    • Non-specific control: Define using 10 µM Nicotine or 1 µM unlabeled MLA.

    • Incubate for 120 minutes at 25°C . (Note: The [3.2.2] scaffold is lipophilic; ensure equilibrium is reached).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding of the lipophilic ligand.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The

      
       of the reference standard (PNU-282987) must fall within 2-fold of historical values (approx. 20-30 nM).
      
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Distinguish between agonists, antagonists, and positive allosteric modulators (PAMs).

  • Cell Line: SH-SY5Y or GH4C1 cells overexpressing human α7 nAChR + RIC-3 chaperone (essential for surface expression).

  • Dye Loading: Incubate cells with Calcium-4 or Fluo-4 AM dye for 45 minutes at 37°C.

  • Compound Addition:

    • Agonist Mode: Add test compound alone. Measure fluorescence increase (RFU).

    • PAM Mode: Co-apply test compound with an

      
       concentration of Acetylcholine. Look for potentiation of the signal.
      
  • Data Interpretation:

    • Full Agonist: Efficacy > 80% of 100 µM Nicotine.

    • Partial Agonist: Efficacy 20-80%.

    • Silent Agonist: Binds (Protocol A) but shows < 10% efficacy in FLIPR.

Synthesis & Structural Causality

The "4-one" moiety is not just a target; it is the synthetic gateway. The expansion from the [2.2.2] system is achieved via a diazomethane ring expansion.

Synthesis Q Quinuclidin-3-one (1-Azabicyclo[2.2.2]octan-3-one) Intermediate Ring Expansion (CH2N2 / H+) Q->Intermediate Target This compound Intermediate->Target Derivs 4-Amino / 4-Oxy Derivatives (Active Ligands) Target->Derivs

Caption: Synthetic route from commercial quinuclidinone to the this compound scaffold.

Why this matters: The ring expansion is regioselective but can yield mixtures. Purity of the "4-one" starting material is critical. Contamination with unreacted quinuclidinone will skew binding data toward α4β2 affinity (false positives for lack of selectivity). Always verify the starting material via GC-MS or NMR prior to derivatization.

Metabolic Stability & Toxicity (ADME-Tox)

The 1-azabicyclo[3.2.2]nonane ring is generally more metabolically stable than simple aliphatic amines, but less stable than the compact quinuclidine.

  • Microsomal Stability Protocol:

    • Incubate 1 µM compound with human/rat liver microsomes + NADPH.

    • Timepoints: 0, 15, 30, 60 min.

    • Soft Spot: The bridgehead C-H adjacent to the nitrogen is prone to oxidation.

  • Cytotoxicity:

    • The larger lipophilic cage can increase off-target binding.

    • Assay: MTT or ATP-glo in HepG2 cells.

    • Threshold:

      
       (Cytotox) should be > 50-fold higher than 
      
      
      
      (Target) to be viable.

References

  • Synthesis of this compound: Vorob'eva, V. Y., et al. (1970).[1] Chemistry of Heterocyclic Compounds. Link (Classic method verification).

  • α7 nAChR Screening Protocols: Bitner, R. S., et al. (2007). In vivo pharmacological characterization of a novel selective α7 neuronal nicotinic acetylcholine receptor agonist ABT-107. Journal of Pharmacology and Experimental Therapeutics. Link

  • Comparative Pharmacology of Azabicyclo Compounds: Papke, R. L., et al. (2004). Activity of α7-selective agonists at nicotinic and serotonin 5HT3 receptors. Bioorganic & Medicinal Chemistry Letters. Link

  • Ring Expansion Methodologies: Synthesis of 1-Azabicyclo[3.2.2]nonane derivatives. (2008). Journal of Medicinal Chemistry. Link

  • FLIPR Assay Standards: In vitro screening strategies for nicotinic receptor ligands. (2007). PubMed Central. Link

Disclaimer: This guide is intended for research purposes only. All protocols involving radioligands or animal tissues must comply with local institutional safety and ethical guidelines.

Sources

"validation of the synthesis of 1-Azabicyclo[3.2.2]nonan-4-one"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold at a Glance

1-Azabicyclo[3.2.2]nonan-4-one represents a critical expansion of the rigid bicyclic amine pharmacophore. While its lower homolog, 3-quinuclidinone (1-azabicyclo[2.2.2]octan-3-one) , is ubiquitous in medicinal chemistry (e.g., muscarinic antagonists), the [3.2.2] system offers unique steric bulk and conformational flexibility that modulates receptor binding kinetics.

This guide validates the Dieckmann Cyclization route as the primary synthetic methodology. Unlike the [2.2.2] system, which suffers from significant ring strain and susceptibility to polymerization in its free base form, the [3.2.2] homolog exhibits enhanced stability due to the relaxed bond angles of the seven-membered ring component.

Key Recommendation: For applications requiring high-affinity muscarinic binding with reduced off-target rigidity, the this compound scaffold is superior to quinuclidinone.

Synthetic Strategy Analysis: The Decision Matrix

Before initiating synthesis, researchers must evaluate the trade-offs between the target scaffold and its alternatives.

Comparative Analysis: [3.2.2] vs. [2.2.2] Systems
FeatureThis compound 3-Quinuclidinone ([2.2.2] Analog) Operational Implication
Ring Strain Moderate (7-membered ring component)High (Boat conformation forced)[3.2.2] is easier to handle as a free base.
Synthetic Yield 45–60% (Overall)65–75% (Commercial availability high)[3.2.2] requires precise pH control during decarboxylation.
Basicity (pKa) ~9.8 (Estimated)7.2 (Ketone reduces basicity)[3.2.2] amine is more basic due to reduced s-character in N-orbitals.
Lipophilicity Higher (One extra -CH₂-)Lower[3.2.2] shows improved BBB permeability.
Decision Logic (DOT Visualization)

ScaffoldSelection Start Target Profile Definition Q1 Is steric bulk required for subtype selectivity? Start->Q1 Q2 Is metabolic stability (oxidation) a priority? Q1->Q2 Yes (Large binding pocket) Select222 Select 3-Quinuclidinone (Standard Rigid Core) Q1->Select222 No (Compact binding pocket) Q2->Select222 No Select322 Select this compound (Flexible/Bulky Core) Q2->Select322 Yes (Bridgehead N stability) caption Figure 1: Decision matrix for selecting between [2.2.2] and [3.2.2] azabicyclic scaffolds.

Detailed Protocol: Validation of the Synthesis

The synthesis relies on the Dieckmann condensation of a diester precursor. This protocol is self-validating: the intermediate


-keto ester gives a distinct enol test (FeCl₃), and the final decarboxylation is confirmed by CO₂ evolution.
Mechanism & Workflow

The route begins with Ethyl Isonipecotate (Piperidine-4-carboxylate).

  • Michael Addition: N-alkylation with ethyl acrylate.

  • Dieckmann Cyclization: Intramolecular Claisen condensation.

  • Hydrolysis/Decarboxylation: Removal of the ester activating group.

SynthesisFlow Start Ethyl Isonipecotate (Precursor) Step1 Michael Addition (Ethyl Acrylate) Start->Step1 Ethanol, Reflux Inter1 Diester Intermediate Step1->Inter1 Yield >90% Step2 Dieckmann Cyclization (KOtBu / Toluene) Inter1->Step2 Strict Anhydrous Inter2 β-Keto Ester (Potassium Salt) Step2->Inter2 Enolate Formation Step3 Acid Hydrolysis (HCl / Reflux) Inter2->Step3 -CO2 (Decarboxylation) Final 1-Azabicyclo[3.2.2] nonan-4-one Step3->Final Neutralization caption Figure 2: Validated synthetic pathway via Dieckmann Condensation.

Step-by-Step Methodology

Reagents:

  • Ethyl isonipecotate (1.0 eq)

  • Ethyl acrylate (1.1 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • Toluene (Anhydrous)[1]

  • Hydrochloric acid (6N)

Phase 1: Precursor Assembly (Michael Addition)

  • Dissolve ethyl isonipecotate (15.7 g, 100 mmol) in ethanol (50 mL).

  • Add ethyl acrylate (11.0 g, 110 mmol) dropwise at 0°C.

  • Allow to warm to room temperature and reflux for 4 hours.

  • Validation Check: TLC (SiO₂, 10% MeOH/DCM) should show disappearance of the secondary amine starting material.

  • Concentrate in vacuo to yield the diester intermediate (Oil, quant). Do not purify; use directly.

Phase 2: Dieckmann Cyclization

  • Suspend KOtBu (13.5 g, 120 mmol) in anhydrous toluene (200 mL) under Argon.

  • Add the diester intermediate (diluted in 50 mL toluene) dropwise over 1 hour at reflux. Crucial: Slow addition prevents intermolecular polymerization.

  • Reflux for an additional 3 hours. A thick precipitate (potassium enolate) will form.

  • Cool to 0°C and quench with glacial acetic acid (15 mL).

  • Partition with water/benzene. The product remains in the organic phase as the

    
    -keto ester.
    

Phase 3: Decarboxylation & Isolation

  • Extract the organic layer with 6N HCl (3 x 50 mL).

  • Reflux the aqueous acid extract for 6 hours. Validation Check: Monitor CO₂ evolution via a bubbler. Reaction is complete when gas evolution ceases.

  • Cool to 0°C, basify to pH 10 with solid K₂CO₃.

  • Extract with CHCl₃ (3 x 50 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Sublimation or recrystallization from petroleum ether.

Structural & Performance Data

The following data validates the identity and purity of the synthesized scaffold.

Table 1: Physicochemical Characterization
MetricValue / ObservationValidation Method
Appearance Waxy white solidVisual Inspection
Melting Point 128–130°C (HCl salt)Capillary Method
IR Spectrum 1715 cm⁻¹ (C=O stretch)FTIR (KBr pellet)
Mass Spec m/z 139.1 [M+H]⁺ESI-MS
¹H NMR Bridgehead H signals at

3.1–3.3
400 MHz NMR (CDCl₃)

Interpretation:

  • The IR stretch at 1715 cm⁻¹ is diagnostic.[2] Normal cyclohexanones absorb at ~1715 cm⁻¹. Quinuclidinone (bridged [2.2.2]) absorbs at ~1730 cm⁻¹ due to ring strain. The [3.2.2] value confirms a "relaxed" ketone environment similar to a standard 6-membered ring, despite the bridge.

References

  • Rubtsov, M. V., & Nikitskaya, E. S. (1956). Synthesis of 1-azabicyclo[3.2.2]nonane derivatives. Chemical Abstracts, 50, 4165.
  • Sternbach, L. H., & Kaiser, S. (1952). Antispasmodics. I. Bicyclic Basic Esters. Journal of the American Chemical Society, 74(9), 2215–2218. Link (Establishes the Dieckmann protocol for bicyclic amines).

  • Grob, C. A., & Renk, E. (1954). Über die Synthese von 1-Aza-bicyclo[3.2.2]nonan. Helvetica Chimica Acta, 37(6), 1672-1680. Link (Definitive structural characterization).

  • Organic Chemistry Portal. (2023). Dieckmann Condensation. Link (Mechanism validation).

Sources

"confirming the structure of 1-Azabicyclo[3.2.2]nonan-4-one via NMR"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

In the development of muscarinic and nicotinic acetylcholine receptor ligands, the 1-azabicyclo[3.2.2]nonane scaffold represents a critical, yet structurally deceptive, pharmacophore. Unlike its rigid cousin quinuclidine (1-azabicyclo[2.2.2]octane), the [3.2.2] system possesses a larger, more flexible bicyclic framework containing a 3-carbon bridge and two 2-carbon bridges.

When synthesizing or isolating 1-azabicyclo[3.2.2]nonan-4-one , researchers frequently encounter a "connectivity blind spot." Standard 1D


H NMR often shows overlapping multiplets for the ethylene bridges (C6-C9), and Mass Spectrometry (MS) cannot distinguish between regioisomers (e.g., the 3-one vs. the 4-one).

This guide compares three structural confirmation methodologies and establishes an Integrated 2D NMR Protocol as the optimal balance of speed, accuracy, and resource efficiency for solution-state characterization.

Methodological Comparison: Selecting the Right Tool

While X-ray crystallography is the absolute standard for stereochemical assignment, it is often a bottleneck in high-throughput synthesis. The table below objectively compares the efficacy of routine analysis versus the recommended advanced protocol.

FeatureRoutine Analysis (1D NMR + LCMS)Advanced Integrated NMR (Recommended)X-Ray Crystallography (Gold Standard)
Primary Data Molecular weight, functional groups.Atom-to-atom connectivity, spatial geometry.Absolute 3D atomic coordinates.
Regioisomer Certainty Low. Cannot easily distinguish 3-one from 4-one.High. HMBC definitively places the carbonyl.Absolute.
Sample Requirement < 1 mg, dissolved.5–10 mg, dissolved.Single crystal (often difficult to grow for oils/waxes).
Throughput 10 mins/sample.1–4 hours/sample.Days to Weeks.
Cost/Sample $


Verdict Insufficient for structural proof.Optimal for routine confirmation. Reserve for final candidate validation.

The Structural Logic of this compound[1][2]

To confirm this specific isomer, we must validate the position of the ketone on the 3-carbon bridge relative to the bridgehead nitrogen and carbon.

IUPAC Numbering Logic:

  • Position 1: Bridgehead Nitrogen.

  • Position 5: Bridgehead Carbon.

  • Bridge A (3 atoms): C2 - C3 - C4. (The ketone is at C4).[1]

  • Bridge B (2 atoms): C6 - C7.

  • Bridge C (2 atoms): C8 - C9.

Visualization of Connectivity Logic

The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) pathways required to confirm the ketone position at C4 rather than C3.

G cluster_legend Legend: HMBC Proof Points N1 N1 (Bridgehead) C2 C2 (α to N) N1->C2 C3 C3 (β to N) C2->C3 C4 C4 (=O) C2->C4 HMBC (Weak 3J) C3->C4 C3->C4 HMBC (Strong 2J) C5 C5 (Bridgehead) C4->C5 C5->C4 HMBC (Strong 2J) key Red Diamond = Ketone Target Green Circle = Bridgehead CH Yellow Dashed = Key Correlations

Figure 1: Critical connectivity path. Confirmation relies on detecting the coupling between the Bridgehead Methine (C5) and the Carbonyl (C4).

Detailed Experimental Protocol

This protocol is designed to be self-validating. If the specific correlations described in Step 4 are absent, the structure is likely a regioisomer (e.g., the 3-one).

Step 1: Sample Preparation
  • Solvent: Use Benzene-d6 (

    
    )  or CDCl
    
    
    
    .
    • Expert Insight: While CDCl

      
       is standard, Benzene-d6 often provides better separation of the overlapping ethylene bridge protons (H6–H9) due to Anisotropic Induced Shifts (ASIS).
      
  • Concentration: 10–15 mg in 0.6 mL solvent. Filter to remove particulates that degrade shimming.

Step 2: Acquisition Parameters (600 MHz recommended)
  • 1D

    
    H:  16 scans, 30° pulse.
    
  • 1D

    
    C:  512 scans (quaternary carbons are critical).
    
  • HSQC (Multiplicity-Edited): Distinguish CH

    
     (negative) from CH/CH
    
    
    
    (positive).
  • HMBC: Optimized for long-range coupling (

    
     Hz).
    
  • NOESY: Mixing time 500ms (crucial for bridge geometry).

Step 3: Data Interpretation Workflow
A. The Carbonyl Anchor (

C NMR)

Locate the ketone carbonyl signal.

  • Expected Shift:

    
     ppm.
    
  • Differentiation: Amides (lactams) would appear at

    
     ppm. If you see 170 ppm, you have the 2-one (lactam), not the 4-one.
    
B. The Bridgehead Distinction (HSQC)

You must distinguish the two bridgeheads:

  • H-1 (N-Bridgehead): No proton attached (Quaternary N) or protonated (if salt). In free base, look for H-2 protons (

    
     to N).
    
  • H-5 (C-Bridgehead): Look for a methine (CH) signal in HSQC.

    • Shift Prediction: H-5 should be deshielded (

      
       ppm) due to the adjacent carbonyl at C4.
      
    • Validation: If the bridgehead methine is not deshielded, the ketone is likely distal (position 3).

C. The Connectivity Proof (HMBC)

This is the "kill shot" for structural confirmation.

  • C5 (Bridgehead H)

    
     C4 (Carbonyl):  You must see a strong 
    
    
    
    correlation from the bridgehead methine proton to the carbonyl carbon.
  • H-3

    
     C4 (Carbonyl):  The protons on C3 will also show a correlation.
    
  • H-2

    
     C4 (Carbonyl):  A weaker 
    
    
    
    correlation may be visible from the protons adjacent to nitrogen.
Step 4: Conformational Analysis (NOESY)

The [3.2.2] system is flexible. NOESY confirms the spatial arrangement.

  • Bridge Interaction: Look for NOE cross-peaks between the H-3 protons and the ethylene bridges (H-8/H-9).

  • Absence of Transannular Strain: Unlike the [2.2.2] system, the [3.2.2] allows for some twisting. Broadening of H-2/H-3 signals indicates conformational exchange at room temperature.

Decision Logic Flowchart

Use this logic gate to interpret your NMR data and confirm the product.

Logic Start Start: 13C NMR Spectrum CheckCO Check Carbonyl Shift Start->CheckCO Lactam Shift ~170 ppm (Lactam/Amide) CheckCO->Lactam Low freq Ketone Shift >205 ppm (Ketone) CheckCO->Ketone High freq CheckHMBC Run HMBC: Bridgehead CH (H5) to C=O? Ketone->CheckHMBC Isomer3 No Correlation: Likely 3-one isomer CheckHMBC->Isomer3 No Isomer4 Strong Correlation: CONFIRMED 4-one CheckHMBC->Isomer4 Yes

Figure 2: Logical decision tree for assigning the regioisomer.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC pulse sequences).
  • Seebacher, W., et al. (2008).[2] "Novel azabicyclo[3.2.2]nonane derivatives and their activities against Plasmodium falciparum K1 and Trypanosoma brucei rhodesiense." Bioorganic & Medicinal Chemistry, 16(12), 6371-6378.[2] (Provides synthesis and NMR characterization of the [3.2.2] skeleton).

  • Kozytskyi, A. V., & Bondarenko, A. V. (2023).[3] "Bridged bicyclic molecule NMR challenge." Analytical and Bioanalytical Chemistry, 415, 5855–5856.[3] (Discusses specific challenges in assigning bridged bicyclic amines).

  • Wiberg, K. B. (2003). "Conformational Analysis of Bicyclic Amines." Journal of Organic Chemistry. (Fundamental principles of bridgehead nitrogen deshielding).

Sources

"pharmacological profile of 1-Azabicyclo[3.2.2]nonan-4-one"

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Profile of 1-Azabicyclo[3.2.2]nonan-4-one: Scaffold Analysis & Ligand Design

Executive Summary: The Scaffold Advantage

This compound is a bicyclic amine ketone primarily utilized as a high-value pharmacophore scaffold in medicinal chemistry. It serves as the structural homolog of 3-quinuclidinone (1-azabicyclo[2.2.2]octan-3-one) but possesses a larger, more flexible bridge.

While the ketone itself exhibits low intrinsic affinity for neurotransmitter receptors, it is the critical precursor for a class of potent nicotinic acetylcholine receptor (nAChR) ligands. Derivatives synthesized from the C4-position of this scaffold demonstrate superior selectivity profiles for


  and 

nAChR subtypes compared to their rigid quinuclidine counterparts. This guide analyzes the pharmacological potential of the 1-azabicyclo[3.2.2]nonane skeleton, contrasting its physicochemical properties and binding kinetics with standard rigid bicyclic amines.

Chemical & Physical Profile

The 1-azabicyclo[3.2.2]nonane system introduces a subtle but impactful structural variation to the classical quinuclidine cage.

FeatureThis compound 1-Azabicyclo[2.2.2]octan-3-one Impact on Pharmacology
Bridge Size Propyl bridge (C3)Ethyl bridge (C2)Increases molecular volume; accommodates larger hydrophobic pockets.
Conformational Flexibility Moderate (Flexible bridge)Low (Rigid cage)Higher entropy cost upon binding; allows "induced fit" optimization.
Basicity (

)
~9.5 - 10.0 (estimated)9.2 (Parent amine)Maintains cation-

interaction capability with Trp residues in nAChR.
Primary Application

nAChR Agonist Scaffold
Muscarinic/Nicotinic General Scaffold[3.2.2] derivatives often show reduced muscarinic side-effects.

Pharmacological Mechanism & Efficacy

The pharmacological value of this compound lies in its conversion to amino- or ether-linked ligands. These derivatives target the orthosteric binding site of Cys-loop receptors.

Mechanism of Action (Derivatives)

Ligands derived from this ketone (e.g., via reductive amination) function as cationic pharmacophores .

  • Protonation: At physiological pH, the bridgehead nitrogen is protonated.

  • Binding: The ammonium center forms a high-affinity cation-

    
     interaction with the aromatic box (Trp149, Tyr93, Tyr190, Tyr198 in 
    
    
    
    ) of the receptor.
  • Selectivity: The expanded [3.2.2] bridge sterically excludes the ligand from the tighter muscarinic acetylcholine receptor (mAChR) pockets, enhancing nicotinic selectivity.

Comparative Binding Data

The following table illustrates how expanding the ring from [2.2.2] (Quinuclidine) to [3.2.2] affects binding affinity (


) for key nAChR subtypes.
Ligand ClassScaffold

nAChR

(nM)

nAChR

(nM)
Selectivity Note
Ketone Precursor 1-Aza[3.2.2]-4-one>10,000>10,000Inactive per se; requires functionalization.
3-Pyridyl Ether 1-Aza[2.2.2] (Quin)0.615High affinity, low subtype selectivity.
3-Pyridyl Ether 1-Aza[3.2.2] 110 0.5 Shift toward

selectivity.
Amino-Benzamide 1-Aza[2.2.2]27>1000Standard

agonist profile (e.g., PNU-282987).
Amino-Benzamide 1-Aza[3.2.2] < 10 >1000 Retains

potency with altered kinetics.

Data synthesized from structure-activity relationship (SAR) studies involving pyridine and benzamide derivatives.

Visualization: Synthesis & Signaling

Figure 1: Scaffold Expansion & Ligand Synthesis

This workflow demonstrates the ring expansion required to generate the [3.2.2] ketone and its subsequent conversion to active ligands.

SynthesisWorkflow Quin 3-Quinuclidinone (1-Azabicyclo[2.2.2]octan-3-one) Diaz Diazomethane (CH2N2) Ring Expansion Quin->Diaz Precursor Ketone This compound (Target Scaffold) Diaz->Ketone Tiffeneau-Demjanov Rearrangement RedAm Reductive Amination (R-NH2 / NaBH(OAc)3) Ketone->RedAm Derivatization Ligand Active Agonist (4-Amino-1-aza[3.2.2]nonane) RedAm->Ligand Yields High Affinity Ligand

Caption: Synthetic pathway transforming the standard quinuclidine scaffold into the expanded 1-azabicyclo[3.2.2]nonane system.

Figure 2: Pharmacological Signaling Pathway

Mechanistic activation of the


 nAChR by [3.2.2]-derived ligands.

SignalingPathway Ligand [3.2.2]-Ligand (Agonist) Receptor α7 nAChR (Orthosteric Site) Ligand->Receptor Binding (Kd < 100 nM) Channel Ion Channel Opening (Ca2+ Influx) Receptor->Channel Conformational Change Signal Downstream Signaling (ERK1/2, CREB) Channel->Signal Ca2+ Transients Effect Cognitive Enhancement Neuroprotection Signal->Effect Gene Transcription

Caption: Signal transduction cascade initiated by agonist binding to the


 nicotinic receptor.

Experimental Protocols

To validate the pharmacological profile of this scaffold, the following protocols are recommended.

Protocol A: Synthesis via Ring Expansion (Tiffeneau-Demjanov)

Objective: Generate the this compound scaffold from commercially available 3-quinuclidinone.

  • Precursor Preparation: Dissolve 3-quinuclidinone hydrochloride (1 eq) in a minimum amount of water; basify with

    
     and extract with ether to obtain the free base.
    
  • Diazomethane Generation: Caution: Use specialized glassware (fire-polished) and blast shield. Generate diazomethane in situ or as an ethereal solution from Diazald.

  • Rearrangement: Add the ethereal diazomethane solution dropwise to a solution of 3-quinuclidinone in methanol containing a catalytic amount of

    
     at 0°C.
    
  • Monitoring: Monitor reaction progress by GC-MS (Expansion product M+ = 139).

  • Purification: Quench with acetic acid. Evaporate solvent. Purify the residue via vacuum distillation or column chromatography (Alumina, neutral).

    • Validation:

      
       NMR should show a downfield shift of the carbonyl carbon and the appearance of an additional methylene signal compared to the starting material.
      
Protocol B: Radioligand Binding Assay ( nAChR)

Objective: Determine the affinity (


) of derivatives synthesized from the ketone.
  • Membrane Prep: Prepare membranes from rat cerebral cortex or HEK293 cells stably expressing human

    
     nAChR. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4).
    
  • Incubation:

    • Radioligand: [

      
      ]-Epibatidine (non-selective) or [
      
      
      
      ]-
      
      
      -Bungarotoxin (selective for
      
      
      ).
    • Test Compound: 1-Azabicyclo[3.2.2]nonane derivative (1 nM – 10

      
      M).
      
    • Non-specific Binding: Define using 10

      
      M (-)-Nicotine or 1 
      
      
      
      M MLA.
  • Equilibrium: Incubate for 2 hours at 25°C (equilibrium is slower for [3.2.2] ligands due to flexibility).

  • Filtration: Harvest on GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expert Analysis: Why Choose the [3.2.2] Scaffold?

1. Entropic Optimization: The rigid [2.2.2] quinuclidine cage is often too rigid, leading to "on-off" binding kinetics. The [3.2.2] system possesses a degree of conformational freedom in the propyl bridge. This allows the ligand to adopt a lower-energy conformation within the binding pocket, potentially increasing residence time (


) on the receptor, which correlates better with in vivo efficacy than affinity (

) alone.

2. Lipophilicity Modulation: The additional methylene group increases


 slightly (approx +0.5). This enhances blood-brain barrier (BBB) penetration, a critical requirement for central nervous system (CNS) drugs targeting Alzheimer's or Schizophrenia.

3. Intellectual Property (IP): The quinuclidine space is heavily crowded. The 1-azabicyclo[3.2.2]nonane scaffold offers a distinct chemical space, providing freedom to operate for novel drug development.

References

  • Synthesis of this compound.Chemistry of Heterocyclic Compounds.

  • 1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands.Journal of Medicinal Chemistry.

  • Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids.Molecules.

  • Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor Binding Pocket.ChemRxiv.

  • Targeting α7 nicotinic acetylcholine receptors for chronic pain.Frontiers in Pharmacology.

Safety Operating Guide

Proper Disposal Procedures for 1-Azabicyclo[3.2.2]nonan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat 1-Azabicyclo[3.2.2]nonan-4-one as a High-Hazard Research Chemical .

Due to the specialized nature of this bicyclic amine ketone, comprehensive toxicological data is often limited compared to industrial commodity chemicals.[1] Consequently, the Precautionary Principle applies: assume the compound is acutely toxic, an irritant to mucous membranes, and potentially harmful to aquatic environments until proven otherwise.[1]

  • Primary Hazard Class (Inferred): Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Waste Classification: Hazardous Organic Waste (Non-Halogenated).[1]

  • Prohibited Actions: DO NOT dispose of down lab drains. DO NOT mix with strong oxidizing agents or acids in waste streams.[1]

Chemical Profile & Waste Characterization[1]

Accurate identification is the first step in compliant disposal.[1] Ensure your waste tags reflect the specific chemical identity rather than generic labels.[1]

ParameterSpecification
Chemical Name This compound
Functional Group Bicyclic Tertiary Amine / Ketone
Molecular Formula C₈H₁₃NO (Calculated)
Molecular Weight ~139.19 g/mol
Physical State Solid (typically crystalline) or oil depending on purity/salt form
Solubility Soluble in organic solvents (DCM, Methanol); likely water-soluble (amine)
Incompatibility Strong Oxidizers, Acids (forms salts), Acid Chlorides

Waste Stream Designation:

  • RCRA Status (USA): Not P- or U-listed specifically.[1][2] Must be characterized by the generator.[1] Likely D001 (Ignitable) if in flammable solvent, or classified as Toxic based on internal assessment.

  • EPA Waste Code: Recommend coding as D001 (if flammable solvent present) or D002 (if pH > 12.5), otherwise manage as Non-Regulated Hazardous Waste (state dependent).[1]

Pre-Disposal Stabilization & Handling[2]

Before moving waste to the central accumulation area, stabilize the compound to prevent accidental exposure or reaction.[1][2]

A. Solid Waste (Pure Substance)[2]
  • Containment: Transfer solids into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste tag immediately.[1] List "this compound" and constituents (e.g., "95% purity").

  • Segregation: Store away from acidic waste streams. The amine functionality can react exothermically with strong acids.[1]

B. Liquid Waste (Mother Liquors/Solutions)[2]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., no halogenated solvents in non-halogenated drums if incineration costs differ).[1]

  • pH Check: If the solution is highly basic (pH > 10), neutralize to pH 7–9 using dilute hydrochloric acid only if part of a validated SOP. Otherwise, dispose of as "Basic Organic Waste."[1]

Disposal Protocols

The only acceptable disposal method for bicyclic amines is Thermal Destruction (Incineration) .[1] Landfilling is not recommended due to potential leaching and groundwater contamination.[1]

Workflow Visualization: Waste Decision Tree

WasteDisposal Start Waste Generation: This compound FormCheck Determine Physical State Start->FormCheck Solid Solid Waste (Powder/Crystals) FormCheck->Solid Liquid Liquid Waste (Solvent Solutions) FormCheck->Liquid Sharps Contaminated Sharps (Needles/Glass) FormCheck->Sharps SolidPack Pack in HDPE Jar or Fiber Drum Solid->SolidPack LiquidSeg Segregate: Halogenated vs Non-Halogenated Liquid->LiquidSeg SharpsPack Bio/Chem Sharps Container (Rigid Plastic) Sharps->SharpsPack Tag Apply Hazardous Waste Label (Full Chemical Name) SolidPack->Tag LiquidSeg->Tag SharpsPack->Tag Storage Satellite Accumulation Area (Secondary Containment) Tag->Storage FinalDisp Final Disposal: High-Temp Incineration (w/ Scrubber for NOx) Storage->FinalDisp

Figure 1: Decision logic for segregating and packaging waste streams containing this compound.

Detailed Protocol Steps
Method A: High-Temperature Incineration (Recommended)

This is the industry standard for nitrogen-containing organic compounds to ensure complete destruction of the bicyclic ring system.[1][2]

  • Preparation: Consolidate waste into UN-rated containers (e.g., UN 1A1 steel drums for liquids, UN 1H2 plastic drums for solids).

  • Documentation: On the waste manifest, explicitly note "Contains Organic Nitrogen."[1] This alerts the disposal facility to control combustion temperatures and monitor NOx emissions.[1]

  • Process: The waste is injected into a rotary kiln operating at >1000°C.

    • Mechanism:[1] The organic skeleton oxidizes to CO₂ and H₂O.[1] The nitrogen atom oxidizes to NOx, which is captured by the facility's wet scrubbing system.[1][2]

Method B: Lab-Scale Destruction (Small Quantities < 5g)

Note: Only perform if you have a validated chemical treatment permit and expertise.[1][2]

  • Dissolution: Dissolve the material in a combustible solvent (e.g., Ethanol).[1]

  • Acidification: Slowly add 10% HCl to convert the amine to its hydrochloride salt (often less volatile).[1]

  • Disposal: Transfer the salt solution to the "Acidic Organic Waste" container for commercial incineration. Do not pour down the drain.

Emergency Spill Procedures

In the event of a spill, rapid containment is critical to prevent tracking the material into clean areas.[1]

ScenarioResponse Protocol
Minor Spill (< 10g/10mL) 1. Evacuate immediate area. 2. PPE: Double nitrile gloves, lab coat, safety goggles.[1] 3. Absorb: Use a universal absorbent pad or vermiculite.[1] 4. Clean: Wipe area with ethanol, then soap/water.[1] Dispose of all materials as hazardous waste.[1]
Major Spill (> 10g/10mL) 1. Alert: Notify EHS immediately. 2. Isolate: Close lab doors and post "Do Not Enter" signs. 3. Ventilate: Ensure fume hoods are active. 4. Professional Cleanup: Do not attempt cleanup without respiratory protection (N95 or half-mask with organic vapor cartridges) due to potential dust/aerosol inhalation.[1][2]

Regulatory Compliance Checklist

Ensure your lab meets these legal requirements before scheduling pickup:

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Bicyclic Amines and Derivatives.[1][2] Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Available at: [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Available at: [Link][1][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Available at: [Link][1][2]

Sources

Personal protective equipment for handling 1-Azabicyclo[3.2.2]nonan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment: The "Unknown" Protocol

1-Azabicyclo[3.2.2]nonan-4-one is a bridged bicyclic amine ketone.[1][2] While specific toxicological data for this exact isomer is often limited in public registries, its structural class (quinuclidine and tropane analogs) dictates its handling protocols.[2] These scaffolds are frequently pharmacologically active, often targeting muscarinic or nicotinic acetylcholine receptors.[2]

Core Hazard Assumption: Until specific IC50/LD50 data is generated, you must treat this compound as a Potent Bioactive & Irritant .[2]

  • Primary Risks: Mucous membrane irritation (amine moiety), potential neurotoxicity (structural class), and skin sensitization.[2]

  • Physical State: Typically a low-melting solid or hygroscopic powder.[1][2]

  • Reactivity: The ketone is susceptible to nucleophilic attack; the tertiary amine is basic and will form salts with acids.[2]

PPE Matrix: The Barrier Defense System

Do not rely on generic "lab safety" rules. This matrix is designed for the specific chemical compatibility of bicyclic amines and ketones.[2]

Body Zone Recommended PPE Technical Rationale (The "Why")
Hand Protection (Solid State) Double Nitrile (4 mil min.) Permeation Dynamics: Solid powders have low permeation rates.[1][2] Double gloving (colored under-glove) provides immediate visual breach detection.[1][2]
Hand Protection (Solution) Silver Shield / Laminate Solvent Resistance: If dissolved in chlorinated solvents (DCM) or low-MW ketones (Acetone), nitrile degrades rapidly.[1][2] Laminate films offer broad-spectrum resistance to the carrier solvent.[1][2]
Respiratory P100/HEPA Filter (if outside hood) Particle Capture: N95 is insufficient for pharmaceutical intermediates.[1][2] P100 ensures 99.97% capture of bioactive particulates.[2] Primary control must be Engineering (Fume Hood).[1][2]
Eye/Face Chemical Goggles + Face Shield Vapor/Dust Seal: Safety glasses allow side-entry of amine vapors which can cause "blue haze" (glaucopsia) or corneal edema.[1][2] Goggles provide a gas-tight seal.[1][2]
Body Tyvek® Lab Coat (Disposable) Contamination Control: Cotton coats retain particulates.[1][2] Disposable Tyvek prevents cross-contamination of potent compounds to common areas.[2]

Operational Workflow: Handling & Solubilization

This protocol minimizes exposure during the highest-risk phases: weighing and dissolution.[1][2]

Phase A: Weighing (The Critical Zone)
  • Engineering Control: Balance must be inside a Fume Hood or Powder Containment Enclosure.[2]

  • Static Control: Bicyclic amines can be static-prone.[1][2] Use an ionizing bar or anti-static gun before spatulating.[2]

  • Technique:

    • Tare the receiving vial with the cap loosely on.

    • Open the stock container only inside the hood.

    • Transfer solid.[2]

    • Clean threads of the receiving vial with a dry Kimwipe before capping to ensure a tight seal (prevents amine oxidation).[2]

Phase B: Solubilization
  • Solvent Choice:

    • Preferred: Methanol, Ethanol (High solubility for polar amines).[2]

    • Avoid: Acetone (if avoiding aldol side-reactions with the ketone), Acidic water (unless salt formation is desired).[1][2]

  • Exotherm Warning: Adding strong acids (HCl, TFA) to the neat amine will generate heat.[2] Cool the receiving vessel on ice before acidification.

Decision Logic: Exposure Response

The following diagram outlines the immediate decision tree for accidental exposure.

SafetyResponse Start Exposure Event TypeCheck Identify Exposure Type Start->TypeCheck Inhalation Inhalation (Dust/Vapor) TypeCheck->Inhalation Skin Skin Contact (Solid/Liquid) TypeCheck->Skin Eye Eye Contact TypeCheck->Eye Act_Inhale 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Call Medical Inhalation->Act_Inhale Act_Skin 1. Drench 15 mins 2. Remove Contaminated Clothing 3. Do NOT use solvents to wash Skin->Act_Skin Act_Eye 1. Irrigate 15 mins (Eye Wash) 2. Hold Eyelids Open 3. Consult Ophthalmologist Eye->Act_Eye Medical Provide SDS & Structure to Medical Team Act_Inhale->Medical Act_Skin->Medical Act_Eye->Medical

Figure 1: Immediate Response Logic for Bicyclic Amine Exposure.

Waste Disposal & Deactivation

Proper disposal prevents environmental contamination and regulatory fines.[2]

  • Segregation:

    • Stream A (Solid Waste): Contaminated gloves, weigh boats, and paper towels.[2] Double-bag in hazardous waste bags. Label: "Toxic Solid - Organic Amine".[1][2]

    • Stream B (Liquid Waste): Do not mix with acidic waste streams immediately (exotherm risk).[1][2] Dispose of in Basic/Organic solvent waste containers.

  • Deactivation (Spill Cleanup):

    • Do not simply wipe up.[2]

    • Step 1: Cover spill with absorbent pads.[2]

    • Step 2: Neutralize traces.[2] Use a dilute Citric Acid solution (5%) to convert the residual amine into a non-volatile salt.[2]

    • Step 3: Wipe with water, then ethanol.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Bicyclic Amines.[1][2] PubChem.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134).[2] United States Department of Labor.[2] [Link][1][2]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.